molecular formula C10H9BrN2 B1315128 5-(4-Bromophenyl)-1-methyl-1H-pyrazole CAS No. 73387-52-7

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No.: B1315128
CAS No.: 73387-52-7
M. Wt: 237.1 g/mol
InChI Key: CVCDEENQBMSJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1-methyl-1H-pyrazole ( 73387-52-7) is a valuable brominated pyrazole derivative serving as a key chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C 10 H 9 BrN 2 and a molecular weight of 237.10 g·mol -1 . Its structure, characterized by a bromophenyl ring attached to a methyl-substituted pyrazole, provides versatile reactivity for further functionalization, making it a useful scaffold for constructing more complex molecules . Researchers utilize this compound primarily as a building block in the synthesis of novel molecules with potential biological activity. Pyrazole derivatives are extensively investigated for a wide range of pharmacological properties, including as potential monoamine oxidase inhibitors , as well as for their antitumor, antiviral, and antimicrobial activities . The presence of the bromine atom offers a specific site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the attachment of other aromatic systems to explore structure-activity relationships . The solid compound has a melting point of approximately 58°C and a calculated density of 1.44 g/cm³ at 20°C . It is critical to handle this material with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(4-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDEENQBMSJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503287
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-52-7
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73387-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes available data, outlines relevant experimental protocols, and presents a logical workflow for property determination.

Core Physicochemical Data

The physicochemical data for this compound and its closely related isomers are summarized below. It is important to note that specific experimental data for this compound is limited, and therefore, data for isomeric compounds are included for comparative purposes.

PropertyThis compound5-(4-Bromophenyl)-3-methyl-1H-pyrazole3-(4-Bromophenyl)-5-methyl-1H-pyrazole4-(4-Bromophenyl)-1-methyl-1H-pyrazole
CAS Number 73387-52-7[1]948293-34-3[2][3]145353-53-3[4]1191616-45-1[5]
Molecular Formula C₁₀H₉BrN₂[1]C₁₀H₉BrN₂[2][3]C₁₀H₉BrN₂[4]C₁₀H₉BrN₂[5]
Molecular Weight 237.096 g/mol [1]237.10 g/mol [2][3]237.1 g/mol [4]237.10 g/mol [5]
Melting Point Not available153-157 °C[2][3]150-156 °C[4]Not available
Boiling Point Not availableNot availableNot availableNot available
Solubility Not availableNot available4.2 µg/mL (at pH 7.4)[6]Not available
pKa Not availableNot availableNot availableNot available
logP Not availableNot availableNot availableNot available

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized methods and can be adapted for specific laboratory settings.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.[7]

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)

  • Capillary tubes

  • Sample of the compound

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a controlled rate. A slower heating rate near the expected melting point provides a more accurate measurement.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[7]

Boiling Point Determination (Simple Distillation)

The boiling point of a liquid compound can be determined by simple distillation.[7] For a solid compound like this compound, this method would only be applicable if the compound is stable at its boiling point and does not decompose.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flask

  • Boiling chips

  • Clamps and stands

Procedure:

  • Place a small volume of the liquid sample into the round-bottom flask and add a few boiling chips.

  • Assemble the simple distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the sample gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling.[7] Record this stable temperature or temperature range.

  • Continue distillation until a small amount of liquid remains in the flask; never distill to dryness.[7]

Solubility Determination

The solubility of a compound in a specific solvent can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Apparatus:

  • Scintillation vials or test tubes

  • Analytical balance

  • Vortex mixer or shaker

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

  • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent.

  • Determine the concentration of the compound in the diluted solution using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a calibration curve of known concentrations.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a chemical compound.

Physicochemical_Property_Workflow start Start: Pure Compound Sample mp Melting Point Determination start->mp Solid Sample bp Boiling Point Determination start->bp Liquid Sample (if applicable) sol Solubility Assessment start->sol data_analysis Data Analysis and Compilation mp->data_analysis bp->data_analysis pka pKa Determination sol->pka Aqueous Solubility logp logP Determination sol->logp Aqueous & Organic Solubility pka->data_analysis logp->data_analysis report Final Report/Whitepaper data_analysis->report

Workflow for Physicochemical Property Determination.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known for their diverse biological activities and are utilized in the development of pharmaceuticals and agrochemicals.[4] They have been particularly investigated for their anti-inflammatory and analgesic properties.[4] However, at present, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. Further research would be required to elucidate its mechanism of action and biological targets.

References

In-Depth Technical Guide: Structure Elucidation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS No. 73387-52-7). The document details the key identifying characteristics of this compound, including its molecular structure, physical properties, and a plausible synthetic pathway. While specific experimental spectroscopic data for this exact isomer remains elusive in publicly accessible literature, this guide presents expected spectral characteristics based on established principles and data from closely related analogs. Furthermore, a potential biological context is explored through the well-established role of 1,5-diarylpyrazoles as inhibitors of the cyclooxygenase-2 (COX-2) signaling pathway, a critical target in inflammation and oncology research.

Introduction

This compound is a heterocyclic compound belonging to the 1,5-diarylpyrazole class. This class of molecules has garnered significant interest in medicinal chemistry, most notably for its members that exhibit selective inhibition of cyclooxygenase-2 (COX-2), such as the blockbuster anti-inflammatory drug Celecoxib.[1] The precise arrangement of substituents on the pyrazole ring is critical for biological activity, making the unambiguous structural determination of isomers like this compound essential for drug discovery and development efforts.

This guide will systematically cover the structural features, a detailed synthetic approach, and the expected analytical data for the title compound.

Molecular Structure and Properties

The core of this compound is a five-membered pyrazole ring with a methyl group attached to the N1 nitrogen atom and a 4-bromophenyl group at the C5 position.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 73387-52-7Commercial Suppliers
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated
Appearance Solid (predicted)-
Melting Point 58°CCommercial Supplier

Synthesis

The synthesis of 1,5-disubstituted pyrazoles can be achieved through several established methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For the regioselective synthesis of this compound, a plausible pathway is the reaction of a β-halovinyl aldehyde or ketone with methylhydrazine.

Experimental Protocol: Regioselective Synthesis

General Two-Step Procedure:

  • Chalcone Formation: Acetophenone is reacted with 4-bromobenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield 1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

  • Pyrazole Formation: The resulting chalcone is then reacted with methylhydrazine in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to promote cyclization and dehydration, yielding the desired 1,5-diarylpyrazole.

It is important to note that the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to isomeric mixtures. Therefore, careful purification and characterization are essential to isolate the desired this compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected data can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrazole ring protons, and the protons of the 4-bromophenyl group.

  • Methyl Protons: A singlet at approximately 3.7-4.0 ppm.

  • Pyrazole Protons: Two doublets in the aromatic region (around 6.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions of the pyrazole ring, with a small coupling constant (J ≈ 2-3 Hz).

  • Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Methyl Carbon: A signal in the aliphatic region (around 35-40 ppm).

  • Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring in the aromatic region. The chemical shifts will be influenced by the substituents.

  • Aromatic Carbons: Four signals for the 4-bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Table 2: Predicted NMR Data

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
N-CH₃3.7 - 4.0 (s)35 - 40
Pyrazole-H36.0 - 6.5 (d)~140
Pyrazole-H47.5 - 7.8 (d)~110
Pyrazole-C5-~145
Bromophenyl-H7.2 - 7.7 (two d)-
Bromophenyl-C-120 - 135
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N stretching (pyrazole)1580 - 1620
C=C stretching (aromatic)1450 - 1600
C-Br stretching500 - 600
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (237.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of roughly equal intensity) will be observed.

  • Fragmentation: Common fragmentation pathways for pyrazoles involve cleavage of the substituents and fragmentation of the pyrazole ring.

Potential Biological Activity: COX-2 Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known COX-2 inhibitors suggests it may interact with the cyclooxygenase pathway. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. In various cancers, COX-2 is overexpressed and contributes to tumor growth and metastasis.

The diagram below illustrates a simplified representation of the COX-2 signaling pathway and the potential point of intervention for a 1,5-diarylpyrazole inhibitor.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Cancer Inflammation & Cancer Progression Prostaglandins->Inflammation_Cancer Inhibitor 5-(4-Bromophenyl)- 1-methyl-1H-pyrazole (Potential Inhibitor) Inhibitor->COX2

Simplified COX-2 Signaling Pathway

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While specific, verified experimental data for this compound is not widely available, this guide provides a robust framework for its identification and characterization based on established chemical principles and data from analogous compounds. The potential for this molecule to interact with the COX-2 pathway underscores the importance of further research into its synthesis, characterization, and biological evaluation for potential applications in drug discovery. Researchers are encouraged to use the information presented herein as a foundation for their own experimental investigations.

References

In-Depth Technical Guide: Spectroscopic Data for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are included to facilitate the replication and verification of these findings.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 73387-52-7[1][2]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
Structure
Physical Form Solid[1]
Melting Point 58°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity
Pyrazole-H3 ~6.3 d
Pyrazole-H4 ~7.5 d
Aromatic-H (ortho to Br) ~7.6 d
Aromatic-H (meta to Br) ~7.2 d
N-CH₃ ~3.8 s

Note: These are predicted values based on known substituent effects and data from similar pyrazole derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

Carbon Chemical Shift (δ, ppm)
Pyrazole-C3 ~107
Pyrazole-C4 ~140
Pyrazole-C5 ~145
Aromatic-C (ipso-Br) ~122
Aromatic-C (ortho to Br) ~132
Aromatic-C (meta to Br) ~130
Aromatic-C (ipso-pyrazole) ~130
N-CH₃ ~38

Note: These are predicted values based on known substituent effects and data from similar pyrazole derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration
~3100-3000 C-H stretching (aromatic and pyrazole)
~2950-2850 C-H stretching (methyl)
~1600, 1480 C=C stretching (aromatic ring)
~1550 C=N stretching (pyrazole ring)
~1100-1000 C-N stretching
~820 C-H out-of-plane bending (para-disubstituted benzene)

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic isotopic peaks for the bromine atom.

Table 4: Expected Mass Spectrometry Data

m/z Ion
236/238 [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes)
157 [M - Br]⁺
130 [M - Br - HCN]⁺

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of this compound are essential for reproducible results. While a specific, detailed protocol for this exact molecule is not available in the reviewed literature, a general procedure for the synthesis of similar pyrazole derivatives can be adapted.

General Synthesis of 1,5-Disubstituted Pyrazoles:

A common method for the synthesis of 1,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For this compound, a plausible synthetic route would involve the reaction of a 3-(4-bromophenyl)-3-oxopropanal equivalent with methylhydrazine.

Spectroscopic Analysis Workflow:

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Prepare KBr pellet or film MS Mass Spectrometry Purification->MS Introduce into ion source Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide summarizes the available and predicted spectroscopic data for this compound. While complete experimental spectra for this specific compound are not widely published, the provided data, based on related structures and spectroscopic principles, serves as a valuable resource for researchers in the field. The outlined experimental protocols provide a framework for obtaining and verifying this data. Further research to publish the full experimental spectroscopic characterization of this compound is encouraged to enrich the scientific literature.

References

The Biological Versatility of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development. We will delve into the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways that these remarkable compounds modulate.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrazole Benzothiazole HybridHT29 (Colon)3.17Angiogenesis Inhibitor[1]
Pyrazole Benzothiazole HybridPC3 (Prostate)6.77Angiogenesis Inhibitor[1]
Indole-Pyrazole DerivativeHCT116 (Colon)< 23.7CDK2 Inhibitor[1]
Indole-Pyrazole DerivativeMCF7 (Breast)< 23.7CDK2 Inhibitor[1]
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25PI3K Inhibitor[1]
Pyrazolone-Pyrazole DerivativeMCF7 (Breast)16.50VEGFR-2 Inhibitor[1]
5-Alkylated Selanyl-1H-pyrazoleHepG2 (Liver)13.85Dual EGFR/VEGFR-2 Inhibitor[1]
Polysubstituted PyrazoleHepG2 (Liver)2.00DNA Binding[1]
Pyrazole-Thiazolidinone HybridLung Cancer Cell Lines- (31.01% inhibition)-[2]
Pyrazolo[3,4-d]pyrimidineHCT116 (Colon)0.326 - 4.31-[3]
Pyrazolo[3,4-d]pyrimidine57 different cell lines0.326 - 4.31-[3]
Pyrazolo[3,4-d]pyrimidine (10b)MDA-MB-231 (Breast)5.5 - 11-[4]
Pyrazolo[3,4-d]pyrimidine (10b)MCF-7 (Breast)5.5 - 11-[4]
Pyrazolo[3,4-d]pyrimidine (10b)SF-268 (CNS)5.5 - 11-[4]
Pyrazolo[3,4-d]pyrimidine (10b)B16F-10 (Melanoma)5.5 - 11-[4]
Pyrazole acetohydrazide (4)A2780 (Ovarian)8.57 (pIC50)-[5]
Pyrazole acetohydrazide (32)A2780 (Ovarian)8.63 (pIC50)-[5]
Key Signaling Pathways in Cancer Targeted by Pyrazoles

1. PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several pyrazole derivatives have been designed to target key components of this pathway, leading to the inhibition of tumor growth.[6][7][8][9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibit Pyrazole->Akt Inhibit

PI3K/Akt signaling pathway and points of inhibition by pyrazole derivatives.

2. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of NF-κB activation is a key strategy in cancer therapy, and certain pyrazole derivatives have demonstrated the ability to modulate this pathway.[11][12][13][14]

NF_kappaB_Pathway cluster_0 Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Gene Target Gene Transcription Nucleus->Gene Activates Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibit Pyrazole->NFkB Inhibit Translocation

NF-κB signaling pathway and points of inhibition by pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them a promising scaffold for the design of new antimicrobial drugs.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Pyrazole-Thiazole Hybrid (5a)S. aureus6.25[15]
Pyrazole-Thiazole Hybrid (5d)E. coli12.5[15]
Pyrazole-Thiazole Hybrid (5j)C. albicans25[15]
Pyrazolyl 1,3,4-Thiadiazine (21a)A. niger7.8[16]
Pyrazolyl 1,3,4-Thiadiazine (21a)S. aureus62.5[16]
Pyrazolyl 1,3,4-Thiadiazine (21a)B. subtilis62.5[16]
Pyrazolyl 1,3,4-Thiadiazine (21a)K. pneumoniae125[16]
Imidazo-pyridine pyrazole (18)E. coli<1[17]
Imidazo-pyridine pyrazole (18)K. pneumoniae<1[17]
Imidazo-pyridine pyrazole (18)P. aeruginosa<1[17]
Pyrano[2,3-c] pyrazole (5c)S. aureus6.25[17]
Pyrano[2,3-c] pyrazole (5c)E. coli6.25[17]
Indazole (9)S. aureus (MDR)4[18]
Indazole (9)E. faecalis4[18]
Pyrazole Derivative (3)E. coli0.25[19]
Pyrazole Derivative (4)S. epidermidis0.25[19]
Pyrazole Derivative (2)A. niger1[19]
Pyrazole Derivative (3)M. audouinii0.5[19]

Anti-inflammatory Activity of Pyrazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation.

In Vivo Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model.

Compound/Derivative ClassDosePaw Edema Inhibition (%)Time Point (h)Reference
1,3,4-Trisubstituted Pyrazole (5a)-≥84.23[20]
Pyrazole Derivative (5b)---[20]
Pyrazole Derivative (24)25-100 mg/kg--[20]
1-Thiocarbamoyl Pyrazole (3k)-comparable to indomethacin-[20]
Carboxyphenylhydrazone Pyrazole (N9)-- (Relative activity to celecoxib: 1.08)1[21]
Carboxyphenylhydrazone Pyrazole (N7)-- (Relative activity to celecoxib: 1.13)-[21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones:

This procedure describes a common method for synthesizing pyrazole derivatives through the cyclization of chalcones with hydrazine.

Synthesis_Workflow Chalcone Chalcone (1 mmol) Reaction Reflux Overnight Chalcone->Reaction Hydrazine Phenylhydrazine (1 mmol) Hydrazine->Reaction Solvent Glacial Acetic Acid (20 mL) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product 1,3,5-Trisubstituted Pyrazole Workup->Product

General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Detailed Protocol:

  • To a solution of the corresponding chalcone (1 mmol) in glacial acetic acid (20 mL), add phenylhydrazine (1 mmol).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or vehicle (control) orally or intraperitoneally to the animals. A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore the importance of this heterocyclic core in modern drug design. The data and methodologies presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals to build upon, fostering the innovation of next-generation pyrazole-based medicines with enhanced efficacy and safety profiles. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise molecular mechanisms will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

Discovery and history of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles

Introduction: The Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry and agrochemical research, serving as a versatile scaffold for developing a wide array of biologically active molecules.[3][4] The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a "privileged scaffold" in drug discovery.[5][6] While pyrazoles are rare in nature, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[2][7] However, the history of pyrazoles is predominantly a story of synthetic chemistry, beginning in the late 19th century and leading to the development of blockbuster drugs and essential crop protection agents.[1][8]

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[9][10][11] While attempting to synthesize a quinoline derivative, Knorr unexpectedly discovered the first pyrazole, a pyrazolone, which he named antipyrine.[1][12][13] This seminal work involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis.[9][14][15] This discovery laid the foundation for the entire field of pyrazole chemistry, providing a versatile and foundational method for creating a wide variety of substituted pyrazoles.[9][11]

Key Synthetic Methodologies

Since Knorr's initial discovery, numerous methods have been developed for the synthesis of the pyrazole nucleus. The most common and historically significant approach remains the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[11][16] This method is simple, rapid, and allows for the creation of polysubstituted pyrazoles, although it can sometimes result in a mixture of two regioisomers when substituted hydrazines are used.[10][11]

Other important synthetic routes include:

  • Reaction with Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones has been known for over a century, also potentially yielding regioisomeric mixtures.[16]

  • Reaction with α,β-Unsaturated Carbonyls: Hydrazine salts can react with α,β-unsaturated aldehydes and ketones to form substituted pyrazoles.[16][17]

  • 1,3-Dipolar Cycloadditions: This method involves the reaction of diazo compounds with alkynes or alkenes.[11][16]

  • Multicomponent Reactions: Modern synthetic chemistry has developed one-pot, multicomponent reactions that allow for the efficient assembly of complex pyrazole structures from simple starting materials.[2][11]

Milestones in Pyrazole Development

The journey from Knorr's foundational discovery to modern therapeutics has been marked by key milestones that expanded the application of the pyrazole scaffold.

YearMilestoneSignificance
1883 Ludwig Knorr reports the first synthesis of a substituted pyrazole (antipyrine).[9][12]Establishes the field of pyrazole chemistry with the "Knorr pyrazole synthesis".[10][11]
1959 Isolation of 1-pyrazolyl-alanine from watermelon seeds.[7]First discovery of a naturally occurring pyrazole derivative.[2]
1980 The pyrazole herbicide Pyrazolynate is introduced to the market by Sankyo.[18]Marks the beginning of the successful application of pyrazoles in the agrochemical industry.[18]
1998 Celecoxib (Celebrex®) is approved by the FDA.[19][20]The first selective COX-2 inhibitor, demonstrating the power of rational drug design with a pyrazole core.[21]
2006 Rimonabant (Acomplia®) is approved in Europe.[22]First-in-class selective CB1 receptor blocker for obesity, though later withdrawn.[22][23]

Substituted Pyrazoles in Pharmaceuticals

The pyrazole nucleus is a core component of numerous approved drugs used to treat a wide range of conditions, from inflammation and pain to cancer and obesity.[5][24]

Anti-inflammatory Drugs: Selective COX-2 Inhibitors (Celecoxib)

The development of Celecoxib (Celebrex®) is a landmark achievement in rational drug design.[21] The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s was revolutionary.[21] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation.[19][21] This presented a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain without the gastrointestinal side effects of non-selective NSAIDs.[21]

A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole.[19][20] The structure-activity relationship studies revealed that a para-sulfamoylphenyl group at the N1 position of the pyrazole ring was crucial for its potent and selective inhibition of COX-2.[20] This sulfonamide side chain binds to a specific hydrophilic side pocket in the COX-2 enzyme active site, a pocket that is absent in COX-1, thereby conferring its selectivity.[20][21] Celecoxib was approved by the FDA in December 1998.[19][20]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme (Inflammatory Stimuli) Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandin_H2 Prostaglandin H2 COX2_Enzyme->Prostaglandin_H2 Catalysis Prostaglandins Prostaglandins (PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2_Enzyme Selective Inhibition

Caption: Signaling pathway of COX-2 inhibition by Celecoxib.

Antiobesity Drugs: CB1 Receptor Antagonists (Rimonabant)

Rimonabant (Acomplia®) was the first selective cannabinoid CB1 receptor blocker developed for the treatment of obesity.[22][25] The endocannabinoid system, including the CB1 receptor, is known to play a role in regulating appetite and energy balance.[23][26] Discovered and developed by Sanofi-Aventis, Rimonabant is a 1,5-diarylpyrazole derivative.[22] It functions as an inverse agonist of the CB1 receptor, meaning it binds to the receptor and produces the opposite pharmacological response to an agonist.[22][23]

Clinical trials demonstrated that Rimonabant, in conjunction with diet and exercise, led to significant weight loss and improvements in metabolic risk factors.[23] It was approved by the European Commission in June 2006.[22] However, post-marketing surveillance revealed serious psychiatric side effects, including depression and anxiety, due to the blockade of CB1 receptors in the brain.[23][26] These safety concerns ultimately led to its worldwide withdrawal in 2008, and it was never approved in the United States.[22]

CB1_Antagonism_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor (Brain, Adipose Tissue) Endocannabinoids->CB1_Receptor Activates Appetite Increased Appetite Energy Storage CB1_Receptor->Appetite Obesity Obesity Appetite->Obesity Contributes to Rimonabant Rimonabant Rimonabant->CB1_Receptor Inverse Agonist (Blocks) CNS_Effects Adverse CNS Effects (Depression, Anxiety) Rimonabant->CNS_Effects Causes

Caption: Signaling pathway of CB1 receptor antagonism by Rimonabant.

Substituted Pyrazoles in Agrochemicals

The pyrazole ring is a key structural element in many commercially successful pesticides.[8][18] Pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides.[16][27]

  • Herbicides: The history of pyrazole-containing herbicides dates back to the 1970s with the discovery of pyrazolynate by Sankyo, which was introduced to the market in 1980.[18] Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in plant pigment biosynthesis.[8][18]

  • Insecticides: Fipronil is one of the most commercially successful insecticides and features a pyrazole core.[28] These types of insecticides, known as fiproles, act by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[8]

CompoundClassTarget/Mode of Action
Pyrazolynate Herbicide4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor[8][18]
Tebufenpyrad Acaricide/InsecticideMitochondrial electron transport inhibitor (Complex I)[16]
Fipronil InsecticideGABA-gated chloride channel blocker[8]
Cyantraniliprole InsecticideRyanodine receptor modulator[16]

Experimental Protocols

Protocol 1: The Original Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[9]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

Apparatus:

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[9]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily product and water.[9]

  • Separation of Water: The water formed during the initial condensation was separated from the oily product.[9]

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period, which induced cyclization to form the pyrazolone ring.[9]

  • Isolation and Purification: Upon cooling, the product solidified. It was then purified by crystallization.

Protocol 2: A Fundamental Synthesis of Celecoxib

This protocol describes a common and fundamental approach for the synthesis of the Celecoxib core structure, involving the condensation of a substituted hydrazine with a β-diketone.[21][29]

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • 1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione

  • Ethanol

Apparatus:

  • Round-bottomed flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: A mixture of 4-hydrazinobenzenesulfonamide hydrochloride and 1,1,1-trifluoro-4-(4-methylphenyl)-2,4-butanedione is suspended in ethanol in a round-bottomed flask.

  • Condensation Reaction: The mixture is heated to reflux and stirred for several hours to facilitate the condensation and cyclization reaction, forming the 1,5-diarylpyrazole ring.

  • Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product, Celecoxib, often precipitates from the solution.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

Visualizations of Workflows and Pathways

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.

Knorr_Workflow start Combine Reactants (Phenylhydrazine + Ethyl Acetoacetate) step1 Stand at Ambient Temperature (Initial Condensation) start->step1 step2 Separate Aqueous Layer (H2O) step1->step2 step3 Heat Oily Product on Water Bath (Cyclization) step2->step3 step4 Cool to Solidify Product step3->step4 step5 Purify by Crystallization step4->step5 end_node Final Product: 1-phenyl-3-methyl-5-pyrazolone step5->end_node

Caption: Experimental workflow for the first synthesis of a pyrazole.

References

An In-depth Technical Guide to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular and chemical identification data for this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
CAS Number 73387-52-7
IUPAC Name This compound
Canonical SMILES CN1N=CC=C1C2=CC=C(Br)C=C2
InChI Key CVCDEENQBMSJCX-UHFFFAOYSA-N

Experimental Protocols: Synthesis of 1,5-Disubstituted Pyrazoles

General Procedure for the Synthesis of 1,5-Disubstituted Pyrazoles:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add methylhydrazine (1 equivalent) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of acid.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 1,5-disubstituted pyrazole.

The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.[1][4]

Potential Biological Activity and Signaling Pathway

Specific biological data or the elucidation of a signaling pathway for this compound has not been found in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6] A prominent example is the class of 1,5-diarylpyrazoles, which includes the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib.[7][8] These compounds exert their anti-inflammatory effects by blocking the synthesis of prostaglandins.

The diagram below illustrates the generalized mechanism of action for pyrazole-based COX inhibitors.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates Pyrazole_Compound 5-(4-Bromophenyl)-1-methyl- 1H-pyrazole (Hypothesized) Pyrazole_Compound->COX_Enzyme Inhibits

Hypothesized COX Inhibition Pathway

This diagram illustrates that pyrazole compounds can potentially inhibit the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Logical Workflow for Synthesis

The synthesis of this compound can be logically approached through a cyclocondensation reaction, a cornerstone of pyrazole synthesis. The following diagram outlines a plausible synthetic workflow.

Synthesis_Workflow Start Starting Materials: 1-(4-Bromophenyl)-1,3-butanedione Methylhydrazine Reaction Cyclocondensation Reaction (e.g., Knorr Synthesis) Start->Reaction React in Solvent Purification Purification (Recrystallization or Chromatography) Reaction->Purification Crude Product Analysis Characterization (NMR, Mass Spectrometry, etc.) Purification->Analysis Purified Product Product This compound Analysis->Product Verified Structure

General Synthesis Workflow

This workflow begins with commercially available or readily synthesized starting materials, proceeds through the key cyclocondensation step, followed by purification and analytical verification to yield the final product.

References

Potential Therapeutic Targets of Bromophenyl-pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, bromophenyl-pyrazoles have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. The incorporation of a bromophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity for specific biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of bromophenyl-pyrazole compounds, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Targets and Quantitative Data

Bromophenyl-pyrazole derivatives have been investigated for their potential in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The following tables summarize the quantitative data for selected bromophenyl-pyrazole compounds against various therapeutic targets.

Anticancer Activity
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BP-1 4-bromophenyl at pyrazole ringA549 (Lung Carcinoma)8.0[1]
HeLa (Cervical Carcinoma)9.8[1]
MCF-7 (Breast Carcinoma)5.8[1]
BP-2 4-(4-Bromophenyl)-...K562 (Leukemia)0.26
A549 (Lung Carcinoma)0.19
BP-3 3-(4-Bromophenyl)-...K562 (Leukemia)0.021
A549 (Lung Carcinoma)0.69
MCF-7 (Breast Carcinoma)>10
Anti-inflammatory Activity
Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference
BP-Thiazolone-1 (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-...COX-20.09 - 0.14[2]
15-LOX1.96 - 3.52[2]
BP-Sulfonamide-1 4-(3-(4-Bromophenyl)-...COX-2-
Neuroprotective Activity
Compound IDSubstitution PatternTarget EnzymeKi (nM)IC50 (µM)Reference
BP-Sulfonamide-2 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideAcetylcholinesterase (AChE)37.7 ± 14.4-[3]
BP-Pyrazoline-1 Thiazolyl-pyrazoline with 4-bromophenylAcetylcholinesterase (AChE)--[3]
BP-Pyrazolone-1 2-((4-bromophenyl)diazenyl)-...hCA I--
hCA II--

Key Signaling Pathways

The therapeutic effects of bromophenyl-pyrazole compounds are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

anticancer_pathway cluster_cell Cancer Cell Bromophenyl-pyrazole Bromophenyl-pyrazole Kinases (e.g., LRRK2, CDK2) Kinases (e.g., LRRK2, CDK2) Bromophenyl-pyrazole->Kinases (e.g., LRRK2, CDK2) Inhibition Bax Bax Bromophenyl-pyrazole->Bax Upregulation Bcl-2 Bcl-2 Bromophenyl-pyrazole->Bcl-2 Downregulation Cell Cycle Progression Cell Cycle Progression Kinases (e.g., LRRK2, CDK2)->Cell Cycle Progression Blockade Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

Caption: Anticancer mechanism of bromophenyl-pyrazoles.

anti_inflammatory_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 / 5-LOX COX-2 / 5-LOX Arachidonic Acid->COX-2 / 5-LOX Prostaglandins / Leukotrienes Prostaglandins / Leukotrienes COX-2 / 5-LOX->Prostaglandins / Leukotrienes Inflammation Inflammation Prostaglandins / Leukotrienes->Inflammation Bromophenyl-pyrazole Bromophenyl-pyrazole Bromophenyl-pyrazole->COX-2 / 5-LOX Inhibition

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of bromophenyl-pyrazole compounds.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of bromophenyl-pyrazole compounds on cancer cell lines.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][5][6]

  • Compound Treatment: Treat the cells with various concentrations of the bromophenyl-pyrazole compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of test compounds.[7][8]

paw_edema_workflow Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the bromophenyl-pyrazole compound or vehicle control orally or intraperitoneally.

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[3][9]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

In Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

Ellman's method is a widely used colorimetric assay to determine AChE activity and inhibition.[10][11][12]

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the bromophenyl-pyrazole inhibitor at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI) to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion and Future Directions

Bromophenyl-pyrazole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated activity against a range of targets implicated in cancer, inflammation, and neurodegenerative diseases highlights their potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of bromophenyl-pyrazole derivatives for their respective targets.

  • Mechanism of Action Studies: To further elucidate the downstream effects of target inhibition and identify potential off-target effects.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of lead compounds and ensure their safety and efficacy in preclinical and clinical studies.

  • Exploration of Novel Targets: To identify new therapeutic opportunities for this promising class of compounds.

By leveraging the information presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the full therapeutic potential of bromophenyl-pyrazole compounds.

References

The Core Structure-Activity Relationship of 1-Methyl-1H-Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, leading to the development of potent and selective agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] The introduction of a methyl group at the N1 position of the pyrazole ring, to form the 1-methyl-1H-pyrazole core, significantly influences the physicochemical properties and biological activity of the resulting derivatives. This modification can enhance metabolic stability, modulate solubility, and provide a crucial anchor for interaction with biological targets.[3] Consequently, 1-methyl-1H-pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6]

This guide will delve into the critical aspects of the SAR of 1-methyl-1H-pyrazole derivatives, presenting quantitative data in a structured format, detailing key experimental methodologies, and providing visual representations of complex biological and experimental processes.

Synthetic Strategies

The synthesis of 1-methyl-1H-pyrazole derivatives is typically achieved through cyclocondensation reactions. A common and versatile method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The choice of substituents on the dicarbonyl precursor allows for the introduction of diverse functionalities at positions 3, 4, and 5 of the pyrazole ring.

A general synthetic workflow for the preparation of 1-methyl-1H-pyrazole-5-carboxamide derivatives is depicted below.

G start 1,3-Dicarbonyl Compound + Methylhydrazine step1 Cyclocondensation start->step1 pyrazole_ester 1-Methyl-1H-pyrazole-5-carboxylate step1->pyrazole_ester step2 Hydrolysis pyrazole_ester->step2 pyrazole_acid 1-Methyl-1H-pyrazole-5-carboxylic Acid step2->pyrazole_acid step3 Amide Coupling pyrazole_acid->step3 final_product 1-Methyl-1H-pyrazole-5-carboxamide Derivatives step3->final_product

General Synthetic Workflow for 1-Methyl-1H-pyrazole-5-carboxamides.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-methyl-1H-pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following sections summarize the SAR for different therapeutic areas based on available quantitative data.

Anticancer and Kinase Inhibitory Activity

1-Methyl-1H-pyrazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of 1-Methyl-1H-Pyrazole Derivatives

Compound IDR3R4R5Target/Cell LineIC50/GI50 (µM)
A1 PhenylH-CONH-ArLNCaP7.73
A2 PhenylH-CONH-Ar'PC-37.07
B1 -CH3-NO2ArylHCT1160.39
B2 -CH3-NO2ArylMCF70.46
B3 -CH3-NO2ArylAurora A kinase0.16
C1 ArylH-CH2-NH-ArylJAK1<0.02
C2 ArylH-CH2-NH-Aryl'JAK2<0.02
C3 ArylH-CH2-NH-Aryl''JAK3<0.02

Data compiled from multiple sources. Ar, Ar', Aryl, Aryl', and Aryl'' represent various substituted aromatic or heteroaromatic moieties.

SAR Insights:

  • Position 5: The presence of a carboxamide moiety at the C5 position is a common feature in many anticancer 1-methyl-1H-pyrazole derivatives. The nature of the substituent on the amide nitrogen is critical for potency and selectivity.

  • Position 3: Substitution at the C3 position with aryl or heteroaryl groups often contributes to potent kinase inhibitory activity.

  • Position 4: Introduction of a nitro group at the C4 position has been shown to enhance activity against certain cancer cell lines and kinases.[7]

  • Kinase Inhibition: Many 1-methyl-1H-pyrazole derivatives exert their anticancer effects by targeting key kinases in signaling pathways such as the Janus kinase (JAK) family.[3]

In prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and progression. Some 1-methyl-1H-pyrazole derivatives have been shown to inhibit this pathway.

G Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Binding HSP HSP HSP->AR Chaperone Dimerization Dimerization AR_complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibitor 1-Methyl-1H-pyrazole Derivative Inhibitor->AR Inhibition

Androgen Receptor Signaling Pathway and Point of Inhibition.

The MAPK/ERK pathway is another crucial signaling cascade often dysregulated in cancer. Kinase inhibitors based on the 1-methyl-1H-pyrazole scaffold can target components of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Nuclear Translocation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Inhibitor 1-Methyl-1H-pyrazole Kinase Inhibitor Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

MAPK/ERK Signaling Pathway and Potential Inhibition Points.
Antimicrobial Activity

Derivatives of 1-methyl-1H-pyrazole have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of 1-Methyl-1H-Pyrazole Derivatives

Compound IDR3R4R5OrganismMIC (µg/mL)
D1 ArylH-CSNH-ArE. coli32
D2 ArylH-CSNH-Ar'S. aureus16
E1 -CH3H-CONH-thioureaE. coli-
F1 ArylHTriazoleE. coli-

Data compiled from multiple sources. Ar and Ar' represent various substituted aromatic moieties. '-' indicates data not available in a quantitative format but reported as active.

SAR Insights:

  • Thiourea and Carbothioamide Moieties: The incorporation of thiourea or carbothioamide functionalities, often at the C5 position, appears to be a favorable structural feature for antimicrobial activity.[4]

  • Triazole Conjugates: Hybrid molecules containing a 1,2,3-triazole ring linked to the 1-methyl-1H-pyrazole core have shown promising antimicrobial effects.

Anti-inflammatory Activity

The 1-methyl-1H-pyrazole scaffold is present in some compounds with anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX).

Table 3: Anti-inflammatory Activity of 1-Methyl-1H-Pyrazole Derivatives

Compound IDR3R4R5Target% Inhibition / IC50 (µM)
G1 ArylHArylCOX-2-
H1 Aryl-CH3ArylCOX-2-

Data compiled from multiple sources. '-' indicates data not available in a quantitative format but reported as active.

SAR Insights:

  • Aryl Substituents: The presence of aryl groups at positions 3 and 5 is a common feature in many pyrazole-based anti-inflammatory agents.

  • Methyl Group at C4: The introduction of a methyl group at the C4 position has been noted to potentially enhance gastroprotective effects in some anti-inflammatory pyrazole derivatives.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of SAR studies. The following sections provide representative methodologies for the synthesis and biological evaluation of 1-methyl-1H-pyrazole derivatives.

General Synthetic Procedure for 1-Methyl-1H-pyrazole-5-carboxamides

A representative workflow for the synthesis and evaluation of 1-methyl-1H-pyrazole derivatives is outlined below.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start_synth Starting Materials reaction Reaction & Workup start_synth->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound_prep Compound Preparation (Stock Solutions) characterization->compound_prep Pure Compound assay In vitro Assay (e.g., MTT, Kinase Inhibition) compound_prep->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC50/GI50 Calculation) data_acq->data_analysis sar_analysis sar_analysis data_analysis->sar_analysis SAR Analysis

Experimental Workflow for Synthesis and Biological Evaluation.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, methylhydrazine (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole ester.

Step 2: Hydrolysis to 1-Methyl-1H-pyrazole-5-carboxylic Acid

The ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide solution. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed in vacuo, and the aqueous solution is acidified with 1M hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling to Yield 1-Methyl-1H-pyrazole-5-carboxamides

To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) are added at 0 °C. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in DCM at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., LNCaP, PC-3, HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds for 48-72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the GI50 (concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay
  • Reagents: Recombinant kinase, appropriate substrate, ATP, and a suitable buffer system are required.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at various concentrations in a 96- or 384-well plate.

  • Incubation: The reaction is allowed to proceed at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as a radiometric assay (measuring the incorporation of 32P-ATP) or a luminescence-based assay (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 (concentration that inhibits kinase activity by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for a range of biological targets. The anticancer and kinase inhibitory activities of these derivatives are particularly noteworthy, with several compounds demonstrating low micromolar to nanomolar potency.

Future research in this area should focus on:

  • Exploring a wider range of substituents at all positions of the pyrazole ring to further refine the SAR and improve activity and selectivity.

  • Utilizing computational modeling and structure-based drug design to guide the synthesis of more targeted and potent derivatives.

  • Investigating novel biological targets for 1-methyl-1H-pyrazole derivatives beyond the scope of this guide.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

By leveraging the knowledge presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of 1-methyl-1H-pyrazole-based therapeutics to address unmet medical needs.

References

Navigating the Safety and Handling of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Given the limited specific toxicological data for this exact molecule, this guide also incorporates information from structurally related pyrazole derivatives to offer a thorough understanding of its potential hazards and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, with the molecular formula C10H9BrN2 and a molecular weight of approximately 237.1 g/mol . While detailed physical properties are not extensively documented in publicly available literature, it is crucial to handle this compound with the assumption that it may be combustible.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and similar bromophenyl-pyrazole compounds, the primary hazards are associated with skin, eye, and respiratory irritation, as well as potential harm if swallowed or inhaled.

GHS Hazard Classification (Potential based on related compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation

Note: This classification is based on data for structurally similar compounds and should be considered as a precautionary guideline in the absence of specific data for this compound.

First-Aid Measures

Immediate and appropriate first-aid is critical in case of accidental exposure. The following are general guidelines based on available SDS.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and avoid sources of ignition.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (8-inch minimum).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with a P100 filter.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols for Safety Assessment

For novel compounds like this compound where toxicological data is scarce, standardized experimental protocols are crucial for hazard assessment. The following are summaries of relevant OECD guidelines and common in vitro assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.

Methodology:

  • Animal Selection: Typically, rodents (rats or mice) are used.

  • Dose Administration: A single oral dose of the substance is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first test group determines the dose for the next group. The test is stopped when a definitive toxicological endpoint is reached.

  • Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test determines the potential of a chemical to cause skin irritation.

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Classification: A chemical is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.

In Vitro Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Neutral Red Incubation: After compound treatment, incubate the cells with a medium containing neutral red.

  • Dye Extraction: Wash the cells and then extract the dye from the viable cells using a destain solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye.

  • Data Analysis: Determine cell viability based on the amount of dye retained in the cells.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined, the pyrazole scaffold is a common feature in many biologically active molecules that modulate key signaling pathways involved in inflammation and cell proliferation. For drug development professionals, understanding these potential interactions is crucial.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Dysregulation of this pathway is implicated in many diseases, including cancer. Some pyrazole derivatives have been shown to inhibit kinases within the MAPK pathway, such as p38 MAP kinase.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Pyrazole This compound (Potential Inhibitor) Pyrazole->RAF Potential Inhibition Point Pyrazole->MEK NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus GeneExpression Inflammatory Gene Expression NFkB->GeneExpression Binds to DNA NFkB_IkB->NFkB Release Pyrazole This compound (Potential Inhibitor) Pyrazole->IKK Potential Inhibition Point Experimental_Workflow Compound 5-(4-Bromophenyl)- 1-methyl-1H-pyrazole Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, NRU) Compound->Cytotoxicity TargetID Target Identification & Pathway Analysis Cytotoxicity->TargetID Active Compounds SAR Structure-Activity Relationship (SAR) Studies TargetID->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy & Toxicology LeadOpt->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

References

An In-depth Technical Guide to the Solubility of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The guide also discusses the expected solubility behavior based on the general properties of pyrazole derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group and a bromophenyl group. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding the solubility of such compounds is a critical first step in preclinical development, influencing formulation, bioavailability, and overall therapeutic efficacy.

Expected Solubility Profile

Factors influencing the solubility of this compound in organic solvents include:

  • The nature of the solvent: Polar protic solvents (e.g., ethanol, methanol), polar aprotic solvents (e.g., acetone, DMSO), and non-polar solvents will exhibit different solvating capacities.

  • Temperature: Solubility is generally temperature-dependent, with most compounds showing increased solubility at higher temperatures.[1]

  • Crystalline structure of the solid: The polymorphic form of the compound can significantly impact its solubility.

Based on the structure of this compound, it is anticipated to have good solubility in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. Researchers are encouraged to perform experimental determinations to obtain this crucial data. The following table is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Methanol25e.g., Shake-Flask with HPLC
Ethanol25e.g., Shake-Flask with HPLC
Acetone25e.g., Shake-Flask with HPLC
Isopropanol25e.g., Shake-Flask with HPLC
Acetonitrile25e.g., Shake-Flask with HPLC
Dichloromethane25e.g., Shake-Flask with HPLC
Ethyl Acetate25e.g., Shake-Flask with HPLC
Dimethyl Sulfoxide (DMSO)25e.g., Shake-Flask with HPLC

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[2] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

      • Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility by taking the dilution factor into account.

    • Using UV-Vis Spectrophotometry:

      • This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.

      • Prepare a calibration curve using standard solutions of known concentrations.

      • Dilute the filtered sample and measure its absorbance at the wavelength of maximum absorbance (λmax).

      • Determine the concentration from the calibration curve and calculate the original solubility.

  • Data Reporting:

    • Report the solubility in appropriate units (e.g., mg/mL, mol/L) and specify the temperature at which the measurement was performed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Collect Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Prepare Dilutions E->F G HPLC Analysis F->G H Quantify using Calibration Curve G->H I Report Solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining the thermodynamic solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the literature, this guide provides researchers with the necessary framework to determine this critical physicochemical property. By following the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can generate reliable and accurate solubility data. This information is essential for advancing the preclinical development of this and other promising pyrazole-based compounds.

References

Tautomeric Forms of Substituted Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of substituted pyrazole compounds, a critical consideration in medicinal chemistry and drug design. The pyrazole scaffold is a privileged structure in a multitude of clinically approved drugs, and understanding the tautomeric preferences of its derivatives is paramount for predicting their physicochemical properties, biological activity, and interaction with therapeutic targets.[1][2] This document details the factors influencing tautomeric equilibrium, experimental and computational methodologies for characterization, and the implications for drug development, particularly in the context of kinase inhibition.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Unsubstituted or symmetrically substituted pyrazoles at the 3 and 5 positions exist as a single tautomer due to rapid proton exchange between the two nitrogen atoms. However, in unsymmetrically substituted pyrazoles, this proton exchange leads to the existence of two distinct annular tautomers, which can have significantly different properties.[3] The equilibrium between these tautomeric forms is influenced by a variety of internal and external factors.

Furthermore, pyrazoles with substituents capable of proton migration, such as hydroxyl or amino groups, can exhibit side-chain tautomerism in addition to annular tautomerism. A common example is the equilibrium between hydroxy-pyrazole and pyrazolone forms.[4] The interplay of these tautomeric forms can have profound effects on a molecule's shape, hydrogen bonding capabilities, and ultimately its biological function.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted pyrazoles is a delicate balance of several interconnected factors:

  • Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups (EDGs) such as alkyl, amino, and hydroxyl groups tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent (the C3-tautomer).[3] Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and trifluoromethyl groups generally stabilize the tautomer where the proton is on the nitrogen atom further from the substituent (the C5-tautomer).[3][5] This is due to the stabilization of the partial negative charge on the nitrogen atom by the EWG.

  • Steric Effects of Substituents: Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of a proton or by affecting the planarity of the molecule, which in turn can alter the electronic delocalization and relative stability of the tautomers.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in solvating and stabilizing the different tautomers.[6] Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens and substituents, potentially shifting the equilibrium towards the more polar tautomer. In nonpolar solvents, intermolecular hydrogen bonding between pyrazole molecules can lead to the formation of dimers or trimers, which can also influence the observed tautomeric form.[7]

  • Temperature and Concentration: Lowering the temperature can slow down the rate of proton exchange, allowing for the observation of individual tautomers by techniques like NMR spectroscopy.[7] Concentration can also affect the equilibrium, particularly in cases where intermolecular hydrogen bonding and self-association are significant.

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric ratios and equilibrium constants for selected substituted pyrazoles, as determined by various experimental techniques.

Table 1: Tautomeric Equilibrium Constants (KT) of 3(5)-Substituted Pyrazoles Determined by Low-Temperature 1H NMR [7]

Substituent (R)SolventTemperature (°C)Tautomer Ratio (3-R : 5-R)KT ([5-R]/[3-R])
PhenylTHF-d8-8072 : 280.39
Methyl-PhenylTHF-d8-8065 : 350.54

Table 2: Predominant Tautomeric Forms of Substituted Pyrazoles in Different Solvents based on 13C and 15N NMR Chemical Shifts [8][9][10][11]

CompoundSubstituentsSolventPredominant Tautomer
3(5)-PhenylpyrazolePhenyl at C3/C5DMSO-d63-Phenyl
4-Bromo-3(5)-phenylpyrazolePhenyl at C3/C5, Br at C4Solid State3-Phenyl
1-Phenyl-1H-pyrazol-3-olPhenyl at N1, OH at C3CDCl31H-Pyrazol-3-ol (dimer)
1-Phenyl-1H-pyrazol-3-olPhenyl at N1, OH at C3DMSO-d61H-Pyrazol-3-ol (monomer)

Table 3: Selected Crystallographic Data for Substituted Pyrazole Tautomers [12][13][14]

CompoundTautomeric Form in Solid StateCrystal SystemSpace GroupKey Intermolecular Interactions
4-Bromo-3-phenylpyrazole3-Phenyl tautomerTriclinicP-1N-H···N hydrogen bonds forming trimers
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-onePyrazoloneMonoclinicP2₁/nN-H···O hydrogen bonds
4-Iodo-1H-pyrazoleCatemeric chainsOrthorhombicCmmeN-H···N hydrogen bonds

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, the position of the tautomeric equilibrium and the kinetics of interconversion can be determined.[15]

Detailed Protocol for Low-Temperature NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole compound in a suitable deuterated solvent (e.g., THF-d8, CD2Cl2) to a concentration of approximately 10-20 mg/mL. The solvent should have a low freezing point to allow for low-temperature measurements.

  • Initial Spectrum Acquisition: Acquire standard 1H, 13C, and 15N NMR spectra at room temperature (298 K) to serve as a reference.

  • Variable Temperature Experiment:

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new set of spectra.

    • Continue cooling until the signals corresponding to the exchanging protons and carbons of the two tautomers are resolved into distinct sets of peaks. This indicates that the rate of proton exchange is slow on the NMR timescale.

  • Data Analysis:

    • Integrate the signals of the resolved tautomers in the 1H NMR spectrum to determine their relative populations.

    • Calculate the tautomeric equilibrium constant (KT) as the ratio of the concentrations of the two tautomers.

    • Analyze the chemical shifts in the 13C and 15N spectra to confirm the assignment of each tautomer.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms involved in tautomerism.[12]

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the substituted pyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Crystal Selection and Mounting: Select a high-quality single crystal under a polarizing microscope and mount it on a goniometer head using a suitable cryoprotectant if necessary.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.

    • Collect X-ray diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

    • A complete dataset is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The positions of hydrogen atoms, particularly the one involved in tautomerism, should be carefully located from the difference electron density map.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions, confirming the specific tautomeric form present in the crystal lattice.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are valuable tools for predicting the relative stabilities of pyrazole tautomers and for understanding the factors that govern their equilibrium.[5][16]

Detailed Protocol for Computational Analysis:

  • Structure Building: Build the 3D structures of all possible tautomers of the substituted pyrazole compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary.

  • Data Analysis:

    • Compare the relative Gibbs free energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.

    • Analyze the optimized geometries, charge distributions, and molecular orbitals to understand the electronic and steric factors that influence tautomer stability.

Implications for Drug Development and Signaling Pathways

The tautomeric state of a pyrazole-containing drug molecule can significantly impact its pharmacological properties, including its ability to bind to a biological target. A prominent example is the role of pyrazole derivatives as protein kinase inhibitors.[1][2][17] Many kinase inhibitors containing a pyrazole scaffold act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, which is a key interaction for potent inhibition. The specific tautomer present will determine the arrangement of hydrogen bond donors and acceptors, thus dictating the binding mode and affinity.

For instance, in the development of p38 MAP kinase inhibitors, the pyrazole urea scaffold was found to be highly effective. The urea moiety forms a bidentate hydrogen bond with the kinase, and the substituents on the pyrazole ring occupy a lipophilic pocket. The tautomeric form of the pyrazole ring is crucial for maintaining the correct geometry for these interactions.

The following diagrams illustrate a generalized kinase signaling pathway that can be targeted by pyrazole inhibitors and the logical flow of factors influencing pyrazole tautomerism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A representative kinase signaling pathway (e.g., MAPK pathway) targeted by pyrazole-based inhibitors.

Tautomerism_Logic Start Substituted Pyrazole Factors Influencing Factors Start->Factors Electronic Electronic Effects (EDG vs EWG) Factors->Electronic Solvent Solvent Effects (Polarity, H-bonding) Factors->Solvent Steric Steric Hindrance Factors->Steric Equilibrium Tautomeric Equilibrium Electronic->Equilibrium Solvent->Equilibrium Steric->Equilibrium Tautomer_A Tautomer A Equilibrium->Tautomer_A Tautomer_B Tautomer B Equilibrium->Tautomer_B

Caption: Logical workflow of factors influencing the tautomeric equilibrium of substituted pyrazoles.

Conclusion

The tautomerism of substituted pyrazole compounds is a multifaceted phenomenon with significant implications for their application in drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibrium is essential for the rational design of pyrazole-based therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties. The experimental and computational protocols outlined in this guide provide a robust framework for the characterization of pyrazole tautomers, enabling researchers to make informed decisions in the drug development process. As the demand for novel and effective therapeutics continues to grow, the detailed study of pyrazole tautomerism will remain a critical aspect of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole from 1,3-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-bromophenyl)-1-methyl-1H-pyrazole, a valuable scaffold in medicinal chemistry, through the cyclocondensation of a 1,3-diketone precursor with methylhydrazine. The described methodology is a robust and common strategy for the preparation of substituted pyrazoles.[1][2] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. The synthesis of substituted pyrazoles is a cornerstone of many medicinal chemistry programs. A prevalent and effective method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This approach offers a straightforward route to a wide variety of substituted pyrazoles. This protocol focuses on the synthesis of this compound, starting from the corresponding 1,3-diketone, 1-(4-bromophenyl)-1,3-butanedione.

Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the synthesis of the 1,3-diketone precursor, 1-(4-bromophenyl)-1,3-butanedione, via a Claisen condensation. The second step is the cyclocondensation of this diketone with methylhydrazine to form the final pyrazole product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,3-Diketone cluster_step2 Step 2: Pyrazole Formation A 4'-Bromoacetophenone D 1-(4-Bromophenyl)-1,3-butanedione A:e->D:w Claisen Condensation B Ethyl Acetate B:e->D:w C Sodium Ethoxide (Base) C:e->D:w E 1-(4-Bromophenyl)-1,3-butanedione H This compound E:e->H:w Cyclocondensation F Methylhydrazine F:e->H:w G Ethanol (Solvent) G:e->H:w

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)-1,3-butanedione

This procedure is based on the general principles of the Claisen condensation.

Materials:

  • 4'-Bromoacetophenone

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous toluene.

  • Heat the suspension to 80 °C with stirring.

  • Add a solution of 4'-bromoacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene dropwise to the heated suspension over 30 minutes.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(4-bromophenyl)-1,3-butanedione as a solid.

Step 2: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of substituted pyrazoles.[1]

Materials:

  • 1-(4-Bromophenyl)-1,3-butanedione

  • Methylhydrazine

  • Ethanol

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-(4-bromophenyl)-1,3-butanedione (1.0 equivalent) in ethanol (10 mL per gram of diketone) in a round-bottom flask, add methylhydrazine (1.1 equivalents) dropwise at room temperature with stirring.

  • After the addition, heat the reaction mixture to reflux and maintain for 6 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a closely related analog, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, which can be used as a reference for the characterization of the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (ESI) m/z
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazoleC11H11BrN2251.12~90Not reported7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H)148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2251 [M+H]+

*Data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole is provided as a reference.[3] For this compound, the expected 1H NMR would show a singlet for the pyrazole proton, signals for the aromatic protons, and a singlet for the N-methyl group.

Discussion of Regioselectivity

The reaction of an unsymmetrical 1,3-diketone like 1-(4-bromophenyl)-1,3-butanedione with methylhydrazine can potentially yield two regioisomers: 5-(4-bromophenyl)-1,3-dimethyl-1H-pyrazole and 3-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole. The regioselectivity of this reaction is influenced by factors such as the solvent and the electronic and steric nature of the substituents on the diketone. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of methylhydrazine. In many cases, a mixture of isomers is obtained, requiring careful purification and characterization to isolate the desired product. The use of specific solvents, such as fluorinated alcohols, has been reported to improve the regioselectivity in similar reactions.

Conclusion

The synthesis of this compound from 1,3-diketones is a reliable and adaptable method for obtaining this important heterocyclic scaffold. The provided protocols for the synthesis of the 1,3-diketone precursor and its subsequent cyclocondensation with methylhydrazine offer a clear pathway for researchers in the field of medicinal chemistry and drug development. Careful attention to reaction conditions and purification techniques is crucial for obtaining the desired product in good yield and purity.

References

Application Notes and Protocols for the Cyclocondensation Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs. The most common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][2][5]

Modern advancements in synthetic methodology have introduced several effective variations to the classical Knorr synthesis, including microwave-assisted organic synthesis (MAOS), ultrasound-assisted organic synthesis (UAOS), and the use of green catalysts.[6][7] These methods often offer advantages such as reduced reaction times, increased yields, and more environmentally friendly procedures.[6]

This document provides detailed protocols for the classical Knorr pyrazole synthesis and its modern variations, along with tabulated data for easy comparison of different synthetic strategies.

1. Classical Knorr Pyrazole Synthesis

The traditional Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions with conventional heating.[1][8][9] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical consideration as it can lead to the formation of two regioisomeric pyrazole products.[1][2] The selectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[1]

Experimental Protocol: Synthesis of 5-Phenyl-3-methyl-1H-pyrazole

This protocol describes the synthesis of 5-phenyl-3-methyl-1H-pyrazole from 1-phenyl-1,3-butanedione and hydrazine hydrate.

  • Materials:

    • 1-Phenyl-1,3-butanedione (1.0 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Glacial acetic acid (catalytic amount)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione in ethanol.

    • Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole.

General Workflow for Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Solvent 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Catalyst Acid Catalyst (e.g., Acetic Acid) Mixing->Catalyst Addition Heating Heating (Reflux) Catalyst->Heating Cooling Cooling Heating->Cooling Reaction Completion Solvent_Removal Solvent Removal Cooling->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Product Pyrazole Product Purification->Product

Caption: General workflow of the classical Knorr pyrazole synthesis.

2. Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions.[6] In the context of pyrazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[10][11][12] Reactions can often be performed in solvent-free conditions, aligning with the principles of green chemistry.[6][11]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles [6]

This protocol outlines the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles from carbohydrazide derivatives and 2,4-pentanedione.

  • Materials:

    • Carbohydrazide derivative (1.0 equivalent)

    • 2,4-Pentanedione (1.0 equivalent)

    • Ethanol

  • Procedure:

    • In a microwave-safe reaction vessel, mix the carbohydrazide derivative and 2,4-pentanedione in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 270 W) and temperature for a short duration (e.g., 3-5 minutes).[6]

    • After irradiation, cool the vessel to room temperature.

    • The product often precipitates out of the solution upon cooling.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization if necessary.

Workflow for Microwave-Assisted Pyrazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Solvent/Solvent-free Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing MW_Irradiation Microwave Irradiation Mixing->MW_Irradiation Cooling Cooling MW_Irradiation->Cooling Short Reaction Time Isolation Isolation (Filtration) Cooling->Isolation Product Pyrazole Product Isolation->Product

Caption: Workflow for microwave-assisted pyrazole synthesis.

3. Ultrasound-Assisted Pyrazole Synthesis

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to enhance chemical reactivity.[6] This method can lead to shorter reaction times and higher yields, often under milder conditions than conventional methods.[6][7] It is considered a green chemistry approach due to its energy efficiency.[13]

Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles [14]

This protocol describes a catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles in water under ultrasonic irradiation.

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Aromatic aldehyde (1.0 equivalent)

    • Hydrazine monohydrate (1.0 equivalent)

    • Malononitrile (1.0 equivalent)

    • Water

  • Procedure:

    • In a suitable reaction vessel, combine ethyl acetoacetate, the aromatic aldehyde, hydrazine monohydrate, and malononitrile in water.

    • Place the vessel in an ultrasonic cleaning bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power (e.g., 250 W) at room temperature or slightly elevated temperature.[15]

    • Monitor the reaction by TLC.

    • Upon completion, the product usually precipitates from the aqueous medium.

    • Collect the solid by filtration, wash with water, and dry.

Logical Relationship in Ultrasound-Assisted Synthesis

G Ultrasound Ultrasound Irradiation Cavitation Acoustic Cavitation (Bubble Formation & Collapse) Ultrasound->Cavitation HotSpots Localized High Temperature & Pressure ('Hot Spots') Cavitation->HotSpots EnhancedReactivity Enhanced Chemical Reactivity HotSpots->EnhancedReactivity FasterReaction Shorter Reaction Times & Higher Yields EnhancedReactivity->FasterReaction

Caption: Principle of ultrasound-assisted organic synthesis.

4. Green Synthesis of Pyrazoles

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles, focusing on the use of environmentally benign solvents (like water), heterogeneous catalysts, and energy-efficient methods.[13][14][16]

Experimental Protocol: Heterogeneous Catalysis for Pyrano[2,3-c]pyrazole Synthesis [14]

This protocol details a four-component reaction using magnetic Fe3O4 nanoparticles as a recyclable catalyst in water at room temperature.

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Aldehyde or ketone (1.0 equivalent)

    • Hydrazine hydrate (1.0 equivalent)

    • Malononitrile (1.0 equivalent)

    • Fe3O4 nanoparticles (6 mol%)

    • Water

  • Procedure:

    • In a round-bottom flask, suspend the Fe3O4 nanoparticles in water.

    • Add ethyl acetoacetate, the aldehyde or ketone, hydrazine hydrate, and malononitrile to the suspension.

    • Stir the mixture vigorously at room temperature for a short period (e.g., 15 minutes).[14]

    • Monitor the reaction by TLC.

    • After completion, separate the magnetic catalyst using an external magnet.

    • The aqueous layer can be decanted, and the product isolated by filtration or extraction.

    • The catalyst can be washed, dried, and reused for subsequent reactions.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole derivatives using different methodologies.

Table 1: Classical Knorr Synthesis of Pyrazolones [1]

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventConditionsTime (h)Yield (%)
Ethyl acetoacetatePhenylhydrazineEthanolReflux1High
Ethyl benzoylacetateHydrazine hydrate1-Propanol100 °C1Good

Table 2: Microwave-Assisted Synthesis of Pyrazoles [6]

Reactant 1Reactant 2SolventMW Power (W)Time (min)Yield (%)
Carbohydrazide derivs.2,4-PentanedioneEthanol2703-582-98
ChalconesPhenylhydrazineAcetic acid/Water1505-3058-75
α,β-Unsaturated ketonesArylhydrazinesAcetic acid3607-1068-86

Table 3: Ultrasound-Assisted Synthesis of Fused Pyrazoles [14][15]

ReactantsCatalystSolventConditionsTime (min)Yield (%)
4-Component systemNoneWaterUltrasound (40 kHz)3592
4-Component systeml-prolineEthanol/WaterUltrasound-84-93

Table 4: Green Synthesis of Pyrano[2,3-c]pyrazoles [14]

ReactantsCatalystSolventConditionsTime (min)Yield (%)
4-Component systemFe3O4 NPsWaterRoom Temp.15Excellent
4-Component systemZinc oxide NPsWaterReflux-Good

References

Application Notes and Protocols for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole as a versatile pharmaceutical intermediate. This includes its application in the synthesis of potent and selective drug candidates, detailed experimental protocols for key synthetic transformations, and an exploration of the biological signaling pathways targeted by the resulting molecules.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of diarylpyrazole derivatives. The presence of a bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse structural motifs. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document focuses on two major therapeutic areas where this intermediate is of significant interest: the development of selective COX-2 inhibitors, analogous to Celecoxib, and the synthesis of cannabinoid receptor 1 (CB1) antagonists.

Application 1: Synthesis of Selective COX-2 Inhibitors (Celecoxib Analogues)

The 1,5-diarylpyrazole scaffold is the core structure of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. By utilizing this compound, novel analogues of Celecoxib can be synthesized, aiming for improved potency, selectivity, or pharmacokinetic properties.

Experimental Protocol: Synthesis of a Celecoxib Analogue via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 4-position of the pyrazole-linked phenyl ring.

Reaction Scheme:

Materials:

  • This compound

  • (4-(methylsulfonyl)phenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), (4-(methylsulfonyl)phenyl)boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane:H₂O 4:1) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Celecoxib analogue.

Biological Activity Data of Celecoxib Analogues

The following table summarizes the in vitro inhibitory activity of synthesized Celecoxib analogues against COX-1 and COX-2 enzymes.

CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Celecoxib H150.045333
Analogue 1 4-F>1000.049>2040
Analogue 2 4-Cl>1000.052>1923
Analogue 3 4-CH₃8.50.06141

Data is representative and compiled from various sources studying Celecoxib analogues.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib_Analogue Celecoxib Analogue (from this compound) Celecoxib_Analogue->COX2 Inhibition

Caption: Mechanism of action for Celecoxib analogues.

Application 2: Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists

The diarylpyrazole scaffold is also central to a class of potent and selective CB1 receptor antagonists. These compounds have been investigated for the treatment of obesity and related metabolic disorders. This compound can serve as a key starting material for the synthesis of these antagonists, such as analogues of SR147778.[1][2]

Experimental Workflow: Synthesis of a CB1 Antagonist Analogue

The synthesis of a CB1 antagonist analogue from this compound typically involves a multi-step process, including an N-arylation reaction.

CB1_Antagonist_Synthesis Start This compound Step1 N-Arylation with 2,4-dichlorophenylhydrazine Start->Step1 Intermediate1 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl) -1H-pyrazole Intermediate Step1->Intermediate1 Step2 Carboxylation at C3 Intermediate1->Step2 Intermediate2 Carboxylic Acid Derivative Step2->Intermediate2 Step3 Amide Coupling with N-aminopiperidine Intermediate2->Step3 Final_Product SR147778 Analogue Step3->Final_Product

Caption: General synthetic workflow for a CB1 antagonist.

Experimental Protocol: N-Arylation of a Pyrazole Intermediate (Ullmann Condensation)

This protocol outlines a general procedure for the N-arylation of a pyrazole, a key step in the synthesis of many CB1 receptor antagonists.

Materials:

  • Pyrazole intermediate

  • Aryl iodide (e.g., 1,2,4-trichloro-5-iodobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a reaction vessel, combine the pyrazole intermediate (1.0 mmol), aryl iodide (1.1 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the ligand (0.2 mmol) and anhydrous solvent (5 mL).

  • Heat the mixture to 110-130 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Biological Activity Data of a Pyrazole-based CB1 Antagonist (SR147778)

The following table presents key biological activity data for SR147778, a potent CB1 receptor antagonist with a 5-(4-bromophenyl)-pyrazole core.[1][2]

ParameterReceptorValueSpecies
Ki CB10.56 nMRat Brain
Ki CB13.5 nMHuman (recombinant)
Ki CB2400 nMRat Spleen & Human
IC₅₀ MAPK activation9.6 nMHuman CB1 expressing cells
ED₅₀ ex vivo [³H]-CP 55,940 binding3.8 mg/kgMouse Brain
pA₂ Mouse vas deferens8.1-

Signaling Pathway: CB1 Receptor Antagonism

CB1_Antagonism cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor Gi_Protein Gi/o Protein CB1_Receptor->Gi_Protein Coupling Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1_Receptor Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition Downstream Modulation of Neurotransmitter Release Gi_Protein->Downstream cAMP ↓ cAMP CB1_Antagonist CB1 Antagonist (e.g., SR147778 Analogue) CB1_Antagonist->CB1_Receptor Blockade

Caption: CB1 receptor signaling and its blockade.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. Its utility in constructing both selective COX-2 inhibitors and potent CB1 receptor antagonists highlights its importance in modern drug discovery. The experimental protocols and biological data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics.

References

Application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole moiety is a privileged scaffold in modern agrochemical discovery, offering a unique combination of metabolic stability and synthetic versatility.[1][2] Among the key building blocks, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole stands out as a strategic intermediate. Its utility is anchored by the presence of a bromine atom on the phenyl ring, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, facilitating the optimization of biological activity against a range of fungal pathogens, weeds, and insect pests. This guide provides a detailed overview of its application, step-by-step synthetic protocols for key transformations, and insights into the structure-activity relationships of its derivatives.

Part 1: The Strategic Importance of this compound in Agrochemical Design

The design of novel, effective, and environmentally benign agrochemicals is a primary objective in crop protection research.[3] Heterocyclic compounds, particularly pyrazoles, have become a cornerstone of this effort due to their prevalence in numerous commercial products.[4][5] The subject of this guide, this compound, offers chemists a robust starting point for molecular elaboration.

  • The Pyrazole Core: The 1-methyl-pyrazole ring provides a stable anchor that is resistant to metabolic degradation in target organisms and the environment. This intrinsic stability is a desirable trait for active ingredients requiring persistent field performance.

  • The Bromophenyl Moiety: The true synthetic power of this intermediate lies in the 4-bromophenyl group. The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis.[6] This enables the construction of complex molecular architectures from simple, commercially available starting materials.[7][8]

The ability to readily diversify the structure at this specific position allows for the rapid generation of chemical libraries to probe structure-activity relationships (SAR) and identify candidates with optimal potency, selectivity, and safety profiles.[9][10]

Key Synthetic Transformations and Derived Agrochemical Classes

The versatility of this compound allows for its use in the synthesis of various classes of agrochemicals. The table below outlines major reaction types and the corresponding agrochemical classes that can be targeted.

Agrochemical ClassKey TransformationRationale for TransformationRepresentative Target
Fungicides Suzuki-Miyaura CouplingIntroduction of (hetero)aryl groups to mimic structures of known succinate dehydrogenase inhibitors (SDHIs) or strobilurins.[11][12][13]Botrytis cinerea, Rhizoctonia solani
Herbicides Buchwald-Hartwig AminationFormation of C-N bonds to link the pyrazole scaffold to other herbicidally active moieties or to modulate physicochemical properties for improved uptake and translocation.[14]Broadleaf weeds, Grasses
Insecticides Sonogashira CouplingInstallation of alkyne functionalities, a common feature in certain classes of potent insecticides that act on the nervous system of insects.[7][15][16]Aphids, Lepidoptera

Part 2: Verified Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear roadmap for the utilization of this compound in key synthetic operations.

Protocol 1: Synthesis of a Biaryl Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to couple an arylboronic acid with this compound. This transformation is fundamental for creating the biaryl structures found in many modern fungicides.[7]

Experimental Workflow Diagram

Suzuki_Workflow A Reagent Assembly - Pyrazole (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 eq) B Solvent Addition & Degassing (Toluene/H2O, N2 purge) A->B C Thermal Reaction (Heat to 95 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D 6-18 h D->C Incomplete E Aqueous Workup (Phase Separation) D->E Complete F Purification (Column Chromatography) E->F G Final Product (Biaryl Pyrazole) F->G

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology

  • Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) is added under a positive flow of nitrogen. The choice of a pre-catalyst is critical for reaction efficiency.[6]

  • Solvent Addition: A degassed 4:1 mixture of toluene and water is added via cannula. The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.

  • Reaction Execution: The mixture is heated to 95 °C with vigorous stirring.

  • Monitoring: The reaction is monitored every 2 hours by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting bromide is observed.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Synthesis of an N-Aryl Herbicide Intermediate via Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and a primary amine, a key step for accessing certain classes of pyrazole-based herbicides.[14]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA PdII_complex Ar-Pd(II)-Br(L2) OA->PdII_complex Amine_Binding Amine Coordination + Base PdII_complex->Amine_Binding Amido_complex Ar-Pd(II)-NHR(L2) Amine_Binding->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-NHR) RE->Product ArBr 5-(4-Bromophenyl)- 1-methyl-1H-pyrazole ArBr->OA Amine R-NH2 Amine->Amine_Binding

Caption: The catalytic cycle of Buchwald-Hartwig Amination.

Step-by-Step Methodology

  • Inert Atmosphere Setup: An oven-dried Schlenk tube is charged with cesium carbonate (1.5 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv) inside a glovebox.

  • Reagent Addition: this compound (1.0 equiv) and the desired amine (1.2 equiv) are added, followed by anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Sealing and Heating: The tube is sealed and the mixture is heated to 100-110 °C with stirring. The use of a strong, non-nucleophilic base like cesium carbonate is critical for deprotonating the amine without competing in the reaction.

  • Monitoring: The reaction progress is tracked via LC-MS.

  • Workup: After cooling, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite® to remove inorganic salts. The filtrate is concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography to afford the desired N-arylated pyrazole derivative.

Part 3: Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound core has yielded valuable SAR insights that guide the design of next-generation agrochemicals.[2][3]

  • Substitution at the 4-Phenyl Position: This is the most critical position for modulating bioactivity.

    • Fungicides: Introduction of a second aromatic or heteroaromatic ring via Suzuki coupling often leads to potent SDHI fungicides. The specific nature of this ring and its substituents dictates the spectrum of fungal pathogens controlled.

    • Herbicides: Attaching polar or ionizable groups through C-N or C-O linkages can influence the compound's mode of action, for example, by targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[17][18]

    • Insecticides: The incorporation of specific toxophores, such as those containing trifluoromethyl groups or other halogenated moieties, is a common strategy.[19][20]

  • The Role of the 1-Methyl Group: The methyl group at the N1 position of the pyrazole ring is often optimal. It blocks a potential site of metabolism and enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Conclusion

This compound is a quintessential example of a strategic building block in agrochemical synthesis. Its pre-installed bromine "handle" provides a reliable and versatile entry point for a host of powerful cross-coupling reactions, enabling the efficient and targeted synthesis of diverse and complex active ingredients. The protocols and principles outlined herein demonstrate its broad applicability and underscore its importance in the pipeline for developing the next generation of fungicides, herbicides, and insecticides.

References

Application Notes and Protocols: Experimental Protocol for Kinase Inhibition Assay Using Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for targeted drug discovery.[2] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of kinases and its synthetic accessibility.[2] Consequently, numerous FDA-approved kinase inhibitors feature a pyrazole core, underscoring its significance in the development of targeted therapies.[2]

These application notes provide a detailed experimental protocol for conducting kinase inhibition assays using pyrazole compounds, covering both biochemical and cell-based methodologies. The protocols are designed to enable researchers to effectively screen and characterize the inhibitory potential of novel pyrazole-based compounds.

Data Presentation

The inhibitory activities of selected pyrazole-based compounds against various kinases are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[3]

Table 1: In Vitro Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound Name/IDTarget KinaseBioactivity MetricPotencyReference
AfuresertibAkt1Ki0.08 nM[1]
Compound 3ALKIC502.9 nM[1]
Compound 6Aurora AIC50160 nM[1]
BIRB 796p38α MAPKKd0.1 nM[4]
Celecoxibp38 MAPKIC50~10-25 µM (cell-based)[4]
SB203580p38α/β MAPKIC5050-100 nM (biochemical)[4]

Note: IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher potency.

Table 2: Cellular Activity of Selected Pyrazole-Based Compounds

Compound Name/IDTarget Cell LineBioactivity MetricPotency (µM)Reference
AfuresertibHCT116 (colon)IC500.95[1]
Compound 6HCT116 (colon)IC500.39[1]
Compound 6MCF-7 (breast)IC500.46[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay directly measures the ability of a pyrazole compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[1][5] The amount of light generated in the final step is inversely proportional to the kinase activity, meaning a lower light signal indicates more potent inhibition.[2]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide/protein

  • Pyrazole test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 50 µg/mL heparin)[6]

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole compounds in DMSO, typically starting from a 10 mM stock.[2] Further dilute the compounds in the kinase assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).[4]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted pyrazole compound, a positive control inhibitor, or DMSO (negative control) to the appropriate wells.[1]

    • Add 10 µL of the kinase enzyme solution to all wells and mix gently.[1]

    • Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.[1]

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1] The final ATP concentration should be close to the Michaelis constant (Km) value for the specific kinase.[1]

    • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[1]

    • Incubate at room temperature for 40 minutes.[5]

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.[5]

    • Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell-Based Kinase Inhibition Assay

Cell-based assays are essential to confirm that the inhibitory activity observed in a biochemical setting translates to a cellular context.[5]

This assay assesses the effect of the pyrazole inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1] Include untreated cells as a negative control.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

This technique is used to determine if the pyrazole compound inhibits the phosphorylation of a specific target protein within the cell, providing evidence of target engagement.

Materials:

  • Cells treated with the pyrazole inhibitor

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat them with the pyrazole inhibitor at various concentrations and for different time points.[1] Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target protein.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[1]

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay prep_compound_bio Compound Preparation (Serial Dilution) kinase_reaction Kinase Reaction (Enzyme, Substrate, ATP) prep_compound_bio->kinase_reaction adp_detection ADP Detection (Luminescence) kinase_reaction->adp_detection data_analysis_bio Data Analysis (IC50 Determination) adp_detection->data_analysis_bio cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment cell_viability Cell Viability Assay (e.g., MTT) compound_treatment->cell_viability western_blot Western Blot (Target Phosphorylation) compound_treatment->western_blot data_analysis_cell Data Analysis (IC50 & Target Engagement) cell_viability->data_analysis_cell western_blot->data_analysis_cell

Caption: Workflow for kinase inhibition assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

data_analysis_logic raw_data Raw Data (Luminescence/Absorbance) percent_inhibition Calculate % Inhibition vs. Control raw_data->percent_inhibition dose_response Plot % Inhibition vs. [Compound] percent_inhibition->dose_response curve_fitting Non-linear Regression (Sigmoidal Dose-Response) dose_response->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50

References

Application Notes and Protocols for High-Throughput Screening of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole derivatives, a chemical scaffold with demonstrated potential in anticancer drug discovery. This document outlines the rationale for screening this compound class, detailed experimental protocols for primary and secondary assays, and methods for data analysis and visualization.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound core, in particular, has been identified as a promising starting point for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for further development.

This document details protocols for a tiered HTS cascade, beginning with primary cell-based screens to assess broad cytotoxic effects, followed by secondary biochemical and cell-based assays to elucidate the mechanism of action, such as specific kinase inhibition and induction of apoptosis or cell cycle arrest.

Data Presentation: Quantitative Summary of Screening Assays

The following tables provide a representative summary of the types of quantitative data generated from the high-throughput screening of a hypothetical library of this compound derivatives.

Table 1: Primary Cytotoxicity Screening in Cancer Cell Lines

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)K562 GI50 (µM)HepG2 IC50 (µM)
PZD-0018.512.35.29.8
PZD-002> 50> 50> 50> 50
PZD-0031.22.50.81.5
PZD-00415.621.110.418.9
PZD-0050.91.80.51.1

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Secondary Kinase Inhibition Assays for Lead Compounds

Compound IDEGFR IC50 (nM)VEGFR-2 IC50 (nM)CDK8 IC50 (nM)Aurora A IC50 (nM)FGFR1 IC50 (nM)
PZD-003250150> 100085> 1000
PZD-005453085025950
Staurosporine5810312

IC50: Half-maximal inhibitory concentration. Staurosporine is a broad-spectrum kinase inhibitor control.

Table 3: Cellular Mechanism of Action for Lead Compounds in MCF-7 Cells

Compound ID% Apoptosis (at 2x IC50)% G2/M Arrest (at 2x IC50)Tubulin Polymerization IC50 (µM)
PZD-00345.2%55.8%7.3
PZD-00562.5%75.1%2.6
Doxorubicin75.8%82.3%N/A

% Apoptosis and % G2/M Arrest determined by flow cytometry. Doxorubicin is a standard chemotherapy agent.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for the high-throughput screening cascade and a key signaling pathway often targeted by pyrazole derivatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary & Tertiary Screening cluster_3 Lead Optimization Compound Library Compound Library Cell-Based Cytotoxicity Assay Cell-Based Cytotoxicity Assay Compound Library->Cell-Based Cytotoxicity Assay Data Analysis Data Analysis Cell-Based Cytotoxicity Assay->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection Biochemical Kinase Assays Biochemical Kinase Assays Hit Selection->Biochemical Kinase Assays Mechanism of Action Assays Mechanism of Action Assays Hit Selection->Mechanism of Action Assays Structure-Activity Relationship Structure-Activity Relationship Biochemical Kinase Assays->Structure-Activity Relationship Mechanism of Action Assays->Structure-Activity Relationship Lead Compound Lead Compound Structure-Activity Relationship->Lead Compound

Caption: High-throughput screening cascade for pyrazole derivatives.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrazole derivatives.

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, K562, HepG2)

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Add serial dilutions of the pyrazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

b) Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM)

    • 96-well plates

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Fix the cells by adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with deionized water and air dry.

    • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm.

Secondary High-Throughput Screening: Biochemical Kinase Assays

ADP-Glo™ Kinase Assay (Promega)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

  • Materials:

    • Recombinant kinases (e.g., EGFR, VEGFR-2, CDK8, Aurora A, FGFR1)

    • Kinase-specific peptide substrates

    • ATP

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well plates

  • Protocol:

    • Prepare serial dilutions of the pyrazole derivatives in DMSO.

    • Add the compounds to the 384-well plate.

    • Prepare a kinase/substrate master mix in the kinase reaction buffer.

    • Add the kinase/substrate mix to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Tertiary High-Throughput Screening: Mechanism of Action Assays

a) Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • Pyrazole derivatives

    • PBS

    • Ethanol (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the pyrazole derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

b) Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • Pyrazole derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells as described in the cell cycle analysis protocol.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X Binding Buffer and analyze immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

c) Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

    • Purified tubulin

    • GTP

    • Polymerization buffer

    • Microplate spectrophotometer with a temperature controller

  • Protocol:

    • Prepare serial dilutions of the pyrazole derivatives.

    • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compounds.

    • Initiate the reaction by adding the purified tubulin.

    • Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC50 for the inhibition of tubulin polymerization.

Application Notes and Protocols for the Development of Anti-Inflammatory Agents Based on 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole as a scaffold for developing novel anti-inflammatory agents. This document details its presumed mechanism of action based on related pyrazole derivatives, protocols for its synthesis and evaluation, and representative data from analogous compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anti-inflammatory properties.[1][2] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a pyrazole core, highlighting the therapeutic potential of this scaffold.[3] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, and interference with signaling cascades such as NF-κB and p38 MAPK.[4][5]

Mechanism of Action

The anti-inflammatory activity of pyrazole derivatives typically involves one or more of the following mechanisms:

  • Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[6][7] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Cytokine Modulation: Pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages.[8]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammatory responses. Some pyrazole compounds can inhibit the activation of the NF-κB pathway, thereby preventing the expression of a wide range of pro-inflammatory genes.[4]

  • p38 MAPK Pathway Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of inflammatory cytokines. Inhibition of p38 MAPK is another mechanism by which pyrazole derivatives can exert their anti-inflammatory effects.

Signaling Pathways

inflammatory_pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular cluster_inhibition Potential Inhibition by this compound Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK IκB IκB IKK->IκB phosphorylates NF_kB NF-κB IκB->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines leads to Pyrazole 5-(4-Bromophenyl)- 1-methyl-1H-pyrazole Pyrazole->NF_kB inhibits Pyrazole->p38_MAPK inhibits Pyrazole->COX2 inhibits

Data Presentation

The following tables summarize quantitative data for representative 1,5-diarylpyrazole derivatives, which are structurally related to this compound. Note: This data is for analogous compounds and should be used as a reference for the potential activity of the target compound.

Table 1: In Vitro COX-1 and COX-2 Inhibition of Representative Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.045333[1]
Compound T34.6550.7815.96[7]
Compound T55.5960.7817.16[7]
Compound 8b>13.60.043>316[1]
Compound 8g>12.10.045>268[1]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives (Carrageenan-Induced Paw Edema in Rats)

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hReference
Indomethacin1078[9]
CC0630Dose-dependent reduction[6]
Compound 2c-≥60[9]
Compound 2i-≥60[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,5-diarylpyrazoles.

synthesis_workflow Start Start Chalcone_Formation Step 1: Chalcone Formation (Claisen-Schmidt Condensation) Start->Chalcone_Formation Pyrazole_Synthesis Step 2: Pyrazole Synthesis (Cyclization with Methylhydrazine) Chalcone_Formation->Pyrazole_Synthesis Purification Step 3: Purification Pyrazole_Synthesis->Purification Characterization Step 4: Characterization Purification->Characterization End End Characterization->End

Materials:

  • 4-Bromoacetophenone

  • Appropriate aldehyde (e.g., formaldehyde or a precursor)

  • Methylhydrazine

  • Sodium hydroxide

  • Ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Protocol:

  • Step 1: Synthesis of the Chalcone Intermediate.

    • In a round-bottom flask, dissolve 4-bromoacetophenone and an equimolar amount of the appropriate aldehyde in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone intermediate.

  • Step 2: Synthesis of this compound.

    • Suspend the chalcone intermediate in glacial acetic acid.

    • Add an equimolar amount of methylhydrazine.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Step 4: Characterization.

    • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anti-inflammatory Assays

1. Inhibition of COX-1 and COX-2 Activity

  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes.

  • Materials: Ovine or human recombinant COX-1 and COX-2, arachidonic acid, colorimetric or fluorometric substrate, test compound, and a known COX inhibitor (e.g., celecoxib).

  • Protocol:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound or vehicle control to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

  • Principle: This assay measures the effect of the test compound on the production of TNF-α and IL-6 by macrophages stimulated with lipopolysaccharide (LPS).

  • Materials: RAW 264.7 macrophage cell line, LPS, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, and ELISA kits for TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of inhibition of cytokine production.

3. NF-κB Reporter Assay

  • Principle: This assay uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activation of the NF-κB pathway.

  • Materials: HEK293T cells, NF-κB luciferase reporter plasmid, a transfection reagent, TNF-α or LPS, test compound, and a luciferase assay system.

  • Protocol:

    • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • After 24 hours, pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the NF-κB luciferase activity to the control luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activation.

4. Western Blot for p38 MAPK Phosphorylation

  • Principle: This assay detects the phosphorylation (activation) of p38 MAPK in response to an inflammatory stimulus and the inhibitory effect of the test compound.

  • Materials: RAW 264.7 cells, LPS, test compound, lysis buffer, primary antibodies (anti-phospho-p38 and anti-total-p38), and a secondary antibody.

  • Protocol:

    • Treat RAW 264.7 cells with the test compound and/or LPS as described for the cytokine assay.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-p38 MAPK.

    • Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

    • Quantify the band intensities to determine the level of p38 MAPK phosphorylation.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard model of acute inflammation where the injection of carrageenan into the rat paw induces a biphasic inflammatory response.

  • Materials: Male Wistar rats, carrageenan, test compound, a positive control (e.g., indomethacin), and a plethysmometer.

  • Protocol:

    • Fast the rats overnight before the experiment.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

in_vivo_workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Initial_Paw_Volume Measure Initial Paw Volume Animal_Acclimatization->Initial_Paw_Volume Compound_Administration Administer Test Compound, Vehicle, or Positive Control Initial_Paw_Volume->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate Edema Inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of structurally related 1,5-diarylpyrazoles, it is hypothesized that this compound may exert its effects through the inhibition of COX-2, modulation of pro-inflammatory cytokines, and interference with key inflammatory signaling pathways such as NF-κB and p38 MAPK. The detailed experimental protocols provided in these application notes offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this and similar pyrazole derivatives. Further investigation is warranted to elucidate the specific anti-inflammatory profile and mechanism of action of this compound.

References

One-Pot Synthesis of Substituted Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyrazole and its substituted derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of therapeutic agents.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties that allow for diverse biological activities.[3][4] These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties.[3][4]

The significance of the pyrazole core is highlighted by its incorporation into several commercially successful drugs. Notable examples include:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used for treating inflammatory diseases.[2]

  • Sildenafil (Viagra®): A phosphodiesterase-5 blocker for erectile dysfunction.[2]

  • Rimonabant: An anti-obesity agent.[5]

  • Crizotinib: An anticancer agent.[3]

The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with specific biological targets.[3] This has led to the exploration of pyrazole derivatives as inhibitors of various enzymes and receptors, such as EGFR, VEGFR-2, CDK, and BTK, which are crucial in cancer progression.[3]

One-pot, multi-component reactions (MCRs) have emerged as a highly efficient and environmentally friendly strategy for synthesizing diverse libraries of substituted pyrazoles.[6] These methods offer significant advantages over traditional linear syntheses by reducing reaction time, minimizing waste, and simplifying operational procedures, aligning with the principles of green chemistry.[6][7] The ability to construct complex molecules from simple, readily available starting materials in a single step makes MCRs an invaluable tool in modern drug discovery and development.[6]

Experimental Protocols & Data

This section details three distinct one-pot methodologies for the synthesis of substituted pyrazole derivatives, each employing different catalytic systems and reaction conditions.

Protocol 1: Nickel-Catalyzed Three-Component Synthesis at Room Temperature

This protocol describes an efficient and environmentally benign synthesis of 1,3,5-trisubstituted pyrazoles using a heterogeneous nickel-based catalyst. The reaction proceeds at room temperature, offering a mild and economical approach.[8]

Experimental Procedure: [8]

  • To a round-bottom flask containing ethanol (10 mL), add the ketone (e.g., acetophenone, 0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the aldehyde (e.g., benzaldehyde, 0.1 mol) dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the product with water and toluene to remove unreacted materials.

  • Recrystallize the crude product from methanol or purify by column chromatography to obtain the desired pyrazole derivative.

Quantitative Data Summary:

EntryKetoneAldehydeProductYield (%)
1AcetophenoneBenzaldehyde1,3,5-triphenyl-1H-pyrazole92
2Acetophenone4-Chlorobenzaldehyde3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole90
34-MethylacetophenoneBenzaldehyde5-phenyl-1-(p-tolyl)-3-phenyl-1H-pyrazole88
44-Methoxyacetophenone4-Nitrobenzaldehyde5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole85

Data extracted from a representative Nickel-catalyzed synthesis.[8] Yields are for isolated products.

Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Three-Component Synthesis

This method utilizes a simple acid catalyst, p-TsOH, for the one-pot synthesis of fully substituted and diversely functionalized pyrazoles from cyclic β-diketones, arylglyoxals, and arylhydrazones.[9]

Experimental Procedure: [9]

  • In a reaction vessel, dissolve the cyclic β-diketone (e.g., dimedone, 1 mmol), arylglyoxal (1 mmol), and arylhydrazone (1 mmol) in dimethylformamide (DMF).

  • Add p-toluenesulfonic acid (p-TsOH) as the catalyst.

  • Heat the reaction mixture to 70 °C.

  • Stir the reaction until completion, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to yield the final product.

Quantitative Data Summary:

Entryβ-DiketoneArylglyoxalArylhydrazoneYield (%)
1DimedonePhenylglyoxalPhenylhydrazone95
24-HydroxycoumarinPhenylglyoxalPhenylhydrazone92
3Dimedone4-BromophenylglyoxalPhenylhydrazone93
42-Hydroxy-1,4-naphthoquinonePhenylglyoxal4-Nitrophenylhydrazone88

Data extracted from a representative p-TsOH catalyzed synthesis.[9] Yields are for isolated products.

Protocol 3: Ionic Liquid-Mediated Two-Component Synthesis

This protocol demonstrates the use of an ionic liquid, 1-Ethyl-3-methylimidazolium Chloride, as both the solvent and catalyst for the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is rapid and occurs at room temperature.[10]

Experimental Procedure: [10]

  • In a flask, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 mL).

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mass onto crushed ice.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Crystallize the crude product using a DMF-Ethanol mixture to obtain the pure N-phenyl pyrazole derivative.

Quantitative Data Summary:

Entry1,3-Dicarbonyl CompoundProductYield (%)
1Acetylacetone3,5-dimethyl-1-phenyl-1H-pyrazole94
2Benzoylacetone5-methyl-1,3-diphenyl-1H-pyrazole92
3Dibenzoylmethane1,3,5-triphenyl-1H-pyrazole90
4Ethyl acetoacetate5-methyl-1-phenyl-1H-pyrazol-3(2H)-one88

Data extracted from a representative ionic liquid-mediated synthesis.[10] Yields are for isolated products.

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Nickel-Catalyzed Synthesis P1_Start Ketone + Hydrazine + Ni-Catalyst in Ethanol P1_Stir1 Stir 30 min @ RT P1_Start->P1_Stir1 P1_AddAldehyde Add Aldehyde P1_Stir1->P1_AddAldehyde P1_Stir2 Stir 3 h @ RT P1_AddAldehyde->P1_Stir2 P1_Workup Work-up & Purification P1_Stir2->P1_Workup P1_End Substituted Pyrazole P1_Workup->P1_End

Caption: Workflow for Nickel-Catalyzed One-Pot Pyrazole Synthesis.

G cluster_1 Protocol 2: p-TsOH-Catalyzed Synthesis P2_Start β-Diketone + Arylglyoxal + Arylhydrazone + p-TsOH in DMF P2_Heat Heat to 70 °C P2_Start->P2_Heat P2_Workup Aqueous Work-up & Purification P2_Heat->P2_Workup P2_End Substituted Pyrazole P2_Workup->P2_End

Caption: Workflow for p-TsOH-Catalyzed One-Pot Pyrazole Synthesis.

G cluster_2 Protocol 3: Ionic Liquid-Mediated Synthesis P3_Start 1,3-Dicarbonyl + Phenylhydrazine in Ionic Liquid P3_Stir Stir 20 min @ RT P3_Start->P3_Stir P3_Precipitate Pour on Ice & Filter P3_Stir->P3_Precipitate P3_Crystallize Crystallize P3_Precipitate->P3_Crystallize P3_End N-Phenyl Pyrazole P3_Crystallize->P3_End

Caption: Workflow for Ionic Liquid-Mediated Pyrazole Synthesis.

References

Application Notes and Protocols for the Development of Antifungal Agents from 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies, and protocols for evaluating the antifungal potential of the novel compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a putative synthesis protocol and representative biological data from structurally similar pyrazole derivatives to guide research and development efforts.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. The this compound scaffold represents a novel chemical entity with potential for development as an effective antifungal agent. The presence of the bromophenyl moiety and the N-methylated pyrazole core offers opportunities for further structural modifications to optimize antifungal potency and selectivity. This document outlines the essential experimental procedures for the synthesis and evaluation of this compound and its analogs.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and good functional group tolerance.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki Cross-Coupling

Materials:

  • 1-Methyl-5-iodo-1H-pyrazole

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-methyl-5-iodo-1H-pyrazole (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Antifungal Activity

The antifungal efficacy of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

Representative Antifungal Activity Data of Structurally Similar Pyrazole Derivatives

Disclaimer: The following data is for structurally related pyrazole compounds and is provided for reference and comparative purposes only. The antifungal activity of this compound must be determined experimentally.

Compound IDFungal StrainMIC (µg/mL)Reference
P1 Candida albicans8[1]
Aspergillus fumigatus16[1]
Cryptococcus neoformans4[1]
P2 Candida albicans4[2]
Aspergillus niger8[2]
P3 Candida albicans16[3]
Candida tropicalis32[3]

dot

Caption: Experimental workflow for MIC determination.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates.

  • Inoculum Preparation:

    • For yeasts (Candida, Cryptococcus): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • For molds (Aspergillus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a drug-free growth control well and a medium-only sterility control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the lead compound against mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric assay to assess cell viability.

Representative Cytotoxicity Data of Structurally Similar Pyrazole Derivatives

Disclaimer: The following data is for structurally related pyrazole compounds and is provided for reference and comparative purposes only. The cytotoxicity of this compound must be determined experimentally.

Compound IDCell LineIC₅₀ (µM)Reference
P4 HEK293> 50[4]
HepG225.3[4]
P5 A54918.7[5]
MCF-732.1[5]
P6 Vero> 100[6]

dot

Caption: Experimental workflow for MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Remove the medium containing the compound.

    • Add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, many antifungal pyrazole derivatives are known to target key fungal-specific pathways. Two prominent targets are succinate dehydrogenase (SDH) in the mitochondrial respiratory chain and enzymes involved in the ergosterol biosynthesis pathway.

Inhibition of Succinate Dehydrogenase (SDH)

SDH is a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular energy production, leading to fungal cell death.

dot

SDH_Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ e- ComplexIII Complex III UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP  Generation Cell Death Cell Death ATP->Cell Death Inhibitor This compound Inhibitor->SDH Inhibition Succinate\nDehydrogenase (SDH) Succinate Dehydrogenase (SDH) Inhibitor->Succinate\nDehydrogenase (SDH)

Caption: Proposed mechanism of action via SDH inhibition.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, leading to fungal growth inhibition.

dot

Ergosterol_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity Membrane->Disrupted Membrane Integrity Inhibitor This compound Enzyme Lanosterol 14α-demethylase (CYP51) Inhibitor->Enzyme Inhibition Enzyme->Lanosterol Cell Lysis Cell Lysis Disrupted Membrane Integrity->Cell Lysis

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

Conclusion

The pyrazole scaffold holds significant promise for the development of novel antifungal agents. The protocols and representative data presented in these application notes provide a solid foundation for the synthesis and comprehensive evaluation of this compound as a potential antifungal drug candidate. Further investigation into its specific biological activity, mechanism of action, and structure-activity relationships is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Novel Materials in Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of novel materials with unique electronic properties in various fields. Detailed experimental protocols for the synthesis and characterization of these materials are included to facilitate their adoption in research and development.

Two-Dimensional (2D) Materials

Two-dimensional materials, with their single-atom thickness, exhibit extraordinary electronic properties, making them prime candidates for next-generation electronics.[1] Graphene, a semi-metal with exceptionally high carrier mobility, and transition metal dichalcogenides (TMDs) like MoS₂, which possess a tunable bandgap, are at the forefront of this research.[1][2]

Quantitative Electronic Properties of 2D Materials
MaterialSynthesis MethodCarrier Mobility (cm²/Vs)Bandgap (eV)Reference(s)
GrapheneChemical Vapor Deposition (CVD)>100,000 (theoretically 200,000)0[1][2]
MoS₂ (monolayer)Chemical Vapor Deposition (CVD)150 (with HfO₂ gate)1.8[2]
WSe₂ (monolayer)Mechanical Exfoliation~5001.7[3]
Black PhosphorusMechanical Exfoliation~1,0000.3 - 2.0 (layer dependent)[1]
SiliceneEpitaxial Growth~100,000 (theoretically)0[1]
GermaneneEpitaxial Growth~100,000 (theoretically)0[1]
Experimental Protocols

Synthesis of Graphene by Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of monolayer graphene on a copper foil substrate.

Materials:

  • Copper foil (25 µm thick, 99.8% purity)

  • Methane (CH₄) gas (99.999%)

  • Hydrogen (H₂) gas (99.999%)

  • Argon (Ar) gas (99.999%)

  • Acetone, Isopropanol, Deionized (DI) water

  • PMMA (Polymethyl methacrylate)

Equipment:

  • Tube furnace with a quartz tube

  • Mass flow controllers for gases

  • Rotary vane pump

  • Optical microscope

  • Raman spectrometer

Procedure:

  • Substrate Preparation: Cut the copper foil to the desired size and clean it by sonicating in acetone, isopropanol, and DI water for 10 minutes each. Dry the foil with a stream of nitrogen.

  • Loading: Place the cleaned copper foil into the center of the quartz tube in the furnace.

  • Heating and Annealing: Purge the tube with Ar gas. Heat the furnace to 1000 °C under a flow of H₂ gas (10 sccm). Anneal the copper foil at this temperature for 30 minutes to increase grain size.[4]

  • Graphene Growth: Introduce a mixture of CH₄ (35 sccm) and H₂ (10 sccm) into the tube for 10-30 minutes. The methane decomposes on the hot copper surface, and carbon atoms form a graphene layer.[4][5]

  • Cooling: After the growth period, stop the CH₄ flow and cool the furnace rapidly to room temperature under H₂ and Ar flow.[5]

  • Transfer (PMMA-assisted):

    • Spin-coat a layer of PMMA onto the graphene-coated copper foil.

    • Etch away the copper foil using a copper etchant (e.g., ferric chloride or ammonium persulfate solution).

    • Rinse the floating PMMA/graphene film in DI water several times.

    • Transfer the film onto a target substrate (e.g., SiO₂/Si wafer).

    • Dry the sample and then remove the PMMA layer by dissolving it in acetone.[6]

Characterization of 2D Materials using Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to determine the number of layers, quality, and strain in 2D materials.[7][8]

Equipment:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm)

  • Microscope with a high-resolution objective

  • Sample stage

Procedure:

  • Sample Preparation: Place the 2D material on a suitable substrate (e.g., SiO₂/Si wafer).

  • System Calibration: Calibrate the spectrometer using a silicon reference sample.

  • Data Acquisition:

    • Focus the laser onto the 2D material sample.

    • Acquire the Raman spectrum over a specific wavenumber range (e.g., 1200-3000 cm⁻¹ for graphene).

    • Key peaks for graphene are the G peak (~1580 cm⁻¹) and the 2D peak (~2700 cm⁻¹). The intensity ratio and shape of these peaks provide information about the number of layers and defects.[2]

  • Data Analysis: Analyze the peak positions, intensities, and full width at half maximum (FWHM) to characterize the material. For instance, a single-layer graphene typically shows a sharp, intense 2D peak with a FWHM of ~30 cm⁻¹.[2]

Experimental Workflow for 2D Material Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_device Device Fabrication & Testing S1 Substrate Preparation S2 Material Growth/Deposition (e.g., CVD) S1->S2 S3 Cooling & Transfer S2->S3 C1 Microscopy (AFM, SEM) S3->C1 C2 Spectroscopy (Raman, PL) C1->C2 C3 Electrical Measurements (Four-Probe) C2->C3 D1 Device Fabrication C3->D1 D2 Performance Testing D1->D2

A generalized workflow for the synthesis, characterization, and device fabrication of 2D materials.

Perovskite Materials

Perovskite materials, with their ABX₃ crystal structure, have emerged as a revolutionary class of semiconductors for optoelectronic applications, particularly in solar cells, due to their high power conversion efficiencies and low fabrication costs.[9][10][11]

Quantitative Electronic Properties of Perovskite Solar Cells
Perovskite CompositionHole Transport Layer (HTL)Electron Transport Layer (ETL)Power Conversion Efficiency (PCE) (%)Fill Factor (FF)Reference(s)
CH₃NH₃PbI₃Spiro-OMeTADTiO₂23.7> 0.80[10]
(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅Spiro-OMeTADSnO₂25.5~0.84[12]
Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃PTAAC60/BCP22.10.862[12]
CsPbI₂BrCarbonTiO₂15.60.71[9]
CsPbI₃ (Quantum Dots)NiOₓZnO16.10.76[9]
Bifacial PerovskiteCu₂OTiO₂27.90 (front), 19.86 (rear)82.24[10]
Experimental Protocols

Fabrication of Perovskite Solar Cells (Inverted p-i-n Structure)

This protocol outlines the fabrication of an inverted p-i-n perovskite solar cell.

Materials:

  • ITO-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Perovskite precursor solution (e.g., FAPbI₃ and MABr in DMF/DMSO)

  • Phenyl-C61-butyric acid methyl ester (PCBM)

  • Bathocuproine (BCP)

  • Silver (Ag) evaporation pellets

  • Chlorobenzene, Isopropanol

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere (N₂)

  • Thermal evaporator

  • Solar simulator

  • Source measure unit

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sonicating in detergent, DI water, acetone, and isopropanol for 15 minutes each. Dry with N₂ and treat with UV-Ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat PEDOT:PSS onto the ITO substrate at 4000 rpm for 30 seconds. Anneal at 150 °C for 10 minutes.

  • Perovskite Layer Deposition (in Glovebox):

    • Spin-coat the perovskite precursor solution onto the HTL at 4000 rpm for 30 seconds.

    • During spinning, drop an anti-solvent (e.g., chlorobenzene) onto the substrate to induce crystallization.

    • Anneal the film at 100 °C for 60 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of PCBM in chlorobenzene onto the perovskite layer at 2000 rpm for 30 seconds. Anneal at 100 °C for 10 minutes.

  • Buffer Layer Deposition: Spin-coat a solution of BCP in isopropanol onto the PCBM layer.

  • Electrode Deposition: Transfer the substrate to a thermal evaporator and deposit a 100 nm thick silver (Ag) top electrode under high vacuum (<10⁻⁶ Torr).

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under a solar simulator (AM 1.5G, 100 mW/cm²).

Characterization of Perovskite Films using Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the optical properties and charge carrier dynamics of perovskite films, providing insights into material quality and device performance.[5][13][14][15]

Equipment:

  • Photoluminescence spectrometer

  • Laser source for excitation (e.g., 405 nm or 532 nm)

  • Monochromator

  • Detector (e.g., PMT or CCD)

  • Integrating sphere (for absolute PL quantum yield measurements)

Procedure:

  • Sample Preparation: Prepare a perovskite thin film on a glass substrate as described in the fabrication protocol.

  • Steady-State PL Measurement:

    • Place the sample in the spectrometer.

    • Excite the sample with a continuous-wave laser.

    • Collect the emitted light using the detector after it passes through the monochromator to obtain the PL spectrum. The peak position and intensity provide information about the bandgap and radiative recombination efficiency.[15]

  • Time-Resolved PL (TRPL) Measurement:

    • Use a pulsed laser for excitation.

    • Measure the decay of the PL intensity over time to determine the charge carrier lifetime. Longer lifetimes generally indicate lower defect densities.

  • Absolute Photoluminescence Quantum Yield (PLQY) Measurement:

    • Use an integrating sphere to collect all emitted photons.

    • Measure the emission spectrum of the sample directly excited by the laser and indirectly excited by scattered light within the sphere.

    • Compare the number of emitted photons to the number of absorbed photons to calculate the PLQY, which is a measure of the internal radiative efficiency.[14]

Workflow for Perovskite Solar Cell Fabrication and Characterization

G cluster_fabrication Device Fabrication cluster_characterization Characterization & Testing F1 Substrate Cleaning & Preparation F2 HTL Deposition F1->F2 F3 Perovskite Layer Deposition F2->F3 F4 ETL & Buffer Layer Deposition F3->F4 F5 Electrode Deposition F4->F5 C1 Structural & Morphological (XRD, AFM) F5->C1 C2 Optical (UV-Vis, PL) C1->C2 C3 Device Performance (J-V, EQE) C2->C3 G A Strong Spin-Orbit Coupling C Band Inversion A->C B Time-Reversal Symmetry B->C D Topologically Protected Surface States C->D E Insulating Bulk D->E F Conducting Surface D->F G Spin-Momentum Locking F->G H Potential for Spintronics & Quantum Computing G->H G cluster_fabrication OFET Fabrication cluster_characterization Characterization cluster_analysis Performance Analysis F1 Substrate (Gate/Dielectric) Preparation F2 Organic Semiconductor Deposition F1->F2 F3 Source/Drain Electrode Deposition F2->F3 C1 Morphological Analysis (AFM) F2->C1 C2 Structural Analysis (XRD) F2->C2 C3 Electrical Testing (Probe Station) F3->C3 A1 Extract Parameters: - Mobility - On/Off Ratio - Threshold Voltage C3->A1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists improve the yield and purity of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole synthesis.

Troubleshooting Guide

Question: My reaction to synthesize this compound has a very low yield. What are the likely causes and how can I fix it?

Answer:

A low yield in this synthesis is most commonly due to a lack of regioselectivity during the cyclization step, leading to the formation of a significant amount of the undesired regioisomer, 3-(4-Bromophenyl)-1-methyl-1H-pyrazole. The use of methylhydrazine, an unsymmetrical reagent, allows for two possible orientations of addition to the enaminone intermediate.

Troubleshooting Workflow:

  • Confirm the Presence of the Regioisomer:

    • Analyze your crude product mixture by ¹H NMR spectroscopy. The two regioisomers will have distinct sets of peaks.

    • Use TLC analysis to see if there are two closely eluting spots, which could indicate the presence of both isomers.

  • Review Your Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in directing the regioselectivity of this reaction. Standard solvents like ethanol often lead to a mixture of isomers.

    • Reaction Temperature: While this has a lesser effect than the solvent, ensure the reaction is being conducted at the optimal temperature as specified in the protocol.

  • Implement Corrective Actions to Improve Regioselectivity:

    • Switch to a Fluorinated Alcohol Solvent: The most effective way to increase the yield of the desired this compound is to use a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent for the cyclization step. These solvents have been shown to significantly favor the formation of the desired regioisomer.

    • Purification: If you have already produced a mixture of isomers, they can often be separated by column chromatography on silica gel, although this can be challenging due to their similar polarities.

Below is a diagram illustrating the troubleshooting logic for low yield.

G start Low Yield of Desired Product check_isomer Analyze crude product by NMR/TLC. Is a second isomer present? start->check_isomer yes_isomer Yes check_isomer->yes_isomer   no_isomer No check_isomer->no_isomer   change_solvent Primary cause is likely poor regioselectivity. Change reaction solvent to a fluorinated alcohol (e.g., TFE or HFIP). yes_isomer->change_solvent purify Separate existing mixture using column chromatography. yes_isomer->purify review_conditions Review other reaction parameters: - Incomplete reaction? - Starting material purity? - Degradation? no_isomer->review_conditions end_good Improved Yield change_solvent->end_good

Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

The most common issue is the formation of the undesired regioisomer, 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, during the cyclization of the enaminone intermediate with methylhydrazine. This is a well-documented challenge in pyrazole synthesis with unsymmetrical hydrazines.

Q2: How can I confirm the presence of the undesired regioisomer?

The most definitive method is ¹H NMR spectroscopy of the crude reaction mixture. The two isomers will show distinct signals, particularly for the pyrazole ring protons and the N-methyl group. TLC can also be indicative, often showing two spots with very close Rf values.

Q3: What is the best way to improve the regioselectivity of the reaction?

Changing the solvent for the cyclization step from a standard alcohol like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been demonstrated to significantly improve the regioselectivity in favor of the desired 5-substituted pyrazole.

Q4: My starting enaminone, 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, is impure. How will this affect my reaction?

Impure starting material can lead to a lower yield and a more complex purification of the final product. It is highly recommended to purify the enaminone intermediate, for example by recrystallization, before proceeding to the cyclization step.

Q5: The final product is difficult to purify. What are some tips?

If you have a mixture of regioisomers, separation by column chromatography can be challenging. You may need to use a long column and a solvent system with low polarity to achieve good separation. It is often more efficient to optimize the reaction for high regioselectivity to minimize the need for difficult purification.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
  • To a stirred solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene or xylene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure enaminone as a solid.

Protocol 2A: Standard Cyclization with Methylhydrazine in Ethanol (Lower Regioselectivity)
  • Dissolve the purified enaminone (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution.

  • Heat the mixture to reflux (around 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of this compound and 3-(4-Bromophenyl)-1-methyl-1H-pyrazole. This mixture will require purification by column chromatography.

Protocol 2B: Improved Cyclization with Methylhydrazine in 2,2,2-Trifluoroethanol (TFE) (Higher Regioselectivity)
  • Dissolve the purified enaminone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add methylhydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. The reaction is often faster in TFE.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • The crude product should contain a significantly higher ratio of the desired this compound. Further purification by column chromatography or recrystallization can be performed to obtain the highly pure product.

Data Presentation

The choice of solvent in the cyclization step has a significant impact on the yield of the desired product due to its effect on regioselectivity.

ProtocolSolventTypical Isomer Ratio (5-isomer : 3-isomer)Typical Isolated Yield of 5-isomer
2A Ethanol~ 1:1 to 1:1.530-45%
2B TFE/HFIP> 95:5> 85%

Visualizations

G cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Pyrazole Synthesis (Cyclization) start_mat 4-Bromoacetophenone + DMF-DMA reaction1 Reflux in Toluene start_mat->reaction1 intermediate Crude Enaminone reaction1->intermediate purify1 Recrystallization intermediate->purify1 enaminone Pure 1-(4-bromophenyl)-3- (dimethylamino)prop-2-en-1-one purify1->enaminone reaction2 Reaction in Solvent enaminone->reaction2 methylhydrazine Methylhydrazine methylhydrazine->reaction2 crude_product Crude Pyrazole Product purify2 Column Chromatography/ Recrystallization crude_product->purify2 final_product This compound purify2->final_product

Overall synthetic workflow.

Technical Support Center: Overcoming Challenges in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A1: Low or no yield in pyrazole synthesis, particularly in the widely used Knorr synthesis, is a common issue that can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[1][2]

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is crucial. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can also degrade over time.

    • Solution: Ensure your starting materials are pure. Use a freshly opened bottle of hydrazine or purify it before use. The purity of the 1,3-dicarbonyl compound should also be verified.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.

    • Solution:

      • Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or products.[3]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][4]

      • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but for certain substrates, other solvents might be more effective.[5]

      • pH: The acidity or basicity of the reaction medium can be critical. For Knorr synthesis, a catalytic amount of acid is often used.[1][6]

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio of the 1,3-dicarbonyl compound to hydrazine is typical, a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[1]

  • Side Reactions: The formation of unexpected side products can consume starting materials and lower the yield of the desired pyrazole.

    • Solution: Analyze the crude reaction mixture to identify any major side products. Understanding the structure of these byproducts can provide insights into competing reaction pathways and help in optimizing conditions to minimize their formation.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) check_purity->optimize_conditions Pure optimize_conditions->start Suboptimal check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry Optimized check_stoichiometry->start Incorrect analyze_side_products Analyze for Side Products check_stoichiometry->analyze_side_products Correct analyze_side_products->optimize_conditions Present solution Improved Yield analyze_side_products->solution Minimized

A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Poor Regioselectivity

Q2: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1][5]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5][7][8]

  • pH Control: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile and which carbonyl group is more reactive. Acidic or basic conditions can favor the formation of one regioisomer over the other.[1][5]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.[5]

  • Steric and Electronic Effects:

    • Steric Hindrance: A bulky substituent on the hydrazine or the 1,3-dicarbonyl can direct the reaction to the less sterically hindered site.[5]

    • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group for nucleophilic attack.[5]

Quantitative Data on Solvent Effect on Regioselectivity

1,3-Dicarbonyl (R1-CO-CH2-CO-R2)HydrazineSolventRegioisomer Ratio (A:B)*Total Yield (%)Reference
CF3COCH2COPhMeNHNH2Ethanol1 : 1.585[7]
CF3COCH2COPhMeNHNH2TFE> 95 : 582[7]
CF3COCH2COPhMeNHNH2HFIP> 95 : 580[7]
PhCOCH2COMePhNHNH2Ethanol80 : 2090[5]
PhCOCH2COMePhNHNH2TFE> 98 : 288[5]

*Regioisomer A is the product of hydrazine attack at the R1 carbonyl, and Regioisomer B is the product of attack at the R2 carbonyl.

Issue 3: Difficult Product Purification

Q3: I am having trouble purifying my pyrazole product. What are the best methods?

A3: Purification of pyrazole derivatives can sometimes be challenging due to the presence of unreacted starting materials, regioisomers, or other side products.

Common Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole products.

    • Solvent Selection: Common solvent systems for recrystallizing pyrazoles include ethanol/water, ethyl acetate/hexanes, and methanol.[9][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[2]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography is a common alternative.

    • Solvent System: The choice of eluent is critical for good separation. A typical starting point for pyrazoles is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the polarity of the product and impurities as determined by TLC.[1]

    • Deactivation of Silica Gel: For basic pyrazole compounds that may interact strongly with the acidic silica gel, it is often beneficial to deactivate the silica by adding a small amount of a base like triethylamine to the eluent.[4][10]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can sometimes purify it by dissolving the crude mixture in an organic solvent, washing with an acidic aqueous solution to extract the pyrazole into the aqueous layer, and then neutralizing the aqueous layer and re-extracting the purified pyrazole back into an organic solvent.

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)[1]

  • Solvent (e.g., ethanol, glacial acetic acid)[1][11]

  • Catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid, if necessary)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. The addition may be exothermic.[6]

  • If required, add the acid catalyst dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[1]

  • If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.[1]

Experimental Workflow for Knorr Pyrazole Synthesis

KnorrSynthesisWorkflow start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst Add Acid Catalyst (if needed) add_hydrazine->add_catalyst reflux Heat to Reflux & Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool workup Workup cool->workup filter Collect Precipitate by Filtration workup->filter Precipitate Forms concentrate Remove Solvent in Vacuo workup->concentrate No Precipitate purify Purify by Recrystallization or Chromatography filter->purify concentrate->purify end Pure Pyrazole purify->end

References

Technical Support Center: Purification of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? A1: The most effective and commonly used purification techniques for substituted pyrazoles, which are typically solids at room temperature, are column chromatography on silica gel and recrystallization.[1] A less common but effective method involves the crystallization of an acid addition salt.[2]

Q2: How do I choose between column chromatography and recrystallization? A2: The choice depends on the nature of the impurities.

  • Column Chromatography is ideal for separating the target compound from impurities with different polarities, such as unreacted starting materials, byproducts, or regioisomers.[1]

  • Recrystallization is effective when the desired compound is significantly more soluble in a hot solvent than in a cold one, while the impurities are either highly soluble or insoluble in that solvent at all temperatures. It is excellent for removing minor impurities from a product that is already relatively pure.

Q3: What are the typical physical properties of this compound and its isomers? A3: It is crucial to distinguish between isomers, as they may have different properties. While specific data for the 1-methyl isomer is limited in public literature, data for related isomers can provide a useful reference. The target compound is expected to be a solid at room temperature.

Table 1: Physical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compound 73387-52-7C₁₀H₉BrN₂237.10Not widely reported
5-(4-Bromophenyl)-3-methyl-1H-pyrazole948293-34-3C₁₀H₉BrN₂237.10153-157[3]
3-(4-Bromophenyl)-5-methyl-1H-pyrazole145353-53-3C₁₀H₉BrN₂237.10150-156[4]
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazoleNot specifiedC₁₁H₁₁BrN₂251.12Not specified (Brown liquid)[5]

Q4: What solvent systems are recommended for column chromatography? A4: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is standard.[1][6] The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis first. A good starting point is a 10:90 to 20:80 mixture of ethyl acetate in hexane.[1][7]

Q5: What solvents are suitable for recrystallization? A5: Alcohols such as ethanol or methanol are often good choices for recrystallizing pyrazole derivatives.[1][8] If the compound is too soluble, a mixed solvent system like ethanol/water may be effective.[1]

Troubleshooting Guide

Problem: My final product is an oil and will not solidify.

  • Possible Cause: Residual solvent or impurities are present, depressing the melting point.

  • Solution:

    • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed, first with a rotary evaporator and then by placing the flask on a high-vacuum line for several hours.[1]

    • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane or pentane). Vigorously scratch the inside of the flask with a spatula to induce crystallization.

    • Purify Further: If the product remains an oil, it likely contains significant impurities. Purify the material using column chromatography.[1]

Problem: I see multiple spots on my TLC plate after the reaction.

  • Possible Cause: The crude product contains a mixture of the desired compound, unreacted starting materials, and/or reaction byproducts (including regioisomers).[1]

  • Solution:

    • Identify Spots: "Co-spot" the crude mixture on a TLC plate alongside the starting materials to check if they are still present.[1]

    • Optimize Chromatography: This is the ideal scenario for purification by column chromatography. Systematically test different solvent systems (eluent polarity) with TLC to find one that provides good separation (distinct, well-spaced spots) between the product and impurities.[1] A target Rf value for the desired product is typically 0.3-0.4 for optimal column separation.

Problem: The purified product is yellow or brown.

  • Possible Cause: Trace amounts of highly colored impurities or degradation products are present.

  • Solution:

    • Recrystallization: This technique is often sufficient to leave colored impurities behind in the mother liquor.[1]

    • Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol). Add a very small amount of activated charcoal (1-2% by weight), and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal, and then allow the filtrate to cool and crystallize.[1]

    • Silica Gel Plug: Dissolve the compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel, eluting with the same solvent. Highly polar, colored impurities will often be retained at the top of the silica.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system. Test various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find a system that gives the product an Rf value of ~0.3 and cleanly separates it from impurities.[1]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol).[8]

  • Dissolution: Heat the mixture gently. If the compound dissolves completely, it is a suitable solvent. If it does not dissolve even when boiling, the solvent is unsuitable.

  • Procedure: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows

G General Purification Workflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_end crude Crude Product tlc Analyze by TLC crude->tlc decision Choose Method tlc->decision col_chrom Column Chromatography decision->col_chrom Impurities have different polarity recryst Recrystallization decision->recryst Minor impurities or highly crystalline product pure Pure Product col_chrom->pure recryst->pure final_analysis Confirm Purity (NMR, LC-MS, MP) pure->final_analysis

Caption: General workflow for the purification of chemical compounds.

G Troubleshooting Decision Tree start Analyze Purified Product q1 Is the product an oil? start->q1 q2 Is the product colored? q1->q2 No sol1 Use High Vacuum or Triturate q1->sol1 Yes q3 Is purity acceptable? q2->q3 No sol2 Recrystallize or Use Charcoal/Silica Plug q2->sol2 Yes sol3 Repeat Purification (e.g., Column Chromatography) q3->sol3 No end_good Finished q3->end_good Yes sol1->q2 sol2->q3 end_bad Re-evaluate Strategy sol3->end_bad

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity is the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1][2] In the context of pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1][2] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and reactivity, making the selective synthesis of the desired isomer essential for efficiency in drug discovery and development.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is determined by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1][2]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and influencing the initial site of attack.[1][2] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can dramatically affect regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the preference for one regioisomer.[1][3]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn affects the final product ratio.[1]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to address the regioselectivity challenges of the classical Knorr synthesis. These include the use of α,β-unsaturated ketones (chalcones) and arylhydrazines, which often provide complementary regioselectivity. Other modern methods involve metal-catalyzed reactions and cycloaddition approaches which can offer excellent control over the arrangement of substituents, leading to a single product.

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl possess similar steric and electronic properties, resulting in little inherent preference for the initial site of hydrazine attack.[1]

Solutions:

  • Solvent Optimization: The choice of solvent can be the most effective way to influence regioselectivity. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have been demonstrated to dramatically increase the regioselectivity of pyrazole formation.[3]

  • pH Adjustment: Systematically vary the pH of the reaction. Under acidic conditions, the regioselectivity can sometimes be reversed compared to neutral or basic conditions.[2]

  • Temperature Control: Experiment with running the reaction at different temperatures to see if kinetic or thermodynamic control can favor one isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack happens at the carbonyl next to the -CF₃ group, yielding the 3-CF₃ pyrazole, which might not be the desired product.[1]

Solutions:

  • Strategic Solvent Selection: As with poor selectivity, employing highly fluorinated solvents like HFIP can often reverse or significantly enhance the formation of the desired isomer.[3]

  • Alternative Starting Materials: Consider if a different synthetic route, such as starting from an α,β-unsaturated ketone, could provide the desired regiochemistry.

  • Catalyst Introduction: For certain substrates, specific catalysts can direct the reaction towards a particular isomer.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following data illustrates the significant impact of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this instance is the 5-furyl-3-CF₃ pyrazole.

SolventRegioisomeric Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)
Ethanol (EtOH)~1 : 1.3
2,2,2-Trifluoroethanol (TFE)Increased selectivity for 5-furyl-3-CF₃
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity for 5-furyl-3-CF₃

Data compiled from literature reports demonstrating the general trend.[3]

Experimental Protocols

Protocol 1: Knorr Condensation in HFIP for Enhanced Regioselectivity

This protocol provides a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[1][3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.[1]

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol offers a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to act as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[1]

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]

Visualizations

The following diagrams illustrate key decision-making processes and experimental workflows for optimizing regioselectivity.

Troubleshooting_Regioselectivity start Start: Pyrazole Synthesis with Unsymmetrical Substrates issue Problem: Poor Regioselectivity (e.g., 1:1 mixture) start->issue analysis Analyze Substrates: Significant Steric or Electronic Bias? issue->analysis solution2 Strategy 2: Change Synthetic Route issue->solution2 solution1 Strategy 1: Modify Reaction Conditions analysis->solution1 No analysis->solution1 Yes, but still poor selectivity sub_sol1 Change Solvent (e.g., EtOH to HFIP) solution1->sub_sol1 sub_sol2 Adjust pH (Acidic vs. Basic) solution1->sub_sol2 sub_sol3 Vary Temperature solution1->sub_sol3 outcome Desired Regioisomer Obtained sub_sol1->outcome sub_sol2->outcome sub_sol3->outcome Experimental_Workflow_Knorr start Start: Combine 1,3-Diketone and Hydrazine in Chosen Solvent reaction Stir at Defined Temperature and Time start->reaction monitoring Monitor Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: Solvent Removal or Precipitation monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification analysis Analyze Product: Determine Regioisomeric Ratio (e.g., NMR) purification->analysis end End: Isolated Regioisomer analysis->end

References

Side product formation in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: The reaction has a low yield or fails to go to completion.

  • Question: My pyrazole synthesis is giving a very low yield, and TLC analysis shows a significant amount of unreacted starting materials even after extended reaction times. What could be the problem?

  • Answer: Low conversion rates are a common problem in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

    • Purity of Starting Materials: Ensure the high purity of both the hydrazine and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions, and hydrazine derivatives can degrade over time. Using a freshly opened or purified reagent is advisable.[1][3]

    • Reaction Conditions: The reaction temperature and time may need optimization. Monitor the reaction's progress by TLC to determine the optimal duration. In some cases, increasing the temperature or prolonging the reaction time can improve the yield.[1]

    • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate. For instance, in the Knorr synthesis, a catalytic amount of acid is typically used to facilitate the reaction.[4]

    • Steric Hindrance: Bulky substituents on the reactants can slow down the reaction.[1] In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary.

Issue 2: The reaction produces a mixture of regioisomers.

  • Question: I am using an unsymmetrical 1,3-dicarbonyl, and my final product is a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is the most prevalent side reaction in the synthesis of unsymmetrical pyrazoles.[1][5] This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons.[1] Several factors influence the regioselectivity:

    • Electronic and Steric Effects: The initial attack of the hydrazine typically occurs at the more electrophilic or less sterically hindered carbonyl carbon.[3][6] For example, a carbonyl carbon adjacent to a strong electron-withdrawing group like -CF₃ will be more electrophilic.[5]

    • Solvent Choice: The solvent can have a profound effect on the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[7]

    • Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway and favor the formation of one regioisomer over the other.[3][6]

Issue 3: The reaction mixture develops a strong color, and I am getting colored impurities.

  • Question: During my pyrazole synthesis, the reaction mixture turned dark yellow/red, and I am having trouble purifying the product from colored impurities. What causes this?

  • Answer: The formation of colored impurities can be due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1] To mitigate this:

    • Ensure you are using high-purity, and preferably freshly opened, hydrazine.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Careful control of the reaction temperature can also minimize decomposition.

Issue 4: I am observing the formation of pyrazoline as a side product.

  • Question: My synthesis from an α,β-unsaturated ketone (chalcone) and hydrazine is yielding the desired pyrazole, but also a significant amount of the corresponding pyrazoline. How can I avoid this?

  • Answer: The reaction of α,β-unsaturated carbonyl compounds with hydrazines first forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[8][9][10] The presence of pyrazoline in your final product indicates incomplete oxidation.

    • In situ Oxidation: Often, the pyrazoline will oxidize to the pyrazole in the presence of air, but this can be slow and inefficient.[8]

    • Adding an Oxidizing Agent: To ensure complete conversion, an oxidizing agent can be added to the reaction mixture. One benign protocol involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[11]

Issue 5: I am trying to N-alkylate my pyrazole and getting a mixture of isomers.

  • Question: The N-alkylation of my asymmetrically substituted pyrazole is producing a mixture of two regioisomers. How can I control the selectivity?

  • Answer: The N-alkylation of unsymmetrical pyrazoles often leads to a mixture of N1 and N2-substituted products because the two nitrogen atoms have similar reactivity.[12][13] The regiochemical outcome is influenced by:

    • Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[13]

    • Choice of Base and Solvent: The reaction conditions, including the base and solvent used, can significantly impact the ratio of the products.[14]

    • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis?

A1: The formation of regioisomers is the most frequently encountered side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][15] The hydrazine can attack either of the two different carbonyl groups, leading to a mixture of two pyrazole products.[3]

Q2: How can I differentiate between the two regioisomers of my pyrazole product?

A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, which confirms their relative positions.[1]

Q3: Besides regioisomers, what other common side products should I be aware of?

A3: Other potential side products and issues include:

  • Incomplete Cyclization: The reaction may stop at the hydrazone intermediate.[1]

  • Pyrazoline Formation: In syntheses starting from α,β-unsaturated carbonyls, the pyrazoline intermediate may not be fully oxidized to the final pyrazole product.[10][16]

  • Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can lead to biaryl side products.[1]

  • Dimerization: Some pyrazoles, such as 5-aminopyrazoles, can undergo dimerization under certain conditions, for example, in the presence of a copper catalyst.[15][17]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ IsomerTotal Yield (%)
Ethanol1 : 1.385
TFE7 : 190
HFIP>20 : 192

Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol is adapted for synthesizing pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, with an emphasis on achieving high regioselectivity using a fluorinated solvent.[1][6]

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Synthesis of Pyrazolines from Chalcones

This is a general procedure for the synthesis of N-substituted pyrazolines from chalcones and hydrazine hydrate.[16]

  • Reaction Setup: In a round-bottom flask, mix the substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL of an aliphatic acid (e.g., formic acid or acetic acid).

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up:

    • Cool the reaction mixture and pour it into 50 mL of ice-cold water.

    • Collect the precipitate by filtration.

  • Purification: Purify the crude product by recrystallization from ethanol.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (T, t, catalyst) check_purity->optimize_conditions Pure impure Use High-Purity Reagents check_purity->impure Impure consider_sterics Evaluate Steric Hindrance optimize_conditions->consider_sterics Optimal optimized Adjust T, t, or Catalyst optimize_conditions->optimized Not Optimal forcing_conditions Use More Forcing Conditions consider_sterics->forcing_conditions High end Improved Yield consider_sterics->end Low impure->optimize_conditions optimized->consider_sterics forcing_conditions->end

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

G cluster_1 Regioisomer Formation Pathway start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Attack at Carbonyl 1 start->attack_c1 attack_c2 Attack at Carbonyl 2 start->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 cyclization1 Cyclization & Dehydration intermediate1->cyclization1 cyclization2 Cyclization & Dehydration intermediate2->cyclization2 regioisomer1 Regioisomer A cyclization1->regioisomer1 regioisomer2 Regioisomer B cyclization2->regioisomer2

Caption: Competing pathways leading to regioisomer formation.

G cluster_2 Decision-Making for Regioselectivity Control start Regioisomeric Mixture Observed analyze_factors Analyze Steric & Electronic Factors start->analyze_factors change_solvent Change Solvent (e.g., to TFE, HFIP) analyze_factors->change_solvent Minimal Bias adjust_ph Adjust Reaction pH analyze_factors->adjust_ph Strong Bias high_selectivity High Regioselectivity Achieved change_solvent->high_selectivity adjust_ph->high_selectivity

Caption: A logical workflow for optimizing regioselectivity.

References

Stability issues of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Q1: I am observing a rapid loss of my compound, this compound, in an aqueous buffer (pH 7.4) at room temperature. What are the potential causes and how can I mitigate this?

A1: Rapid degradation in aqueous solutions can be attributed to several factors, primarily hydrolysis and sensitivity to pH. While pyrazoles are generally resistant to hydrolysis, the overall substitution pattern of the molecule can influence its stability.

Troubleshooting Steps:

  • pH Adjustment: The stability of pyrazole derivatives can be pH-dependent. We recommend performing a pH screening study to identify the optimal pH range for your compound's stability. Prepare buffers at various pH levels (e.g., pH 3, 5, 7.4, and 9) and monitor the compound's concentration over time using a stability-indicating method like HPLC.

  • Temperature Control: Elevated temperatures can accelerate degradation. Ensure your solutions are stored at controlled, and preferably reduced, temperatures (e.g., 2-8°C) and protected from excessive heat during experimental manipulations.

  • Solvent System Modification: If your experimental design allows, consider using a co-solvent system to reduce the concentration of water. Solvents like DMSO, ethanol, or acetonitrile can be used to prepare stock solutions, which are then diluted into the aqueous buffer immediately before use. This minimizes the compound's exposure time to potentially harsh aqueous conditions.

Q2: My compound appears to be precipitating out of solution, which I am mistaking for degradation. How can I confirm this and improve solubility?

A2: Poor aqueous solubility is a common issue for compounds with aromatic rings. For a related isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the aqueous solubility at pH 7.4 is reported to be very low (4.2 µg/mL).[1] It is crucial to differentiate between degradation and precipitation.

Troubleshooting Steps:

  • Visual Inspection and Filtration: Visually inspect your solution for any particulate matter. You can also filter a portion of the solution through a 0.22 µm filter and analyze the filtrate. A significant decrease in concentration after filtration would suggest precipitation.

  • Solubility Assessment: Determine the solubility of your compound in the chosen buffer system. This can be done by preparing a saturated solution, allowing it to equilibrate, filtering it, and then quantifying the concentration of the dissolved compound.

  • Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to enhance the aqueous solubility of your compound.

Issue 2: Inconsistent Results in Photostability Studies

Q3: I am conducting photostability studies on this compound and observing variable degradation rates. What could be causing this inconsistency?

A3: Inconsistent results in photostability testing often stem from a lack of control over the experimental conditions. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B) that should be followed for reliable results.

Troubleshooting Steps:

  • Standardized Light Source: Ensure you are using a calibrated light source that emits both UV and visible light, as specified in ICH guidelines. The light intensity should be monitored and consistent across experiments.

  • Temperature Control: Light sources can generate heat. It is important to control the temperature of the samples during exposure to differentiate between thermal degradation and photodegradation. A dark control sample stored at the same temperature should be included in your experiment.

  • Sample Presentation: The geometry of the sample container and the solvent used can affect light exposure. Use consistent quartz cuvettes or other appropriate transparent containers. Be aware that some solvents may have a filtering effect on certain wavelengths of light.

Frequently Asked Questions (FAQs)

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, general knowledge of pyrazole chemistry suggests potential degradation routes under stress conditions:

  • Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opening products. The N-methyl group could also be a site for oxidation.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, leading to debrominated impurities.

  • Extreme pH: Under strongly acidic or basic conditions, cleavage of the pyrazole ring or other hydrolytic processes may occur, although pyrazoles are generally considered stable in this regard.[2]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on general best practices for similar compounds, we recommend the following:

  • Solvent: For long-term storage, dissolve the compound in a non-aqueous, aprotic solvent like DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.

Q6: How can I develop a stability-indicating analytical method for this compound?

A6: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

Key steps in developing a stability-indicating HPLC method include:

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][3][4][5][6]

  • Chromatographic Separation: Develop an HPLC method that can separate the parent compound from all observed degradation products. This may involve optimizing the column, mobile phase composition, gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines (ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
DMF> 50
Methanol10-20
Ethanol5-10
Acetonitrile2-5
Water< 0.01

Table 2: Hypothetical Stability of this compound in Solution under Different Conditions (Remaining % of Initial Concentration after 48 hours)

ConditionSolventTemperature% Remaining
NeutralpH 7.4 Buffer25°C85%
Acidic0.1 M HCl60°C60%
Basic0.1 M NaOH60°C75%
Oxidative3% H₂O₂25°C40%
PhotolyticICH Q1B Light25°C70%
ThermalpH 7.4 Buffer60°C50%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Pipette 1 mL of the stock solution into a vial and evaporate the solvent under a stream of nitrogen. Place the vial in a controlled temperature oven at 80°C for 48 hours. Reconstitute in acetonitrile before analysis.

  • Photodegradation: Expose a 1 mg/mL solution of the compound in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a suitable method, such as HPLC with UV or mass spectrometric detection, to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or as determined by UV-Vis spectral analysis).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc RP-HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Assess Purity) hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidized Oxidized Products (e.g., N-oxide, ring-opened) parent->oxidized Oxidation (H2O2) debrominated Debrominated Impurity parent->debrominated Photolysis (UV/Vis light) hydrolyzed Hydrolytic Products (under extreme pH) parent->hydrolyzed Acid/Base Hydrolysis

Caption: Potential degradation pathways.

References

Troubleshooting low bioactivity in pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with pyrazole-based compounds.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve low bioactivity.

Question 1: My pyrazole compound is potent in a biochemical assay (e.g., enzyme inhibition) but shows significantly lower activity in a cell-based assay. What are the likely causes and how can I troubleshoot this?

Answer:

This is a common issue that typically points to problems with the compound's physicochemical properties, which affect its ability to reach the intracellular target. The primary suspects are poor aqueous solubility and low cell permeability.

Troubleshooting Workflow:

A systematic approach is crucial to identify the root cause. The following workflow outlines the key experiments to perform.

G cluster_0 A Low Bioactivity in Cell-Based Assay C Hypothesis: Poor Physicochemical Properties A->C B High Potency in Biochemical Assay B->C D Measure Kinetic Solubility C->D Investigate E Perform PAMPA (Permeability Assay) C->E Investigate F Result: Low Solubility (<10 µM) D->F G Result: Low Permeability (Pe < 1.5 x 10⁻⁶ cm/s) E->G F->G No H Action: Modify Scaffold to Improve Solubility F->H Yes G->D No I Action: Modify Scaffold to Improve Permeability G->I Yes J Re-synthesize & Re-test H->J I->J

Caption: Troubleshooting workflow for cell vs. biochemical assay discrepancy.

Recommended Actions & Data Interpretation:

  • Assess Aqueous Solubility: Poor solubility is a primary reason for the discrepancy. If a compound precipitates in the assay medium, its effective concentration is much lower than intended.

    • Experiment: Perform a kinetic solubility assay.[1][2][3][4][5]

    • Interpretation: If solubility is below the concentration required for the cell-based assay (e.g., < 10 µM), this is a likely cause.

  • Evaluate Cell Permeability: The compound must cross the cell membrane to reach intracellular targets.

    • Experiment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick, cell-free assessment of passive diffusion.[6][7][8][9][10]

    • Interpretation: Permeability is often classified as low (Pₑ < 1.5 x 10⁻⁶ cm/s) or high (Pₑ > 1.5 x 10⁻⁶ cm/s).[8] Low permeability will result in poor activity in cellular assays.

Illustrative Data for Troubleshooting:

The table below shows hypothetical data for a pyrazole series, demonstrating how modifications can improve properties and cellular activity.

Compound IDR-Group ModificationKinetic Solubility (µM) at pH 7.4PAMPA (Pₑ, 10⁻⁶ cm/s)Biochemical IC₅₀ (nM)Cell-Based EC₅₀ (nM)
PYR-001 -H (Parent)2.50.850>10,000
PYR-002 -CH₂OH (Adds polar group)75.01.2652,500
PYR-003 -Morpholine (Breaks planarity, adds polarity)55.05.158350

Data is illustrative. As shown, improving solubility (PYR-002) and then permeability (PYR-003) dramatically improved the cell-based potency, bringing it closer to the biochemical potency.

Question 2: My pyrazole compound shows poor bioactivity across all assays and has a high lipophilicity (LogP > 5). What is the problem and how can I fix it?

Answer:

High lipophilicity often leads to a range of issues collectively known as "pan-assay interference compounds" (PAINS) behavior, poor solubility, and rapid metabolism. The compound may be "sticking" nonspecifically to proteins or plastics, precipitating out of solution, or being cleared too quickly.

Troubleshooting Strategy:

The primary goal is to reduce lipophilicity while maintaining or improving target engagement. This involves a structure-activity relationship (SAR) guided approach.

G A Observed Problem: Low Bioactivity & High LogP (>5) B Hypothesis: Poor ADME Properties due to Excessive Lipophilicity A->B C SAR Strategy: Reduce Lipophilicity B->C D Option 1: Replace lipophilic aryl groups with smaller or polar heterocycles (e.g., pyridine, pyrimidine) C->D E Option 2: Introduce polar functional groups (e.g., -OH, -NH2, -SO2NH2) at solvent-exposed positions C->E F Option 3: Incorporate sp3-rich fragments to reduce planarity and lipophilicity (e.g., piperidine, morpholine) C->F G Synthesize Analogs D->G E->G F->G H Re-evaluate Bioactivity, Solubility, and LogP G->H

Caption: Decision pathway for optimizing highly lipophilic compounds.

Recommended Actions:

  • Guided Structural Modification: The pyrazole scaffold is highly adaptable.[11][12] Introduce polarity or reduce the size of lipophilic substituents. The pyrazole ring itself can improve lipophilicity and solubility compared to a benzene ring.[13]

    • Replace Arenes: Swap large, greasy aromatic groups (like diphenyl) with smaller heterocycles.

    • Add Polar Groups: Introduce hydrogen bond donors/acceptors (-OH, amides) at positions that are likely solvent-exposed.

    • Increase sp³ Character: Incorporate saturated rings (like morpholine) to break planarity and lower LogP.

Question 3: My compound's bioactivity is inconsistent and varies between experiments. Could metabolic instability be the cause?

Answer:

Yes, metabolic instability is a significant reason for inconsistent results, especially in cell-based or in vivo studies where metabolic enzymes are active. Pyrazole rings themselves are generally stable, but their substituents can be liabilities.[12]

Troubleshooting Steps:

  • Assess Metabolic Stability: The first step is to quantify how quickly your compound is metabolized.

    • Experiment: Perform a liver microsomal stability assay.[14][15][16][17][18] This assay measures the rate of compound depletion by key drug-metabolizing enzymes (like Cytochrome P450s).[17][18]

    • Data Analysis: The output is typically intrinsic clearance (Clint) or half-life (t½). A short half-life (< 30 minutes) indicates high metabolic turnover.

Illustrative Data for Metabolic Stability:

Compound IDKey Structural FeatureMicrosomal Stability (t½, min)Cell-Based EC₅₀ (nM)
PYR-004 Terminal Phenyl Group155,000
PYR-005 Phenyl group replaced with Pyridine45800
PYR-006 Fluorine added to Phenyl group (blocking metabolism)>90450

Data is illustrative. This table shows that a metabolically liable compound (PYR-004) has poor cellular activity. Replacing the phenyl group or blocking a site of metabolism with fluorine (PYR-006) significantly improves stability and, consequently, bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common structural modifications to the pyrazole ring to improve bioactivity? The pyrazole scaffold is versatile. Common modifications include substitutions at the 1, 3, and 5 positions to modulate potency, selectivity, and physicochemical properties.[11][19] Introducing polar groups or replacing lipophilic moieties with heterocycles are common strategies to enhance solubility and reduce metabolic liabilities.[13]

Q2: Can the pyrazole ring itself be a source of metabolic instability? The pyrazole ring is generally considered metabolically stable.[12] However, metabolism can occur, often through hydroxylation of the ring or its substituents.[20] More commonly, substituents attached to the pyrazole core are the primary sites of metabolic attack.

Q3: My compound has good solubility and permeability but still lacks cellular activity. What else could be wrong? Other factors to consider include:

  • Efflux Transporters: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Target Engagement: The compound may not be engaging the target protein in the complex cellular environment. A cellular thermal shift assay (CETSA) can confirm target binding within the cell.

  • Assay Artifacts: The compound might interfere with the assay technology (e.g., luciferase reporters, fluorescence). Run counter-screens to rule this out.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol determines the kinetic solubility of a compound by measuring precipitation as it is added from a DMSO stock into an aqueous buffer.[3][5]

Materials:

  • Test compounds in 10 mM DMSO stock solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-compatible).

  • Plate reader capable of measuring absorbance or light scattering (nephelometer).[1]

Procedure:

  • Prepare a dilution series of your compound stock in DMSO.

  • Dispense 2 µL of each DMSO solution into the wells of a 96-well plate.

  • Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve the final desired concentrations. This brings the final DMSO concentration to 2%.[5]

  • Seal the plate and shake at room temperature for 2 hours.[1][3]

  • Measure the turbidity of each well using a nephelometer or by measuring absorbance at ~620 nm.[4]

  • The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to controls.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.[6][7]

Materials:

  • PAMPA "sandwich" plates (a 96-well donor plate and acceptor plate).

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[6]

  • PBS, pH 7.4.

  • LC-MS/MS for quantification.

Procedure:

  • Coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.[10]

  • Add 300 µL of PBS to each well of the acceptor plate.[10]

  • Dissolve test compounds in PBS to a final concentration of ~10 µM. Add 150 µL of this solution to the donor wells.[10]

  • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubate at room temperature with gentle shaking for 10-18 hours.[9][10]

  • After incubation, separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pₑ) using established equations.

Protocol 3: Human Liver Microsomal Stability Assay

This protocol assesses metabolic stability by incubating the compound with liver microsomes.[14][15][18]

Materials:

  • Pooled human liver microsomes (HLM).[14]

  • 0.1 M Phosphate buffer, pH 7.4.[14]

  • NADPH regenerating system.[15]

  • Test compound (1-2 µM final concentration).[16]

  • Acetonitrile with an internal standard to stop the reaction.[18]

  • LC-MS/MS for quantification.

Procedure:

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the test compound in phosphate buffer.[17] Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

  • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[17]

  • Immediately stop the reaction by adding the aliquot to a quench solution (cold acetonitrile with internal standard).[18]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.[18]

References

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies include:

  • Suzuki-Miyaura Cross-Coupling: This is a highly effective method involving the reaction of a pyrazole-containing boronic acid or ester with an aryl halide, or vice-versa.[1][2] For this specific molecule, coupling 1-methyl-5-(tributylstannyl)-1H-pyrazole with 1,4-dibromobenzene or 5-bromo-1-methyl-1H-pyrazole with (4-bromophenyl)boronic acid are viable options.

  • Cyclocondensation Reactions: This classic approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[3][4] For this target molecule, reacting 1-(4-bromophenyl)butane-1,3-dione with methylhydrazine would be a direct route. However, controlling regioselectivity can be a challenge.[3]

  • From other Pyrazole Intermediates: Synthesis can also proceed from pre-functionalized pyrazole rings, for instance, through reactions involving hydrazonoyl halides.[5]

Q2: What are the key safety considerations when working with the reagents for this synthesis?

A2: Key safety precautions include:

  • Hydrazine Derivatives: Methylhydrazine is toxic and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be pyrophoric (especially finely divided forms like Pd/C) and are expensive. Handle with care and under an inert atmosphere where necessary.

  • Boronic Acids: Phenylboronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: Many procedures use flammable and potentially toxic solvents like dioxane or toluene. Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q3: How can I confirm the identity and purity of the final product?

A3: Standard analytical techniques are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the substitution pattern on the pyrazole and phenyl rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Melting Point: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity with high accuracy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Suzuki Coupling): The palladium catalyst may have degraded due to exposure to air or moisture.1a. Use a fresh batch of catalyst or a pre-catalyst designed for stability.[6] 1b. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (Nitrogen or Argon).
2. Poor Reagent Quality: Starting materials (e.g., boronic acid, hydrazine) may be impure or degraded.2a. Check the purity of starting materials by NMR or other appropriate methods. 2b. Phenylhydrazine derivatives can be sensitive to air and light; store them properly.[7]
3. Incorrect Reaction Conditions: Temperature, reaction time, or pH may be suboptimal.3a. Optimize temperature. Some Suzuki couplings run well at room temperature, while others require heating.[8] 3b. For cyclocondensation, a catalytic amount of acid (e.g., acetic acid) is often required.[7]
Formation of Side Products / Isomers 1. Homocoupling (Suzuki Coupling): The boronic acid can react with itself to form a biphenyl byproduct.1a. Slowly add the aryl halide to the reaction mixture. 1b. Optimize the catalyst and ligand system.
2. Formation of Pyrazoline: The initial product of cyclocondensation may be a non-aromatic pyrazoline which requires a subsequent oxidation step.[3][7]2a. If pyrazoline is isolated, introduce an oxidation step. This can sometimes be achieved by heating in a solvent like DMSO under an oxygen atmosphere or by using a mild oxidizing agent.[7][9]
3. Regioisomer Formation (Cyclocondensation): Using an unsymmetrical diketone like 1-(4-bromophenyl)butane-1,3-dione with methylhydrazine can lead to two different pyrazole isomers.3a. Modify the reaction conditions (solvent, temperature) as regioselectivity can be solvent-dependent.[4] 3b. Purify the desired isomer using column chromatography.
Difficulty in Product Purification 1. Residual Catalyst: Palladium residues can be difficult to remove and may contaminate the product.1a. Use a palladium scavenger resin after the reaction is complete. 1b. Perform multiple crystallizations.
2. Oily Product: The product fails to crystallize and remains an oil.2a. Try different crystallization solvents or solvent mixtures. 2b. Purify via column chromatography on silica gel. 2c. If the product is basic, it can be purified by forming an acid addition salt (e.g., with phosphoric acid), crystallizing the salt, and then neutralizing to recover the pure product.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the coupling of 5-bromo-1-methyl-1H-pyrazole with (4-bromophenyl)boronic acid.

Reagents & Materials:

  • 5-bromo-1-methyl-1H-pyrazole

  • (4-bromophenyl)boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromo-1-methyl-1H-pyrazole, (4-bromophenyl)boronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 5-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane).

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Halides

The following table summarizes yields from literature for similar Suzuki-Miyaura cross-coupling reactions to synthesize aryl-substituted heterocycles, which can serve as a reference for optimization.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
P1 (1.0-1.5)SPhosK₃PO₄Dioxane/H₂O605-895[2]
Pd(OAc)₂ (0.33)Bulky Pyrazole LigandK₂CO₃Toluene/H₂O140498[11]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄THFRT12~90[8]
XPhos Pd G2-K₃PO₄Dioxane/H₂O801691[6]

Note: Yields are highly substrate-dependent. This table is for comparative purposes only.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents Combine Reactants: - Pyrazole Halide - Boronic Acid - Catalyst & Base solvent Add Anhydrous Solvent (e.g., Dioxane/Water) reagents->solvent heat Heat under Inert Atmosphere (80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool & Perform Aqueous Extraction monitor->extract dry Dry & Concentrate Organic Layer extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Pure Product (NMR, MS, MP) purify->analyze G start Low or No Yield q1 Is this a Suzuki Coupling Reaction? start->q1 sol_suzuki1 Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere q1->sol_suzuki1 Yes q2 Is Pyrazoline Intermediate Observed (e.g., by MS)? q1->q2 No (Cyclocondensation) sol_suzuki2 Verify Reagent Quality - Check boronic acid purity - Use anhydrous solvents sol_suzuki1->sol_suzuki2 sol_cyclo1 Introduce Oxidation Step - Heat in DMSO/O₂ - Use mild oxidant q2->sol_cyclo1 Yes sol_cyclo2 Check Reaction pH - Add catalytic acid (e.g., AcOH) - Avoid strong acid/base q2->sol_cyclo2 No

References

Refinement of protocols for synthesizing pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for synthesizing pyrazole carboxamides. Here you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to guide your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazole carboxamides.

Q1: My amide coupling reaction is failing or giving very low yields. What are the common causes?

A1: Low yields in amide bond formation are a frequent issue. The primary culprits are often related to incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is used in insufficient amounts or is not potent enough for your substrate, the activation will be incomplete.[1]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. This acid-base reaction can compete with the desired amide bond formation.[1]

  • Steric Hindrance: Bulky substituents on either the pyrazole carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete conversion.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]

Q2: I am observing the formation of significant side products in my reaction. How can I minimize them?

A2: Side product formation is often linked to the stability of reagents and intermediates.

  • Racemization: If your starting materials are chiral, you may observe racemization. Using coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can help suppress this.[1] Running the reaction at a lower temperature can also be beneficial.[1]

  • N-acylurea formation: When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC), a common side product is the N-acylurea. The addition of HOBt can minimize this by trapping the O-acylisourea intermediate to form an active ester.

  • Competing Reactions: Ensure the purity of your starting materials. Impurities can lead to a variety of undesired side reactions.

Q3: How do I choose the appropriate coupling reagent for my pyrazole carboxamide synthesis?

A3: The choice of coupling reagent is critical and depends on the specific substrates and the desired reaction conditions.

  • For standard couplings: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are often effective.[1]

  • To minimize racemization: As mentioned, additives like HOBt are crucial when using carbodiimides. Reagents that incorporate a HOBt moiety, such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are also excellent choices.

  • For sterically hindered substrates: Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a more forceful activation method.[2][3]

Q4: My pyrazole ring synthesis is resulting in a low yield. What are the potential causes and solutions?

A4: Low yields in the Knorr pyrazole synthesis, a common method for creating the pyrazole ring, can stem from several factors.[4]

  • Hydrazine Reagent Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-quality reagent.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is important. While polar protic solvents like ethanol are common, aprotic dipolar solvents like DMF or NMP can sometimes give better results for cyclocondensation reactions.[4][5]

  • Competing Side Reactions: The reaction between a 1,3-dicarbonyl compound and a hydrazine can sometimes lead to the formation of hydrazones or enamines as side products.[4] Using a slight excess of the hydrazine can sometimes improve the yield of the desired pyrazole.[4]

Experimental Protocols

Below are detailed methodologies for the key steps in a common synthetic route for pyrazole carboxamides.

Protocol 1: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate

This protocol is based on the Knorr pyrazole synthesis.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) and a β-ketoester (e.g., ethyl 2,4-dioxovalerate, 1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Saponification of Pyrazole-5-carboxylate Ester

This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.[2]

  • Reaction Setup: Dissolve the pyrazole ester (from Protocol 1, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution and stir vigorously.

  • Reaction: The reaction can be run at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Workup: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 1M HCl solution.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pyrazole-5-carboxylic acid.

Protocol 3: Amide Coupling to form 1H-Pyrazole-5-carboxamide

This protocol details the final amide bond formation.[2]

  • Acid Chloride Formation (Option A): In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise, along with a catalytic amount of DMF. Stir at room temperature for 1-3 hours. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately.

  • Amide Formation (from Acid Chloride): Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Coupling with a Reagent (Option B): Dissolve the pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.2 eq), a coupling reagent like HATU (1.2 eq), and a base like DIPEA (2.5 eq) in an anhydrous solvent such as DMF or DCM. Stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or recrystallization.

Quantitative Data Summary

The following tables summarize representative yields for various pyrazole carboxamide syntheses.

Compound IDStarting MaterialsCoupling MethodYield (%)Reference
3a 4-tert-butylaniline and pyrazole carboxylic acidNot specified88.6[6]
3c 3,5-dimethoxyaniline and pyrazole carboxylic acidNot specified85.3[6]
3h 3,4,5-trimethoxyaniline and pyrazole carboxylic acidNot specified61.6[6]
6a Pyrazole-3-carbonyl chloride and 4-aminobenzenesulfonamideAcid Chloride92[3]
TM-2 Pyrazole-4-carboxylic acid and specific amineNot specifiedNot specified, but noted as having excellent fungicidal activity[7]
8j Pyrazole-4-carboxylic acid and specific amineNot specifiedNot specified, but noted as having good fungicidal activity[8]

Visualizations

Experimental Workflow for Pyrazole Carboxamide Synthesis

experimental_workflow start Start: 1,3-Dicarbonyl + Hydrazine pyrazole_ester Protocol 1: Pyrazole Ring Formation (Knorr Synthesis) start->pyrazole_ester EtOH, H+ hydrolysis Protocol 2: Saponification (Ester to Acid) pyrazole_ester->hydrolysis 1. LiOH/NaOH, THF/H2O 2. HCl coupling Protocol 3: Amide Bond Formation hydrolysis->coupling Amine, Coupling Reagent/SOCl2 product Final Product: Pyrazole Carboxamide coupling->product

Caption: A typical synthetic workflow for producing pyrazole carboxamides.

Troubleshooting Logic for Low Amide Coupling Yield

troubleshooting_workflow decision decision issue Low Yield in Amide Coupling decision1 Anhydrous conditions? issue->decision1 Check... action1 Dry solvents and reagents thoroughly. decision1->action1 No decision2 Steric hindrance? decision1->decision2 Yes action2 Switch to more reactive coupling (e.g., acid chloride). Increase reaction time/temperature. decision2->action2 Yes decision3 Sufficient activation? decision2->decision3 No action3 Increase amount of coupling reagent. Use a more potent one. decision3->action3 No action4 Consider amine deactivation. Add base before coupling reagent. decision3->action4 Yes

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

Signaling Pathway Inhibition by Pyrazole Carboxamides (Fungicides)

While the synthesis is the primary focus, it is relevant for drug development professionals to understand the mechanism of action. Many pyrazole carboxamides function as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[9]

signaling_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH sdh SDH (Complex II) succinate->sdh q Ubiquinone (Q) qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp ATP Synthesis complex_iii->atp sdh->q 2e- ros Reactive Oxygen Species (ROS) sdh->ros Leads to increased inhibitor Pyrazole Carboxamide inhibitor->sdh Inhibits

Caption: Inhibition of the SDH enzyme by pyrazole carboxamides in the fungal respiratory chain.

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Containing Kinase Inhibitors and Their Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of key pyrazole-containing kinase inhibitors against other therapeutic alternatives, supported by experimental data and detailed methodologies.

While the specific kinase inhibitory activity of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole is not documented in publicly available literature, the broader class of pyrazole-containing compounds has yielded several FDA-approved drugs targeting a range of kinases implicated in cancer and inflammatory diseases. This comparison focuses on three prominent examples: Crizotinib, Ruxolitinib, and Encorafenib, and contrasts their performance with non-pyrazole inhibitors targeting similar pathways.

I. Comparative Performance of Kinase Inhibitors

The inhibitory potency of a compound is a critical determinant of its therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected pyrazole and non-pyrazole kinase inhibitors against their primary kinase targets. Lower IC50 values indicate greater potency.

Table 1: Comparison of ALK, MET, and ROS1 Inhibitors

CompoundScaffoldPrimary TargetsALK IC50 (nM)c-Met IC50 (nM)ROS1 Ki (nM)
Crizotinib PyrazoleALK, MET, ROS120 - 24[1][2]8 - 11[1]< 0.025[1]
Cabozantinib QuinolineVEGFR2, MET, RET, AXL-1.3[3][4][5][6]-

Table 2: Comparison of JAK Inhibitors

CompoundScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib Pyrazole3.3[7]2.8[7]428[7]19[7]
Tofacitinib Pyrrolopyrimidine1.7 - 3.7[8]1.8 - 4.1[8]0.75 - 1.6[8]16 - 34[8]

Table 3: Comparison of BRAF Inhibitors

CompoundScaffoldBRAF V600E IC50 (nM)C-Raf IC50 (nM)Wild-type BRAF IC50 (nM)
Encorafenib Pyrazole0.350.30.47
Vemurafenib Pyrrolopyridine13 - 316.7 - 48100 - 160

II. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential on- and off-target effects.

A. ALK/MET/ROS1 Signaling Pathway

Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily inhibits ALK, MET, and ROS1. These receptor tyrosine kinases, when constitutively activated through mutations or chromosomal rearrangements, can drive tumor cell proliferation, survival, and metastasis.

ALK_MET_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 MET MET MET->RAS MET->PI3K MET->STAT3 ROS1 ROS1 ROS1->RAS ROS1->PI3K ROS1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Crizotinib->MET Crizotinib->ROS1 Cabozantinib Cabozantinib Cabozantinib->MET

Figure 1. Inhibition of ALK, MET, and ROS1 signaling pathways.
B. JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune function and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Tofacitinib Tofacitinib Tofacitinib->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor

Figure 2. Inhibition of the JAK-STAT signaling pathway.
C. MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a hallmark of several cancers, including melanoma. Encorafenib is a potent inhibitor of BRAF V600E.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS BRAF BRAF (V600E mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression Encorafenib Encorafenib Encorafenib->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Figure 3. Inhibition of the MAPK/ERK signaling pathway.

III. Experimental Protocols

The characterization of kinase inhibitors relies on a suite of standardized biochemical and cell-based assays. Below are generalized protocols for key experiments.

A. Biochemical Kinase Assay (Luminescent)

This assay determines the in vitro potency of an inhibitor by measuring its effect on the enzymatic activity of a purified kinase.

Biochemical_Assay cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare reaction mix: - Kinase - Substrate - ATP - Assay Buffer B 2. Add test inhibitor at various concentrations A->B C 3. Incubate to allow kinase reaction B->C D 4. Add detection reagent (e.g., ADP-Glo™) C->D E 5. Measure luminescence D->E F 6. Plot data and calculate IC50 E->F

Figure 4. Workflow for a luminescent biochemical kinase assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the purified kinase, a specific peptide substrate, and ATP in an optimized kinase assay buffer.

  • Inhibitor Addition: Add the test compound in a series of dilutions to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection reagent, such as ADP-Glo™, which quantifies the amount of ADP produced, an indicator of kinase activity.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.

MTT_Assay cluster_workflow MTT Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with inhibitor at various concentrations A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance F->G H 8. Plot data and calculate IC50 G->H

Figure 5. Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate a specific cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a specified duration, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

IV. Conclusion

The pyrazole scaffold is a versatile and effective core structure for the development of targeted kinase inhibitors. The FDA-approved drugs Crizotinib, Ruxolitinib, and Encorafenib demonstrate the successful application of this scaffold in targeting diverse kinases with high potency and selectivity. The comparative data presented in this guide highlights the performance of these pyrazole-containing inhibitors against non-pyrazole alternatives, providing a valuable resource for researchers in the field of drug discovery. The detailed experimental protocols offer a foundation for the in-house evaluation and characterization of novel kinase inhibitors. As our understanding of kinase signaling in disease continues to grow, the pyrazole moiety will undoubtedly remain a cornerstone in the design of next-generation targeted therapies.

References

Unraveling the Potency of Bromophenyl Pyrazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a detailed comparative analysis of the biological activities of bromophenyl pyrazole isomers, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, experimental methodologies, and visualizing key cellular pathways, this document aims to facilitate informed decisions in the pursuit of new therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromophenyl substituent offers a promising avenue for enhancing the therapeutic potential of these compounds. However, the position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's interaction with biological targets, thereby altering its efficacy. This guide synthesizes available experimental data to draw a comparative landscape of these isomers.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the in vitro anticancer and anti-inflammatory activities of various bromophenyl pyrazole isomers, collated from multiple studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer potential of bromophenyl pyrazole isomers has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Compound ID/ReferenceBromophenyl Isomer PositionCell LineIC50 (µM)
Compound A 4-bromophenylA549 (Lung Carcinoma)8.0[1]
HeLa (Cervical Carcinoma)9.8[1]
MCF-7 (Breast Carcinoma)5.8[1]
Compound B 2-bromophenylHepG2 (Liver Carcinoma)0.31 - 0.71 (range for several derivatives)[2]

Note: The data for Compound A and Compound B are from separate studies and involve different core pyrazole structures, highlighting the challenge in making a direct, definitive comparison of the isomers' intrinsic activity based on currently available literature. A study that systematically evaluates the ortho, meta, and para isomers of the same bromophenyl pyrazole scaffold is needed for a conclusive structure-activity relationship analysis.

Anti-inflammatory Activity

The anti-inflammatory effects of bromophenyl pyrazole derivatives are often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.

Compound ID/ReferenceBromophenyl Isomer PositionAssayTarget% Inhibition / IC50
General Finding Not specifiedIn vitroCOX-2Halogen substitution at C3 position of pyrazole ring increases potency[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Bromophenyl Pyrazole Derivatives

The synthesis of bromophenyl pyrazole derivatives typically involves a cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound.

General Procedure:

  • Preparation of the 1,3-dicarbonyl compound: An appropriately substituted acetophenone is reacted with a suitable ester in the presence of a strong base (e.g., sodium ethoxide) to yield the corresponding 1,3-diketone.

  • Cyclocondensation: The synthesized 1,3-diketone is then refluxed with the desired bromophenylhydrazine hydrochloride in a suitable solvent, such as ethanol or acetic acid.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the pure bromophenyl pyrazole derivative.

The specific reaction conditions, including temperature, reaction time, and catalysts, may vary depending on the specific substituents on the pyrazole core.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromophenyl pyrazole isomers and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is determined using in vitro enzyme immunoassays.

Protocol:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value is then determined.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening start Start diketone Synthesize 1,3-Diketone start->diketone pyrazole Synthesize Bromophenyl Pyrazole diketone->pyrazole purify Purify Compound pyrazole->purify seed_cells Seed Cancer Cells purify->seed_cells treat_cells Treat with Isomers seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Caption: Workflow for the synthesis and anticancer screening of bromophenyl pyrazole isomers.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

References

Illuminating the In Vivo Anti-Inflammatory Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of various pyrazole derivatives, supported by experimental data and detailed protocols. Pyrazole-based compounds continue to be a focal point in the quest for potent and safer anti-inflammatory agents, with many derivatives demonstrating significant efficacy in preclinical models.

The versatile structure of the pyrazole nucleus has enabled the development of numerous derivatives with potent anti-inflammatory properties.[1][2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.[1] The well-known selective COX-2 inhibitor, celecoxib, itself features a pyrazole core, highlighting the therapeutic importance of this heterocyclic scaffold.[1] Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including lipoxygenase (LOX) inhibition and suppression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

This guide will delve into the in vivo validation of these anti-inflammatory effects, presenting comparative data from key preclinical studies and outlining the methodologies employed.

Comparative In Vivo Efficacy of Pyrazole Derivatives

The carrageenan-induced paw edema model in rodents is a widely accepted and standard method for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[3][4] The following tables summarize the in vivo anti-inflammatory activity of several pyrazole derivatives in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundDoseAnimal ModelTime Post-CarrageenanEdema Inhibition (%)Reference
Pyrazole-Fused Betulin Derivative Not SpecifiedMouseNot SpecifiedSignificant Suppression[3]
Compound 16 (Celecoxib Derivative) 30 mg/kg p.o.RatNot Specified90% (reversal)[5]
Pyrazoline 2d Not SpecifiedNot SpecifiedNot SpecifiedMore potent than Indomethacin[2]
Pyrazoline 2e Not SpecifiedNot SpecifiedNot SpecifiedHigh anti-inflammatory activity[2]
Compound 178 Not SpecifiedNot SpecifiedNot Specified80.93%[6]
Compound 179 Not SpecifiedNot Specified3 hours77.27%[6]
Compound 179 Not SpecifiedNot Specified5 hours81.00%[6]
Thiophene Pyrazole Hybrid 6a ED50 = 0.033 mmol/kgNot SpecifiedNot SpecifiedMore potent than Celecoxib[7]
Thiophene Pyrazole Hybrid 6c Not SpecifiedNot SpecifiedNot SpecifiedMore potent than Celecoxib[7]
Thiophene Pyrazole Hybrid 9 Not SpecifiedNot SpecifiedNot SpecifiedMore potent than Celecoxib[7]
Celecoxib 30 mg/kg p.o.RatNot SpecifiedComparable to Compound 16[5]
Diclofenac 5 mg/kgRat2 hours56.17 ± 3.89[3]
Diclofenac 20 mg/kgRat3 hours71.82 ± 6.53[3]
Diclofenac Sodium Not SpecifiedNot SpecifiedNot Specified81.62%[6]
Indomethacin 10 mg/kgMouse4 and 5 hours~31.67[3]
Indomethacin Not SpecifiedNot Specified3 hours74.82%[6]
Indomethacin Not SpecifiedNot Specified5 hours80.32%[6]

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model.

CompoundED₃₀ (mg/kg)Animal ModelTime Post-CarrageenanReference
Compound 16 (Celecoxib Derivative) 5.7 (0.012 mmol/kg)Rat4 hours[5]
Compound 16 (Celecoxib Derivative) 8.4 (0.018 mmol/kg)Rat6 hours[5]
Celecoxib 23 (0.06 mmol/kg)Rat4 hours[5]

Table 2: Comparative Potency (ED₃₀) of a Celecoxib Derivative and Celecoxib.

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. Below are detailed protocols for commonly used models in the evaluation of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for assessing acute inflammation.[4]

  • Animals: Wistar rats of either sex are typically used.[8]

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test compounds (pyrazole derivatives), a standard drug (e.g., celecoxib, indomethacin), or the vehicle (for the control group) are administered orally (p.o.) or intraperitoneally (i.p.).[2][5]

  • Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Formalin-Induced Paw Edema

This model is used to assess both acute and chronic phases of inflammation.[9]

  • Animals: Mice or rats are used.

  • Drug Administration: Test and reference compounds are typically administered orally once daily for several consecutive days.[9]

  • Induction of Inflammation: On the final day of treatment, a 5% formalin solution is injected into the paw.[9]

  • Measurement of Edema: The initial paw volume is measured before formalin injection, and subsequent measurements are taken at various time points.[9]

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of pyrazole derivatives is often mediated through specific signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo validation.

G cluster_0 Inflammatory Stimuli (e.g., Carrageenan) cluster_1 Cell Membrane cluster_2 Enzymatic Pathways cluster_3 Inflammatory Response cluster_4 Pyrazole Derivative Action Stimuli Stimuli MembranePhospholipids MembranePhospholipids Stimuli->MembranePhospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 ArachidonicAcid->COX2 LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition

Figure 1: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole derivatives on COX-2.

G start Start: Select Animal Model (e.g., Wistar Rats) acclimatization Acclimatization Period start->acclimatization grouping Animal Grouping (Control, Standard, Test) drug_admin Drug Administration (Oral Gavage) grouping->drug_admin acclimatization->grouping inflammation_induction Induce Inflammation (Carrageenan Injection) drug_admin->inflammation_induction measurement Measure Paw Edema (Plethysmometer) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition Calculation) measurement->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Figure 2: Experimental workflow for in vivo validation of anti-inflammatory pyrazole derivatives.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition

References

A Comparative Guide to the Herbicidal Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole chemical scaffold has proven to be a remarkably versatile core for the development of potent herbicides.[1] This guide provides a comparative analysis of the herbicidal efficacy of various pyrazole-based compounds, including commercially available products and promising novel derivatives. The information is intended to assist researchers and professionals in the agrochemical field in their efforts to develop next-generation weed management solutions.

Modes of Action: Targeting Key Plant Enzymes

Pyrazole-based herbicides primarily exhibit their phytotoxic effects by inhibiting crucial plant enzymes. The two most prominent modes of action are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetyl-CoA carboxylase (ACCase).

HPPD Inhibition: HPPD inhibitors disrupt the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation.[2] Inhibition of HPPD leads to a characteristic "bleaching" of the plant tissue, followed by necrosis and death.[3]

ACCase Inhibition: ACCase inhibitors block the synthesis of fatty acids, which are vital components of plant cell membranes. This disruption of lipid biosynthesis ultimately leads to the cessation of growth and death of the weed.[4][5]

Below is a diagram illustrating the general mechanism of action for HPPD-inhibiting pyrazole herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Bleaching Bleaching & Necrosis Pyrazole Pyrazole Herbicide Pyrazole->HPPD Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Herbicide_Bioassay_Workflow start Start seed_prep Weed Seed Sowing in Pots start->seed_prep pre_em Pre-emergence Application seed_prep->pre_em greenhouse Incubation in Greenhouse seed_prep->greenhouse To Post-emergence pre_em->greenhouse post_em Post-emergence Application greenhouse->post_em data_collection Data Collection (Visual Assessment, Biomass) greenhouse->data_collection analysis Data Analysis (e.g., % Inhibition, GR50) data_collection->analysis end End analysis->end

References

Comparative Analysis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. As direct experimental data for this specific molecule is not extensively available in the public domain, this document serves as a template, outlining the essential experimental frameworks and data presentation formats necessary for a rigorous evaluation of its selectivity. The presented data is illustrative, based on the known activities of structurally similar pyrazole derivatives, which have demonstrated a range of biological effects including anti-inflammatory, analgesic, and enzyme inhibitory properties. Notably, some pyrazole analogs are known to target kinases and G-protein coupled receptors, such as the cannabinoid receptor CB1.

For the purpose of this illustrative guide, we will hypothesize that this compound is being investigated as a potential inhibitor of a specific kinase, hereafter referred to as "Target Kinase A". This guide will compare its hypothetical performance against two other fictitious kinase inhibitors: a highly selective inhibitor ("Selective-800") and a known multi-kinase inhibitor ("MultiKinase-250").

Data Presentation: Comparative Inhibitor Profiling

The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize hypothetical quantitative data from key cross-reactivity assays.

Table 1: Kinase Inhibition Profile (IC50 values in nM)

This table illustrates the inhibitory activity of the compounds against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50 nM)Selective-800 (IC50 nM)MultiKinase-250 (IC50 nM)
Target Kinase A 50 10 75
Kinase B800>10,000150
Kinase C1,200>10,000200
Kinase D5,000>10,000900
Kinase E>10,000>10,000500

Table 2: Receptor Binding Affinity (Ki values in nM)

This table shows the binding affinity of the compounds for a selection of common off-target receptors. Lower Ki values indicate stronger binding.

Receptor TargetThis compound (Ki nM)Selective-800 (Ki nM)MultiKinase-250 (Ki nM)
CB1 Receptor2,500>10,0005,000
Adrenergic R α1>10,000>10,0001,500
Dopamine D2>10,000>10,0003,000
Histamine H18,000>10,000800

Table 3: Cellular Thermal Shift Assay (CETSA) - Target Engagement

This table presents the shift in the melting temperature (ΔTm) of Target Kinase A in the presence of the compounds, indicating target engagement within a cellular context. A larger ΔTm signifies stronger stabilization of the target protein.

CompoundConcentration (µM)ΔTm (°C) for Target Kinase A
This compound14.2
Selective-80016.8
MultiKinase-25013.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. The following are standard protocols for the key experiments cited.

In Vitro Kinase Profiling

Objective: To determine the inhibitory potency (IC50) of a compound against a panel of purified kinases.

Methodology: A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Reaction: In a microplate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the test compound at various concentrations in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP using a phosphocellulose filter plate.

  • Detection: Wash the filter plate to remove unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assays

Objective: To assess the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][3]

Methodology: Competitive binding experiments are frequently used to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).[2]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Competitive Binding: In a microplate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the target receptor and varying concentrations of the test compound.[2]

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein.[4][5][6][7]

Methodology: The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5][6]

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specified period.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.[6]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[6]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization. The isothermal dose-response format, performed at a single temperature, can be used to quantify the extent of target engagement at different compound concentrations.[8]

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships.

G cluster_0 Kinase Profiling Workflow A Prepare Serial Dilutions of Compound B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Filter D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for in vitro kinase inhibitor profiling.

G cluster_1 CETSA Experimental Workflow A Treat Cells with Compound B Heat Cell Suspension A->B C Lyse Cells B->C D Centrifuge to Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curve (ΔTm) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

G cluster_2 Selectivity Comparison Compound This compound TargetA Target Kinase A Compound->TargetA High Potency OffTargetB Kinase B Compound->OffTargetB Low Potency OffTargetC Kinase C Compound->OffTargetC Low Potency OffTargetCB1 CB1 Receptor Compound->OffTargetCB1 Very Low Affinity

Caption: Hypothetical selectivity of the compound.

References

In-vitro Efficacy of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro cytotoxicity of the novel pyrazole compound, 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, against alternative cytotoxic agents. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-cancer agent, supported by detailed experimental protocols and pathway visualizations.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with established chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after 48 hours of treatment, are summarized below.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound 18.525.221.8
Doxorubicin0.81.20.5
Cisplatin5.27.83.1

Note: The IC50 values for this compound are hypothetical and synthesized based on the cytotoxic activities of structurally related bromophenyl-pyrazole derivatives reported in scientific literature. These values serve as a plausible representation for comparative purposes in this guide.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to assess cytotoxicity are provided below.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Doxorubicin, and Cisplatin for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Cells are seeded and treated with the compounds as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, the supernatant from each well is collected.

  • LDH Reaction: The collected supernatant is mixed with the LDH assay reaction mixture according to the manufacturer's protocol.[1][2]

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH release is proportional to the number of lysed cells and is used to quantify cytotoxicity.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Cells are treated with the IC50 concentration of each compound for 24 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.[3][4]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h mtt_assay MTT Assay incubate_48h->mtt_assay ldh_assay LDH Assay incubate_48h->ldh_assay apoptosis_assay Apoptosis Assay incubate_48h->apoptosis_assay measure_absorbance Measure Absorbance/ Fluorescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance apoptosis_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 compare_results Compare Cytotoxicity calculate_ic50->compare_results

In-vitro cytotoxicity testing workflow.

Many pyrazole derivatives have been reported to exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[5][6][7][8] The diagram below illustrates a generalized model of how a pyrazole compound might interfere with the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common target for anti-cancer therapies.[9][10]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole This compound Pyrazole->EGFR

Inhibition of the EGFR signaling pathway.

References

A Comparative Analysis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole and Celecoxib for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking of the novel compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. The comparison focuses on their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors, presenting key experimental data and detailed protocols to support further research and development in this area.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining, COX-2 is inducible and its expression is elevated at sites of inflammation.[1] By selectively inhibiting COX-2, it is possible to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][2]

Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor used in the treatment of various inflammatory conditions.[2][3] this compound is a novel compound with a similar pyrazole core structure, suggesting its potential as a selective COX-2 inhibitor. This guide presents a hypothetical comparative analysis based on expected experimental outcomes.

In Vitro Efficacy and Selectivity

The in vitro inhibitory activity of this compound and celecoxib against COX-1 and COX-2 enzymes is a critical measure of their potency and selectivity. This is typically determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound18.50.045411
Celecoxib150.04375

Table 1: In Vitro COX Inhibition and Selectivity. Data for this compound is hypothetical.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of the compounds are evaluated in vivo using animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[4] The percentage of edema inhibition is measured at a specific dose.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound1068
Celecoxib1065

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model. Data for this compound is hypothetical.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for its development. The following table summarizes key pharmacokinetic parameters for both compounds.

ParameterThis compoundCelecoxib
Absorption
Tmax (hours)2.5~3[3][5][6]
Bioavailability (%)Not Determined~99% (relative to oral suspension)[7]
Distribution
Protein Binding (%)~95~97%[7]
Volume of Distribution (Vd/F) (L)~380~400[7]
Metabolism
Primary Metabolizing EnzymeCYP2C9 (predicted)CYP2C9[3][6][8]
Excretion
Half-life (t1/2) (hours)10.5~11[3]
Route of EliminationHepatic (predicted)Primarily hepatic metabolism[3][6][8]

Table 3: Comparative Pharmacokinetic Parameters. Data for this compound is hypothetical.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

Methodology:

  • Human recombinant COX-1 and COX-2 enzymes are used.

  • The enzymes are pre-incubated with various concentrations of the test compound or vehicle (DMSO).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • After a defined incubation period, the reaction is terminated.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.[9]

  • The percentage of inhibition is calculated for each concentration relative to the vehicle control.

  • IC50 values are determined by fitting the data to a dose-response curve.[9]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Methodology:

  • Male Wistar rats are used for the study.

  • The test compound or vehicle is administered orally.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Visualizing the Mechanisms and Workflows

COX-2 Signaling Pathway in Inflammation

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate for PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inhibitor This compound Celecoxib Inhibitor->COX2_Enzyme inhibits COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Compounds, Buffer) start->prepare_reagents pre_incubation Pre-incubate Enzyme with Compound/Vehicle prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction terminate_reaction Terminate Reaction initiate_reaction->terminate_reaction quantify_pge2 Quantify PGE2 (EIA) terminate_reaction->quantify_pge2 calculate_inhibition Calculate % Inhibition quantify_pge2->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Comparative Docking Studies of Pyrazole Derivatives in Target Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole derivatives against key protein targets implicated in cancer and other diseases. Supported by experimental data from peer-reviewed studies, this document summarizes quantitative results, details experimental methodologies, and visualizes relevant biological pathways to aid in the rational design of novel therapeutics.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the pyrazole scaffold allows for a wide range of structural modifications, enabling the design of potent and selective inhibitors for various protein targets. In silico molecular docking studies have become an indispensable tool in the drug discovery pipeline, providing valuable insights into the binding modes and affinities of small molecules with their macromolecular targets. This guide presents a comparative analysis of docking studies of several pyrazole derivatives against four key protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the quantitative data from various docking studies, presenting the binding energies and, where available, the half-maximal inhibitory concentration (IC50) values of different pyrazole derivatives against their respective protein targets. Lower binding energy values typically indicate a more favorable binding interaction.

Pyrazole Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Compound 1b VEGFR-22QU5-10.09 (kJ/mol)-[1]
Compound 1d Aurora A2W1G-8.57 (kJ/mol)-[1]
Compound 2b CDK22VTO-10.35 (kJ/mol)-[1]
Compound 4a EGFR--9.520.31[2]
Compound 3f EGFR--0.066[3]
Compound 3f VEGFR-2--0.102[3]
Compound 6b VEGFR-2--23.860.2[4]
Compound 6b CDK-2--10.750.458[4]
Compound 3i VEGFR-2--0.00893[5]
Compound F4 EGFR (Mutant)4HJO-10.9-[6]
Compound F16 EGFR (Mutant)4HJO-10.8-[6]
Erlotinib (Reference) EGFR--10.230.11[2]

Experimental Protocols

The following section details a generalized methodology for performing comparative molecular docking studies with pyrazole derivatives, based on protocols reported in the cited literature.

Software and Resources
  • Molecular Docking Software: AutoDock 4.2, AutoDock Vina

  • Visualization Software: PyMOL, Discovery Studio

  • Protein Data Bank (PDB): for sourcing 3D structures of target proteins.

  • Ligand Structure Preparation: ChemDraw, Avogadro

Protein Preparation
  • Structure Retrieval: The 3D crystallographic structures of the target proteins (e.g., VEGFR-2: 2QU5, Aurora A: 2W1G, CDK2: 2VTO, EGFR: 4HJO) are downloaded from the Protein Data Bank.

  • Preparation: The protein structures are prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. The prepared protein structure is saved in the PDBQT file format.

Ligand Preparation
  • Structure Drawing and Optimization: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. The energy of the ligand structures is minimized using a suitable force field (e.g., MMFF94).

  • File Format Conversion: The optimized ligand structures are saved in the PDBQT file format. This process involves assigning Gasteiger charges and defining the rotatable bonds.

Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket of the co-crystallized ligand or a predicted binding site. For example, for EGFR mutant (4HJO), the grid box dimensions were set to 46 x 44 x 63 Å with a center of 24.86 x 19.26 x 7.37 Å.[6]

  • Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock for ligand docking.[1] Typically, a significant number of genetic algorithm runs (e.g., 100) are performed for each ligand.

  • Docking Execution: The docking simulations are performed using AutoDock or AutoDock Vina. The program explores different conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

Analysis of Results
  • Pose Selection: The docked conformations are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is typically selected as the most probable binding mode.

  • Interaction Analysis: The interactions between the pyrazole derivative and the amino acid residues in the active site of the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the signaling pathways of the target proteins.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDBQT format) grid_box Grid Box Generation protein_prep->grid_box Input Protein ligand_prep Ligand Preparation (PDBQT format) docking_run Molecular Docking (AutoDock/Vina) ligand_prep->docking_run Input Ligand grid_box->docking_run Defines Search Space pose_analysis Pose Clustering & Binding Energy Calculation docking_run->pose_analysis Docked Poses interaction_analysis Interaction Analysis pose_analysis->interaction_analysis Best Pose

Caption: General workflow for comparative molecular docking studies.

Signaling Pathways

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

AuroraA_Pathway cluster_G2 G2 Phase cluster_M Mitosis Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle

Caption: Aurora A kinase activation pathway in the cell cycle.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication

Caption: CDK2 signaling pathway in G1/S phase transition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway (Ras-MAPK cascade).

References

Efficacy Showdown: Fluorinated vs. Brominated Pyrazole Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the therapeutic potential of halogenated pyrazole derivatives, focusing on the influence of fluorine and bromine substitutions on their anticancer efficacy. This guide synthesizes available experimental data to provide an objective performance comparison for researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The following table summarizes the in vitro anticancer activity of a representative brominated pyrazole analog and a structurally similar fluorinated pyrazole analog against the A549 human lung cancer cell line. It is important to note that these results are from separate studies and direct comparison should be considered with this limitation in mind.

Compound ClassDerivativeBiological ActivityTarget Cell LineEfficacy Metric (IC50)Reference
Brominated Pyrazole4-bromophenyl substituted pyrazoleAnticancerA549 (Lung Cancer)8.0 µM[1]
Fluorinated PyrazoleFluoro-substituted pyrazolylpyrazolineAnticancerA549 (Lung Cancer)Not explicitly provided for A549, but showed activity against other cancer cell lines[2][3]

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. While a direct IC50 value for a comparable fluorinated analog against A549 cells was not found in the reviewed literature, studies on similar fluoro-substituted pyrazoles have demonstrated significant anticancer activity against various cell lines.[2][3]

Deciphering the Halogen Effect: A Structure-Activity Relationship Perspective

The substitution of hydrogen with fluorine or bromine on the pyrazole ring can significantly impact a molecule's physicochemical properties, thereby influencing its biological activity.

Fluorine's Edge: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Its high electronegativity can also alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[4]

The Role of Bromine: Bromine, being larger and more polarizable than fluorine, can also contribute to binding interactions, including halogen bonding, which can enhance the affinity of the compound for its target protein. The presence of a bulky bromine atom can also influence the overall conformation of the molecule, which may be crucial for optimal binding.[5]

In the case of the 4-bromophenyl pyrazole derivative, the bromine atom at the para position of the phenyl ring appears to contribute favorably to its anticancer activity against A549 cells.[1] While a direct comparison is lacking, the general trend in the literature suggests that halogenation of the pyrazole scaffold is a viable strategy for enhancing anticancer potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Halogenated Pyrazole Analogs

The synthesis of halogenated pyrazole derivatives typically involves a multi-step process. A representative synthetic scheme is the Claisen-Schmidt condensation followed by cyclization with a hydrazine derivative.[6]

General Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone (e.g., 4-fluoroacetophenone or 4-bromoacetophenone) is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol or methanol). The reaction mixture is typically stirred at room temperature until the formation of the chalcone product is complete. The product is then isolated by filtration and purified by recrystallization.

  • Pyrazole Formation (Cyclization): The synthesized chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent, such as glacial acetic acid or ethanol. The reaction mixture is heated under reflux for several hours. Upon cooling, the pyrazole product crystallizes out and is collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (fluorinated and brominated pyrazole analogs) dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent targets for many pyrazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11]

EGFR Signaling Pathway:

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Pyrazole Fluorinated/Brominated Pyrazole Analog Pyrazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazole analogs.

Experimental Workflow for Anticancer Drug Screening:

Experimental_Workflow Synthesis Synthesis of Fluorinated & Brominated Pyrazole Analogs Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization MTT_Assay MTT Assay for Cell Viability Characterization->MTT_Assay Cell_Culture Cell Culture (e.g., A549) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for synthesis and anticancer screening of pyrazole analogs.

References

Validating the Mechanism of Action for Pyrazole-Based Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazole-based fungicides with other common alternatives, supported by experimental data. It details the methodologies for key validation experiments and visualizes complex biological and experimental processes.

Mechanism of Action: Pyrazole-Based Fungicides vs. Alternatives

Pyrazole-based fungicides primarily function as Succinate Dehydrogenase Inhibitors (SDHIs). They target and block the action of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain (Complex II) and the Krebs cycle. This inhibition disrupts cellular respiration and energy production in fungi, ultimately leading to fungal cell death.[1][2] The pyrazole ring is a key pharmacophore in many SDHI fungicides.[3]

For comparison, two other major classes of fungicides are:

  • Triazoles (Demethylation Inhibitors - DMIs): These fungicides inhibit the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.[4]

  • Strobilurins (Quinone outside Inhibitors - QoIs): This class of fungicides also targets the mitochondrial electron transport chain, but at a different site than SDHIs. They bind to the Quinone outside (Qo) site of Complex III (the cytochrome bc1 complex), blocking electron transfer and halting ATP synthesis.

dot

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_etc_complexes ETC Complexes cluster_membrane Cell Membrane cluster_fungicides Fungicides Krebs_Cycle Krebs Cycle ETC Electron Transport Chain (ETC) Krebs_Cycle->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Complex_II Complex II Succinate Dehydrogenase (SDH) Complex_III Complex III Cytochrome bc1 Ergosterol_Biosynthesis Ergosterol Biosynthesis Cell_Membrane_Integrity Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane_Integrity Pyrazole Pyrazole (SDHI) Pyrazole->Complex_II Inhibits Strobilurin Strobilurin (QoI) Strobilurin->Complex_III Inhibits Triazole Triazole (DMI) Triazole->Ergosterol_Biosynthesis Inhibits

Caption: Fungal cell targets of different fungicide classes.

Comparative Performance Data

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). EC50 represents the concentration of a fungicide required to inhibit 50% of fungal growth, while IC50 is the concentration needed to inhibit a specific enzyme's activity by 50%. Lower values indicate higher potency.

In Vitro Fungicidal Activity (EC50) of Pyrazole-Based Fungicides and Alternatives
FungicideChemical ClassTarget PathogenEC50 (µg/mL)Reference
Fluxapyroxad Pyrazole (SDHI)Rhizoctonia solani0.0101 - 0.130[1]
Boscalid Pyrazole (SDHI)Sclerotinia sclerotiorum0.51[5]
Bixafen Pyrazole (SDHI)Zymoseptoria tritici0.03 - 51.3[6][7]
Penthiopyrad Pyrazole (SDHI)Botrytis cinereaVaries with resistance[6]
Tebuconazole Triazole (DMI)Colletotrichum capsici18[8]
Epoxiconazole Triazole (DMI)Pyrenophora tritici-repentis0.19[9]
Azoxystrobin Strobilurin (QoI)VariousVaries with resistance[8]
Pyraclostrobin Strobilurin (QoI)Pyrenophora tritici-repentisVaries with resistance[9][10]
In Vitro Succinate Dehydrogenase Inhibition (IC50)
FungicideChemical ClassTarget OrganismIC50 (µg/mL)Reference
Fluxapyroxad Pyrazole (SDHI)Rhizoctonia solani1.266[1]
Boscalid Pyrazole (SDHI)Homo sapiens SDH~1.8 (4.8 µM)[11]
Novel Pyrazole-Furan Carboxamide Pyrazole (SDHI)Botrytis cinerea SDH0.506[12]

Experimental Protocols for Mechanism of Action Validation

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay directly measures the effect of a compound on the activity of the SDH enzyme.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor. In the presence of succinate, a functional SDH enzyme will transfer electrons to the acceptor, causing a measurable change in its absorbance. An inhibitor will prevent or reduce this change.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species.

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of isolated mitochondria, succinate (the substrate), and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt.

  • Inhibitor Addition: Add varying concentrations of the test fungicide to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer.

  • IC50 Calculation: Determine the concentration of the fungicide that causes a 50% reduction in the rate of the enzymatic reaction. This is the IC50 value.

dot

cluster_workflow SDH Inhibition Assay Workflow Start Start Isolate_Mitochondria Isolate Mitochondria from Fungal Cells Start->Isolate_Mitochondria Prepare_Reaction_Mix Prepare Reaction Mix: - Mitochondria - Succinate - Electron Acceptor (e.g., DCPIP) Isolate_Mitochondria->Prepare_Reaction_Mix Add_Fungicide Add Varying Concentrations of Test Fungicide Prepare_Reaction_Mix->Add_Fungicide Measure_Absorbance Measure Absorbance Change Over Time (Spectrophotometer) Add_Fungicide->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an SDH inhibition assay.

Fungal Mycelial Growth Inhibition Assay

This assay determines the fungicidal or fungistatic activity of a compound by measuring its effect on the growth of the fungal mycelium.

Principle: The "poisoned food" technique involves growing the target fungus on a nutrient medium containing the test compound. The growth of the fungus is compared to its growth on a control medium without the compound.

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of concentrations of the test fungicide. A control medium without the fungicide is also prepared.

  • Inoculation: Place a small plug of actively growing mycelium of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period.

  • Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • EC50 Calculation: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by regression analysis.[12]

Fungal ATP Production Assay

This assay assesses the impact of a fungicide on the overall energy status of the fungal cell.

Principle: ATP levels are a direct indicator of cellular metabolic activity. The assay utilizes the luciferase enzyme, which in the presence of ATP and its substrate luciferin, produces light (bioluminescence). The amount of light emitted is proportional to the amount of ATP present.[13][14]

Methodology:

  • Fungal Culture: Grow the target fungus in a liquid medium.

  • Fungicide Treatment: Expose the fungal culture to different concentrations of the test fungicide for a defined period.

  • Cell Lysis and ATP Extraction: Lyse the fungal cells to release the intracellular ATP. Specific extraction buffers are used to ensure the stability of the ATP.[15]

  • Luminometry: Add a reagent containing luciferase and luciferin to the cell lysate.

  • Light Measurement: Immediately measure the light output using a luminometer.

  • Data Analysis: Compare the ATP levels in the treated samples to the untreated control to determine the effect of the fungicide on cellular energy production.

dot

cluster_workflow Fungal ATP Assay Workflow Start Start Culture_Fungus Culture Fungal Cells in Liquid Medium Start->Culture_Fungus Treat_With_Fungicide Treat with Fungicide at Various Concentrations Culture_Fungus->Treat_With_Fungicide Lyse_Cells Lyse Fungal Cells to Release ATP Treat_With_Fungicide->Lyse_Cells Add_Luciferase_Reagent Add Luciferase/Luciferin Reagent Lyse_Cells->Add_Luciferase_Reagent Measure_Luminescence Measure Light Output with Luminometer Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Compare ATP Levels to Untreated Control Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fungal ATP production assay.

Advanced Validation Techniques

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand, e.g., a fungicide) to a macromolecule (receptor, e.g., an enzyme).[16][17]

Methodology:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target enzyme (e.g., SDH) from a protein database or through homology modeling. Prepare the 3D structure of the fungicide molecule.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the most likely binding poses of the fungicide in the active site of the enzyme.[18][19]

  • Scoring and Analysis: The software calculates a docking score, which is an estimate of the binding affinity. Lower binding energies generally indicate a more stable complex. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fungicide and the amino acid residues of the enzyme are analyzed.[20]

Site-Directed Mutagenesis

This technique is crucial for confirming the target site of a fungicide and for studying the molecular basis of resistance.

Principle: Specific mutations are introduced into the gene encoding the target enzyme. The effect of these mutations on the sensitivity of the fungus to the fungicide is then evaluated.

Methodology:

  • Primer Design: Design PCR primers that contain the desired mutation (e.g., a single nucleotide polymorphism).

  • PCR Amplification: Use the designed primers to amplify a plasmid containing the target gene. This incorporates the mutation into the newly synthesized DNA.[21]

  • Template Removal: Digest the original, non-mutated template DNA using an enzyme like DpnI, which specifically targets methylated DNA (the original plasmid).[22]

  • Transformation: Transform the mutated plasmid into a suitable host (e.g., E. coli for plasmid propagation, and then into a sensitive fungal strain).

  • Phenotypic Analysis: Assess the fungicide sensitivity of the fungal transformants carrying the mutated gene and compare it to the wild-type strain. A change in sensitivity confirms the role of the mutated amino acid in fungicide binding or action.[23][24]

dot

cluster_workflow Site-Directed Mutagenesis Workflow Start Start Design_Primers Design PCR Primers with Desired Mutation Start->Design_Primers Amplify_Plasmid Amplify Plasmid with Mutagenic Primers Design_Primers->Amplify_Plasmid Digest_Template Digest Original Template DNA with DpnI Amplify_Plasmid->Digest_Template Transform_Fungus Transform Mutated Plasmid into Sensitive Fungus Digest_Template->Transform_Fungus Assess_Sensitivity Assess Fungicide Sensitivity of Mutant vs. Wild-Type Transform_Fungus->Assess_Sensitivity End End Assess_Sensitivity->End

References

Assessing the Metabolic Stability of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the metabolic stability of the novel compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. Due to the absence of direct published metabolic stability data for this specific molecule, this document outlines the established in vitro experimental protocols necessary for such an evaluation. Furthermore, it offers a comparative analysis with structurally related pyrazole-based compounds, highlighting key structural motifs that may influence metabolic fate. This guide serves as a practical tool for researchers initiating drug discovery and development programs involving pyrazole-containing scaffolds.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] It describes the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems are cost-effective and reliable tools for predicting in vivo clearance.[3][4] Two of the most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[5] Microsomal assays primarily assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[6][7]

Experimental Protocols for Assessing Metabolic Stability

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes.[1][3][8]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile with an internal standard (for reaction termination and sample analysis)

  • Positive control compounds (e.g., testosterone, verapamil)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls. Thaw pooled liver microsomes on ice. Prepare the incubation medium containing phosphate buffer and MgCl2.

  • Reaction Mixture: In a 96-well plate, add the liver microsomes and the test compound to the incubation medium. Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to precipitate proteins.[12]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[7]

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

This assay utilizes intact hepatocytes, providing a more physiologically relevant model as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[3][7]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile with an internal standard

  • Positive control compounds (e.g., phenacetin, diclofenac)[11]

  • CO2 incubator with an orbital shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and determine cell viability and density.

  • Incubation Setup: Prepare a suspension of hepatocytes in the incubation medium at a specific cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[13][14]

  • Reaction Initiation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a CO2 atmosphere on an orbital shaker.[11][14]

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[11]

  • Termination: Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed per million cells.

  • Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)

Comparative Data and Structural Considerations

While specific data for this compound is unavailable, we can draw comparisons with other pyrazole-containing compounds and consider the structural implications for metabolism.

Compound/Structural ClassKey Structural FeaturesReported/Expected Metabolic StabilityPotential Metabolic Pathways
This compound Bromophenyl group, N-methyl pyrazoleHypothetical: Moderate to low stabilityAromatic hydroxylation on the bromophenyl ring, N-demethylation, oxidation of the pyrazole ring. The bromine atom may undergo metabolic activation.
Celecoxib 4-sulfamoylphenyl and p-tolyl groups on a pyrazole coreHighMethyl group oxidation to a carboxylic acid.
Rimonabant (SR141716A) Dichlorophenyl, chlorophenyl, and piperidinyl groups on a pyrazole coreModerateHydroxylation of the piperidine ring, oxidative dechlorination.
Generic 1,5-diarylpyrazoles Two aryl substituents on the pyrazole ringVariable, depends on aryl substituentsAromatic hydroxylation, O-dealkylation (if methoxy groups are present).

The presence of the 4-bromophenyl moiety in this compound is a key site for potential metabolism. Aromatic hydroxylation is a common metabolic pathway for phenyl rings, and the position of hydroxylation can be influenced by the electronic properties of the substituent. The N-methyl group is also susceptible to N-demethylation, another common Phase I metabolic reaction.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability assays.

experimental_workflow_microsomal prep Preparation (Compound, Microsomes, Buffer) mix Reaction Mixture (Microsomes + Compound) prep->mix initiate Initiate Reaction (Add NADPH) mix->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction (Add Acetonitrile + IS) sample->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

experimental_workflow_hepatocyte prep Hepatocyte Preparation (Thaw, Viability) setup Incubation Setup (Hepatocyte Suspension) prep->setup initiate Initiate Reaction (Add Compound) setup->initiate incubate Incubate at 37°C, CO2 initiate->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction (Add Acetonitrile + IS) sample->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the Hepatocyte Stability Assay.

Conclusion

The assessment of metabolic stability is an indispensable step in the early stages of drug development. This guide provides the necessary experimental framework and comparative context for evaluating this compound. By employing the detailed protocols for liver microsomal and hepatocyte stability assays, researchers can generate crucial data to inform lead optimization and predict the pharmacokinetic behavior of this and other novel chemical entities. The structural features of the target compound suggest potential metabolic liabilities that can be experimentally verified using these methods.

References

A Researcher's Guide to Isomeric Purity Analysis of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted pyrazole compounds is a critical step in the synthesis and development of new chemical entities. The presence of unwanted isomers, be it enantiomers or regioisomers, can have significant implications for a compound's pharmacological activity, toxicity, and overall safety profile. This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis of pyrazoles, supported by experimental data and detailed protocols to aid in method selection and implementation.

The choice of analytical methodology is contingent on the nature of the isomeric impurity. For chiral pyrazoles, which exist as non-superimposable mirror images (enantiomers), specialized chiral separation techniques are required. For achiral pyrazoles, where isomers differ in the connectivity of atoms (regioisomers), chromatographic and spectroscopic methods are employed for separation and structural elucidation.

Comparative Analysis of Analytical Techniques

This section provides a head-to-head comparison of the most effective techniques for the analysis of both chiral and achiral pyrazole isomers. The performance of each technique is summarized to facilitate an informed decision based on the specific analytical challenge.

Chiral Isomer (Enantiomer) Analysis

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for the separation of pyrazole enantiomers. Supercritical Fluid Chromatography (SFC) is an emerging alternative that offers significant advantages in terms of speed and reduced solvent consumption.

Table 1: Performance Comparison of Chiral Separation Techniques

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase (typically CO2 with a co-solvent).
Resolution (Rs) Baseline resolution (Rs > 1.5) is achievable for a wide range of pyrazole derivatives. Resolutions up to 30 have been reported.[1]Generally provides high resolution, often comparable to or better than HPLC.
Analysis Time Typically 5-30 minutes per sample.[1]Significantly faster than HPLC, with analysis times often less than 10 minutes.[2]
Selectivity (α) Highly dependent on the choice of CSP and mobile phase. Selectivity factors vary widely.Excellent selectivity can be achieved, often with simpler method development than HPLC.
Sensitivity Dependent on the detector used (e.g., UV, MS). Generally provides good sensitivity.Can offer improved sensitivity due to sharper peaks and lower background noise.
Solvent Consumption Can be high, especially with normal-phase chromatography.Significantly lower solvent consumption, making it a "greener" technique.[3]
Instrumentation Cost Moderate to high.High.
Achiral Isomer (Regioisomer) Analysis

For the separation and identification of pyrazole regioisomers, a combination of chromatographic and spectroscopic techniques is often necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile pyrazoles, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure determination.

Table 2: Performance Comparison of Techniques for Regioisomer Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile isomers based on their boiling points and polarity, followed by mass-based detection and fragmentation analysis.Differentiation of isomers based on the unique magnetic environments of their atomic nuclei (¹H, ¹³C, ¹⁵N).
Separation Efficiency High-resolution separation of isomers with different boiling points is achievable.No separation; analyzes the mixture as a whole.
Identification Power Provides molecular weight and characteristic fragmentation patterns that can help differentiate isomers.Provides detailed structural information, including connectivity and spatial relationships, enabling unambiguous isomer identification through 2D techniques (COSY, HSQC, HMBC, NOESY).[4]
Quantification Can provide relative and absolute quantification using calibration standards.Quantitative NMR (qNMR) allows for highly accurate determination of isomer ratios without the need for identical standards.
Analysis Time Typically 15-30 minutes per sample.Can range from minutes for a simple ¹H spectrum to hours for complex 2D experiments.
Sample Requirements Requires volatile and thermally stable compounds.Requires soluble samples in deuterated solvents.
Instrumentation Cost Moderate.High.

High-Performance Liquid Chromatography vs. Ultra-Performance Liquid Chromatography

For all liquid chromatography applications, Ultra-Performance Liquid Chromatography (UPLC) offers significant performance advantages over traditional HPLC. The use of smaller stationary phase particles in UPLC results in faster analysis times, improved resolution, and increased sensitivity.

Table 3: HPLC vs. UPLC for Pyrazole Isomer Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure 400-600 bar1000-1500 bar
Analysis Time Standard5-10 times faster
Resolution GoodHigher, with sharper peaks
Sensitivity Good3-5 fold increase
Solvent Consumption StandardReduced by 50-70%
Cost StandardHigher initial investment

Experimental Data and Protocols

This section provides representative experimental data and detailed protocols for the key analytical techniques discussed.

Chiral HPLC Separation of Substituted Pyrazole Enantiomers

The separation of enantiomers of 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives was successfully achieved using polysaccharide-based chiral stationary phases.[1][5] The data below illustrates the performance of Lux cellulose-2 and Lux amylose-2 columns with different mobile phases.

Table 4: Chiral HPLC Separation Data for Representative Pyrazole Derivatives

CompoundCSPMobile PhaseRetention Time (t₁) (min)Retention Time (t₂) (min)Selectivity (α)Resolution (Rs)
1 Lux cellulose-2n-Hexane/Ethanol (90:10)12.515.81.323.1
1 Lux cellulose-2Methanol5.26.51.252.8
9 Lux cellulose-2Acetonitrile6.18.91.465.2
15 Lux amylose-2n-Hexane/Ethanol (90:10)18.225.41.404.5
15 Lux amylose-2Methanol7.89.11.172.1
  • Instrumentation: Agilent 1260 Infinity HPLC system or equivalent.

  • Columns:

    • Lux cellulose-2 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm

    • Lux amylose-2 [amylose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm

  • Mobile Phases:

    • Normal Phase: n-Hexane/Ethanol mixtures (e.g., 90:10, v/v)

    • Polar Organic Mode: 100% Methanol or 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the racemic pyrazole compound in 1 mL of mobile phase.

GC-MS Analysis of Pyrazole Regioisomers

Gas chromatography-mass spectrometry is a robust technique for the separation and identification of volatile pyrazole regioisomers. The following data is representative of the separation of a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.

Table 5: Representative GC-MS Data for Dimethylpyrazole Isomers

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1,5-Dimethylpyrazole8.529695, 81, 67, 54
1,3-Dimethylpyrazole8.759695, 81, 67, 54

Note: While the mass spectra of regioisomers can be very similar, subtle differences in the relative intensities of fragment ions, combined with retention time data, allow for their differentiation.

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.[6]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]

  • Injector Temperature: 250 °C[6]

  • Injection Volume: 1 µL (split ratio 20:1)[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[6]

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

  • Sample Preparation: Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[6]

NMR Spectroscopy for Regioisomer Structure Elucidation

Two-dimensional NMR techniques are essential for the unambiguous assignment of the chemical structure of pyrazole regioisomers. NOESY experiments reveal through-space correlations between protons, while HMBC experiments show long-range correlations between protons and carbons.

Table 6: Representative ¹H and ¹³C NMR Data for a Pair of N-methylated Phenylaminopyrazole Regioisomers

IsomerN-CH₃ ¹H (ppm)Aromatic ¹H (ppm)Pyrazole C (¹³C ppm)
Isomer A 3.356.63142.14
Isomer B 3.48-148.76

In this example, a NOESY correlation between the N-methyl protons (3.35 ppm) and a phenyl proton (6.63 ppm) confirms the spatial proximity of these groups, identifying it as Isomer A. An HMBC correlation between the N-methyl protons and a pyrazole carbon further confirms the regiochemistry.[4]

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts of all proton signals.

  • NOESY:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for the size of the molecule (e.g., 0.5-1.0 s for small molecules).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HMBC:

    • Use a standard hmbcgplpndqf pulse sequence.

    • Optimize the long-range coupling delay (d6) based on an estimated J-coupling of 8-10 Hz.

    • Acquire a sufficient number of scans.

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova) to generate the contour plots for analysis.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis of chiral and achiral pyrazole isomers.

Chiral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis racemic_pyrazole Racemic Pyrazole Mixture dissolution Dissolve in Mobile Phase racemic_pyrazole->dissolution hplc_sfc Chiral HPLC or SFC dissolution->hplc_sfc Inject detection UV or MS Detection hplc_sfc->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result result quantification->result Enantiomeric Purity Regioisomer_Analysis_Workflow cluster_sample Sample cluster_separation Separation & Initial ID cluster_structure Structure Elucidation cluster_quantification Quantification regioisomer_mixture Regioisomer Mixture gc_ms GC-MS Analysis regioisomer_mixture->gc_ms nmr 2D NMR (NOESY, HMBC) regioisomer_mixture->nmr qnmr qNMR Analysis regioisomer_mixture->qnmr rt_ms Retention Times & Mass Spectra gc_ms->rt_ms final_report Isomeric Purity Report rt_ms->final_report structure Unambiguous Structure nmr->structure structure->final_report ratio Isomer Ratio qnmr->ratio ratio->final_report

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Hazard Assessment and Safety Profile

Before handling, it is crucial to recognize the hazard profile of this compound. While specific toxicity data may be limited, the compound should be treated as hazardous. Structurally related compounds and the presence of a bromophenyl group suggest potential for environmental persistence and possible health effects upon exposure.

Key Hazards:

  • Avoid inhalation of dust or vapors.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • Do not release into the environment.[1][3]

  • Thermal decomposition may release irritating gases and vapors.[3]

Personal Protective Equipment (PPE): A summary of required PPE for handling this compound is provided below.

Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Hand Protection Handle with chemical-impermeable gloves inspected prior to use.
Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

II. Standard Disposal Protocol

The disposal of this compound must be conducted as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.

Step 1: Waste Identification and Segregation

  • Classification: Designate this compound as a "Halogenated Organic Waste."

  • Segregation: Keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment and disposal, as incineration requirements may differ.[4]

Step 2: Containerization

  • Container Selection: Use a designated, sealable, and chemically compatible container for waste accumulation. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.

Step 3: On-site Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • Safe Environment: This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong oxidizing agents.[3]

Step 4: Arranging for Final Disposal

  • Licensed Disposal: The ultimate disposal of the waste must be handled by an approved and licensed waste disposal contractor.[3][5]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Provide them with the complete and accurate waste profile information.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]

  • Control Ignition Sources: Remove all sources of ignition.[1][2]

  • Containment: Wear appropriate PPE. Collect the spilled material using an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

IV. Disposal Workflow and Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill start Begin Disposal Process for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 classify Classify as Hazardous Waste: 'Halogenated Organic' ppe->classify Step 2 container Select Compatible, Sealable Container classify->container Step 3 spill_detected Spill Detected classify->spill_detected labeling Label Container Correctly: - Chemical Name - 'Hazardous Waste' - Date & PI Name container->labeling Step 4 storage Store in Designated Hazardous Waste Area labeling->storage Step 5 pickup Arrange for Pickup by Licensed Waste Contractor (via EHS) storage->pickup Step 6 end Disposal Complete pickup->end spill_detected->container NO spill_proc Follow Emergency Spill Protocol spill_detected->spill_proc YES spill_proc->container Collect spill debris for disposal

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.